4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKFYZMSNJCLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390974 | |
| Record name | 4-Bromo-6-methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76996-16-2 | |
| Record name | 4-Bromo-6-methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-6-methyl-1,3-benzothiazol-2-amine chemical properties
An In-Depth Technical Guide to 4-Bromo-6-methyl-1,3-benzothiazol-2-amine: Properties, Synthesis, and Applications
Introduction
Benzothiazoles represent a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Their fused bicyclic structure, comprising a benzene ring and a thiazole ring, serves as a versatile scaffold for interaction with a multitude of biological targets and for the construction of functional organic materials.[1][3] This guide focuses on a specific, functionally rich derivative: this compound.
The strategic placement of a bromine atom at the 4-position, a methyl group at the 6-position, and a reactive amine at the 2-position imparts a unique combination of steric and electronic properties.[3] These substitutions are not merely decorative; they are crucial in defining the molecule's reactivity, biological activity, and potential as a precursor for more complex structures.[3] This document provides an in-depth exploration of the core chemical properties, a validated synthetic protocol, analytical characterization methods, and the prospective applications of this compound, tailored for researchers, chemists, and professionals in drug development.
Core Chemical Identity and Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. This compound is a substituted aromatic heterocycle with the systematic IUPAC name this compound.[4]
Chemical Structure
The structural arrangement of the substituents on the benzothiazole core is pivotal to its chemical behavior.
Caption: Chemical structure and key functional groups.
Physicochemical Data
Quantitative data provides a snapshot of the compound's physical characteristics, which are essential for experimental design, including solvent selection and reaction condition optimization. The following table summarizes key computed properties.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C₈H₇BrN₂S | PubChem[4] |
| Molecular Weight | 243.13 g/mol | PubChem[4] |
| Monoisotopic Mass | 241.95133 Da | PubChem[4] |
| CAS Number | 76996-16-2 | PubChem[4] |
| Canonical SMILES | CC1=CC2=C(C(=C1)Br)N=C(S2)N | PubChem[4] |
| InChI Key | PBKFYZMSNJCLOA-UHFFFAOYSA-N | PubChem[4] |
| Topological Polar Surface Area | 67.2 Ų | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 0 | PubChem[4] |
Synthesis Protocol: The Hugerschoff Reaction
The synthesis of 2-aminobenzothiazoles is classically achieved through the Hugerschoff reaction, which involves the cyclization of an N-arylthiourea. A reliable and widely adopted method involves the in situ formation of the thiourea from a corresponding aniline, followed by oxidative cyclization induced by bromine.
The rationale for this pathway is its robustness and the ready availability of the starting materials. Glacial acetic acid serves as an excellent solvent as it effectively dissolves the aniline salt and potassium thiocyanate, while also being compatible with the subsequent bromination step. The temperature must be carefully controlled during bromine addition, as the reaction is exothermic and excessive heat can lead to the formation of undesired side-products, such as dibromo compounds.[5]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Methodology
This protocol is adapted from established procedures for synthesizing substituted 2-aminobenzothiazoles.[5][6][7]
Materials:
-
3-Bromo-5-methylaniline
-
Potassium thiocyanate (KSCN)
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Ammonium Hydroxide (concentrated)
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 0.025 mol of 3-bromo-5-methylaniline and 0.05 mol of potassium thiocyanate in 70 mL of glacial acetic acid. Stir until a homogenous solution or fine suspension is formed.
-
Bromination: Cool the mixture to below 10°C using an ice-salt bath. Prepare a solution of 0.025 mol of bromine in 10 mL of glacial acetic acid. Add this bromine solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes. Causality: The slow, cooled addition is critical to dissipate heat and prevent over-bromination of the aromatic ring. The vigorous stirring ensures immediate reaction and avoids localized high concentrations of bromine.
-
Reaction Completion: After the bromine addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the cyclization goes to completion.[5]
-
Work-up: Pour the reaction mixture into 500 mL of cold water with stirring. This step precipitates the hydrobromide salt of the product and unreacted starting materials.
-
Neutralization & Isolation: Filter the resulting solid. Resuspend the crude solid in approximately 200 mL of hot water. Make the solution alkaline by adding concentrated ammonium hydroxide until the pH is ~8-9. This deprotonates the amine and precipitates the free base product.
-
Purification: Filter the precipitated solid, wash thoroughly with water, and dry. For final purification, recrystallize the crude product from an ethanol/water mixture. The purity can be checked by TLC and melting point analysis.
Analytical Characterization
Structural confirmation is a non-negotiable step in chemical synthesis. A combination of spectroscopic techniques provides unambiguous evidence of the target molecule's identity.
Expected Spectroscopic Data
The following table outlines the expected signals based on the compound's structure and data from analogous benzothiazoles.[8]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two singlets (or narrow doublets, meta-coupling) in the aromatic region (~7.0-7.8 ppm). One proton will be deshielded by the adjacent bromine. Methyl Protons (-CH₃): A singlet around 2.3-2.5 ppm. Amine Protons (-NH₂): A broad singlet, typically around 5.0-7.5 ppm, which is D₂O exchangeable. |
| ¹³C NMR | Aromatic Carbons: Multiple signals in the 110-155 ppm range. The carbon bearing the bromine (C-Br) will appear around 115-120 ppm. Thiazole Carbon (C-2): A distinct signal significantly downfield, around 165-170 ppm, due to its attachment to two heteroatoms (N and S). Methyl Carbon (-CH₃): A signal in the aliphatic region, ~20-25 ppm. |
| FT-IR (KBr) | N-H Stretch: A characteristic pair of sharp-to-medium bands in the 3300-3450 cm⁻¹ region for the primary amine. C=N Stretch: A strong absorption around 1620-1650 cm⁻¹ from the thiazole ring. C-H Aromatic/Aliphatic Stretch: Signals just above and below 3000 cm⁻¹, respectively. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity at m/z 242 and 244. This is a definitive validation of bromine incorporation. |
Standard Protocol for NMR and MS Analysis
This protocol provides a self-validating system for structural elucidation.
Objective: To confirm the identity and purity of synthesized this compound.
Methodology:
-
¹H and ¹³C NMR Spectroscopy: [8]
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Prep: Dissolve ~10-15 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to clearly show exchangeable N-H protons.
-
Acquisition: Acquire a standard ¹H spectrum, followed by a proton-decoupled ¹³C spectrum.
-
Validation: The integration of the ¹H signals should correspond to the number of protons (e.g., 1:1:3:2 for the two aromatic, one methyl, and two amine protons). The ¹³C spectrum should show the expected number of distinct carbon signals.
-
-
Mass Spectrometry (MS): [8]
-
Instrument: Electrospray Ionization (ESI) or Electron Impact (EI) Mass Spectrometer.
-
Sample Prep: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Acquire a full scan mass spectrum.
-
Validation: The primary validation is the observation of the molecular ion peak with the correct mass-to-charge ratio (m/z) and the characteristic M/M+2 isotopic pattern for bromine.[8]
-
Applications in Research and Development
The unique arrangement of functional groups makes this compound a valuable building block in several areas of chemical science.[3]
Medicinal Chemistry
The benzothiazole scaffold is considered a "privileged structure" in drug discovery, appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][9][10]
-
As a Synthetic Intermediate: The primary amine at the 2-position is a key reactive handle. It can be readily acylated, alkylated, or used in condensation reactions to build a library of more complex derivatives for screening.[3]
-
Anticancer and Antimicrobial Potential: The core structure itself has been studied for its potential anticancer and antimicrobial properties.[3] The mechanism often involves the interaction of the heterocyclic system with key enzymes or receptors within pathogenic cells or organisms.[3] The bromo and methyl groups can modulate the compound's lipophilicity and binding affinity, potentially enhancing its potency and selectivity.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. Buy this compound | 76996-16-2 [smolecule.com]
- 4. This compound | C8H7BrN2S | CID 3278634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jchemrev.com [jchemrev.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Introduction
For researchers, scientists, and professionals in drug development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The heterocyclic scaffold of 2-aminobenzothiazole is of significant interest due to its prevalence in a wide array of pharmacologically active compounds, including those with anticancer and antimicrobial properties.[1][2] This technical guide provides a comprehensive, in-depth exploration of the analytical workflow required for the complete structure elucidation of a specific derivative: 4-bromo-6-methyl-1,3-benzothiazol-2-amine.
This document moves beyond a simple listing of techniques. It is designed to provide a strategic and logical framework for structural analysis, explaining the causality behind experimental choices and demonstrating how a multi-technique approach forms a self-validating system. We will delve into the core analytical methodologies—Mass Spectrometry, Infrared Spectroscopy, Nuclear Magnetic Resonance, and X-ray Crystallography—outlining not just the expected data for our target molecule but also the fundamental principles that make these techniques indispensable.
Physicochemical & Structural Overview
Before embarking on a full-scale analytical investigation, a foundational understanding of the target molecule's basic properties is essential.
Table 1: Core Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 76996-16-2 | [3] |
| Molecular Formula | C₈H₇BrN₂S | [2] |
| Molecular Weight | 243.13 g/mol | [2] |
| Canonical SMILES | CC1=CC2=C(C(=C1)Br)N=C(S2)N | [3] |
The presence of a bromine atom, a methyl group, and a primary amine on the benzothiazole core suggests a molecule with distinct spectroscopic signatures that can be systematically unraveled.[2] The strategic application of the following analytical techniques will allow for the unequivocal confirmation of this structure.
A Validated Workflow for Structure Elucidation
The elucidation of a novel or synthesized chemical entity is a process of hypothesis and verification. Each analytical technique provides a unique piece of the structural puzzle, and the convergence of data from these disparate methods provides the highest level of confidence in the final assigned structure. Our approach is designed to be systematic, beginning with confirmation of the molecular formula and proceeding to the detailed mapping of atomic connectivity and spatial arrangement.
Caption: A logical workflow for the structure elucidation of a small organic molecule.
Mass Spectrometry: The Molecular Blueprint
Mass spectrometry (MS) is the foundational technique in structure elucidation, providing the molecular weight and, through high-resolution analysis, the elemental composition of the analyte. For halogenated compounds, MS offers a particularly distinctive signature.
Causality of Experimental Choice: We begin with MS to confirm the successful synthesis of a compound with the correct molecular formula. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides an immediate and powerful validation point. The observation of a characteristic M+2 peak with nearly equal intensity to the molecular ion peak is a definitive indicator of a monobrominated compound.
Expected Mass Spectrum Data for C₈H₇BrN₂S:
| Ion | m/z (calculated) | Description |
| [M]⁺ | 241.95 | Molecular ion containing ⁷⁹Br |
| [M+2]⁺ | 243.95 | Molecular ion containing ⁸¹Br |
The relative intensity of the [M]⁺ and [M+2]⁺ peaks is expected to be approximately 1:1, which is a classic isotopic signature for bromine.
Fragmentation Analysis:
Electron Impact (EI) ionization would likely induce fragmentation, providing clues to the molecule's structure. Key expected fragmentation pathways for 2-aminobenzothiazole derivatives include:
-
α-Cleavage: Cleavage of bonds adjacent to the amino group.
-
Ring Fragmentation: Complex fragmentation of the benzothiazole ring system.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) for volatile compounds.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" of the functional groups present. For our target molecule, FTIR is crucial for identifying the primary amine and the aromatic system.
Causality of Experimental Choice: This technique quickly confirms the presence of key functional groups hypothesized from the synthesis scheme. The N-H stretches of the primary amine are particularly diagnostic and easily identifiable.
Expected FTIR Data:
An FTIR spectrum of this compound has been recorded, providing a reliable reference for its vibrational characteristics.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| ~3050 | C-H Stretch | Aromatic Ring |
| ~2920 | C-H Stretch | Methyl Group (-CH₃) |
| 1640-1600 | C=N Stretch | Thiazole Ring |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1540 | N-H Bend | Primary Amine (-NH₂) |
| ~1240 | C-N Stretch | Amine |
| ~800-850 | C-H Bend (out-of-plane) | Substituted Benzene |
| ~700 | C-S Stretch | Thiazole Ring |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorbances.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.
-
Sample Spectrum Acquisition: The infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Skeleton
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required for an unambiguous assignment.
Causality of Experimental Choice: While MS and FTIR confirm the building blocks, NMR connects them. ¹H NMR reveals the number and environment of protons, ¹³C NMR maps the carbon framework, and 2D NMR experiments (COSY, HSQC, HMBC) establish direct and long-range connectivity between atoms.
¹H NMR Spectroscopy
A ¹H NMR spectrum for this compound has been recorded on a Varian CFT-20 instrument.[3] Based on the structure, the following proton signals are expected:
Table 3: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | s | 1H | H-5 | Aromatic proton deshielded by adjacent sulfur and bromine. |
| ~7.2 | s | 1H | H-7 | Aromatic proton deshielded by the thiazole ring. |
| ~7.0 | br s | 2H | -NH₂ | Broad singlet due to exchangeable amine protons. |
| ~2.4 | s | 3H | -CH₃ | Singlet for the methyl group protons. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments.
Table 4: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C-2 | Carbon of the C=N bond, highly deshielded. |
| ~149 | C-7a | Quaternary carbon at the ring fusion. |
| ~135 | C-6 | Carbon bearing the methyl group. |
| ~132 | C-3a | Quaternary carbon at the ring fusion, adjacent to sulfur. |
| ~128 | C-5 | Aromatic CH. |
| ~122 | C-7 | Aromatic CH. |
| ~115 | C-4 | Carbon bearing the bromine atom (C-Br bond). |
| ~21 | -CH₃ | Methyl carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
1D ¹H Spectrum: A standard proton spectrum is acquired.
-
1D ¹³C Spectrum: A proton-decoupled carbon spectrum is acquired.
-
2D NMR (if necessary): If assignments are ambiguous, 2D experiments are performed:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (e.g., adjacent protons on a ring).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for assigning quaternary carbons.
-
-
Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phasing, and baseline correction to generate the final spectra.
Caption: Key expected HMBC correlations for structural assignment.
Single-Crystal X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide conclusive evidence for the 2D structure, single-crystal X-ray crystallography provides the definitive, unambiguous 3D structure in the solid state. It yields precise bond lengths, bond angles, and information about intermolecular interactions and crystal packing.
Expected Crystallographic Data:
While a crystal structure for the title compound is not publicly available, the structure of the closely related 6-bromo-1,3-benzothiazol-2-amine provides excellent insight.[4]
Table 5: Crystallographic Data for the Analog 6-Bromo-1,3-benzothiazol-2-amine
| Parameter | Value |
| Formula | C₇H₅BrN₂S |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Key Feature | Molecules are linked by N—H⋯N and N—H⋯Br hydrogen bonds.[4] |
We can predict that this compound will also be a planar molecule and will likely form similar hydrogen-bonded networks in the solid state, influencing its physical properties such as melting point and solubility.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (often to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected.
-
Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map.
-
Structure Refinement: The atomic model is refined against the experimental data to improve the accuracy of bond lengths, angles, and thermal parameters, resulting in the final crystal structure.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry and elemental analysis confirm the molecular formula. FTIR spectroscopy identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments maps the precise atomic connectivity. Finally, single-crystal X-ray crystallography provides the definitive three-dimensional structure. Each step in this workflow serves to validate the previous one, building an unshakeable foundation of evidence that culminates in the complete and unambiguous assignment of the molecular structure. This rigorous, multi-faceted approach is fundamental to advancing research in medicinal chemistry and materials science.
References
-
IJCRT.org. SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. [Link]
-
PubChem. This compound. [Link]
-
Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]
-
Université catholique de Louvain. 2-Aminobenzothiazole derivatives. [Link]
-
Iraqi Journal of Pharmaceutical Sciences. Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. [Link]
-
ACS Publications. Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. [Link]
-
ACS Publications. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]
-
PMC. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
-
Der Pharma Chemica. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]
-
E-Journal of Chemistry. Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. [Link]
-
PMC. 6-Bromo-1,3-benzothiazol-2-amine. [Link]
-
Iraqi National Journal of Chemistry. Synthesis and Spectrophotometric Study of 4-(6- Bromo -2- benzothiazolylazo)phloroglucinol as an Analytic. [Link]
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
Wiley. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
PubChem. 4-Bromo-1,3-benzothiazol-2-amine. [Link]
-
NIST WebBook. Benzenamine, 4-bromo-. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
University at Buffalo. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]
-
SpectraBase. 2-amino-4-bromo-6-methylbenzothiazole - Optional[FTIR] - Spectrum. [Link]
-
Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]
-
University of Calgary. Mass Spectrometry: Fragmentation. [Link]
Sources
An In-Depth Technical Guide to 4-Bromo-6-methyl-1,3-benzothiazol-2-amine (CAS Number: 76996-16-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzothiazole core, a bicyclic system comprising a fused benzene and thiazole ring, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1] This structural motif is a cornerstone in a multitude of pharmacologically active agents, lauded for its ability to interact with a diverse array of biological targets.[1] The inherent physicochemical properties of the benzothiazole nucleus, coupled with the synthetic tractability to introduce various substituents, have led to the development of compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This guide focuses on a specific, functionalized derivative, 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, a key building block for the synthesis of novel therapeutic agents.[1]
Core Compound Analysis: this compound
This compound is a heterocyclic compound featuring a bromine atom at the 4-position and a methyl group at the 6-position of the benzothiazole ring system. The presence of the reactive 2-amino group makes it a valuable precursor for the synthesis of more complex and potentially bioactive molecules.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 76996-16-2 | [2] |
| Molecular Formula | C₈H₇BrN₂S | [2] |
| Molecular Weight | 243.13 g/mol | |
| IUPAC Name | This compound | |
| Canonical SMILES | CC1=CC2=C(C(=C1)Br)N=C(S2)N | [2] |
| InChI Key | PBKFYZMSNJCLOA-UHFFFAOYSA-N | [2] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) |
Synthetic Strategies and Methodologies
The synthesis of 2-aminobenzothiazole derivatives is a well-established area of organic chemistry. The classical approach often involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.[2] This method, however, can sometimes lead to mixtures of isomers, particularly with anilines that are not para-substituted.[2] More controlled and versatile methods often employ phenylthiourea precursors.[2]
Proposed Synthetic Pathway
A reliable method for the synthesis of this compound can be adapted from established protocols for similar 2-aminobenzothiazole derivatives. The following multi-step synthesis is proposed, starting from commercially available materials.
Detailed Experimental Protocol
This protocol is based on well-established methods for the synthesis of substituted 2-aminobenzothiazoles and should be optimized for the specific substrate.[3][4]
Step 1: Synthesis of N-(3-Bromo-5-methylphenyl)thiourea
-
To a solution of 3-bromo-5-methylaniline (1 equivalent) in a suitable solvent (e.g., ethanol or aqueous HCl), add a solution of ammonium thiocyanate (1.1 equivalents).
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the thiourea derivative.
-
Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Oxidative Cyclization to this compound
-
Dissolve the N-(3-Bromo-5-methylphenyl)thiourea (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into a large volume of water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of novel organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring, the methyl protons, and the amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the aromatic carbons and the methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum should show a molecular ion peak corresponding to its molecular weight (243.13 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include N-H stretching vibrations for the amine group and C=N stretching for the thiazole ring. A reference IR spectrum is available on PubChem.
Applications in Drug Discovery and Development
The 2-aminobenzothiazole scaffold is a prolific source of hits in high-throughput screening campaigns and a foundational structure for the development of targeted therapies.[1]
Anticancer Potential
Derivatives of 2-aminobenzothiazole have demonstrated significant anticancer activity through various mechanisms of action.[5] While specific data for this compound is not extensively published, its structural features suggest it as a promising candidate for further investigation. The general mechanisms of action for this class of compounds include:
-
Kinase Inhibition: Many 2-aminobenzothiazole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.
-
Microtubule Disruption: Some derivatives interfere with the dynamics of microtubule polymerization, leading to cell cycle arrest and apoptosis.
The following diagram illustrates a generalized workflow for the preliminary anticancer evaluation of a novel compound like this compound.
Antimicrobial Activity
The benzothiazole nucleus is also a key component of many antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.[6][7] The lipophilicity and electronic properties conferred by the bromo and methyl substituents on this compound may enhance its ability to penetrate microbial cell membranes and interact with intracellular targets.[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the microtiter plate at an appropriate temperature and for a sufficient duration.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling bromo-substituted aromatic amines should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its structural features suggest promising avenues for exploration in the fields of oncology and infectious diseases. Further research is warranted to fully elucidate its biological activity profile, including comprehensive screening against a wide range of cancer cell lines and microbial strains, and detailed mechanistic studies to identify its molecular targets. The synthetic accessibility and the rich chemical space that can be explored from its 2-amino group make it a valuable asset for medicinal chemists and drug discovery professionals.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ACS Omega. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]
-
ResearchGate. Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. [Link]
-
IJCRT.org. SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. [Link]
-
Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]
-
Université catholique de Louvain. 2-Aminobenzothiazole derivatives. [Link]
-
ResearchGate. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. [Link]
-
Chemchart. 2-AMINO-6-NITROBENZOTHIAZOLE (6285-57-0). [Link]
Sources
Physical and chemical properties of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
An In-Depth Technical Guide to 4-Bromo-6-methyl-1,3-benzothiazol-2-amine (CAS: 76996-16-2)
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted benzothiazole, its unique structural features—a fused benzene and thiazole ring system with bromine, methyl, and amine functionalities—make it a valuable building block for the synthesis of complex, biologically active molecules.[1] This document details its molecular identity, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and key analytical characterization techniques. Furthermore, it explores its potential applications, drawing from the established importance of the benzothiazole scaffold in drug discovery, and outlines essential safety and handling protocols based on data from structurally related compounds. This guide is intended for researchers, chemists, and drug development professionals seeking a consolidated technical resource on this specific chemical entity.
Molecular Identity and Structure
The precise arrangement of substituents on the benzothiazole core dictates the compound's chemical reactivity and potential biological interactions.[1] The formal nomenclature and key identifiers are crucial for unambiguous reference in research and regulatory contexts.
Nomenclature and Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 76996-16-2 | [2] |
| Molecular Formula | C₈H₇BrN₂S | [1][2] |
| Molecular Weight | 243.13 g/mol | [2] |
| Synonyms | 2-Amino-4-bromo-6-methylbenzothiazole, 4-Bromo-6-methylbenzo[d]thiazol-2-amine | [2] |
| InChI Key | PBKFYZMSNJCLOA-UHFFFAOYSA-N | [2] |
| SMILES | CC1=CC2=C(C(=C1)Br)N=C(S2)N | [2] |
Structural Elucidation
The structure consists of a bicyclic benzothiazole system. A bromine atom is substituted at position 4, a methyl group at position 6, and a primary amine group at position 2 of the thiazole ring. This specific substitution pattern is key to its utility as a synthetic intermediate.[1]
Physicochemical Properties
While comprehensive experimental data for this specific molecule is limited, its properties can be estimated through computational models and comparison with analogous structures.
Computed Physicochemical Data
The following properties are computationally derived and provide valuable estimates for designing experimental conditions, such as selecting appropriate solvent systems or predicting membrane permeability.
| Property | Value | Source |
| XLogP3 | 2.7 | [3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Topological Polar Surface Area | 67.2 Ų | [2] |
| Heavy Atom Count | 12 | [2] |
Solubility and Appearance
Based on its aromatic and heterocyclic nature, this compound is expected to be a solid at room temperature, likely appearing as a crystalline powder. It is predicted to have low solubility in water but should be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. This solubility profile is typical for moderately polar organic compounds used as intermediates in synthesis.
Chemical Reactivity and Synthesis
The chemical behavior of this compound is governed by its functional groups. The exocyclic amine at the 2-position is a primary site for nucleophilic reactions, making it an excellent handle for derivatization.[1] The benzothiazole ring itself is relatively stable, but the bromine atom can participate in cross-coupling reactions, further extending its synthetic utility.
Proposed Synthetic Pathway
The synthesis of 2-aminobenzothiazoles is a well-established field. A common and effective method is the reaction of a corresponding aniline with a thiocyanate salt, followed by cyclization induced by a halogen. This approach, adapted from established procedures for similar structures, is a plausible route.[4][5]
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on the synthesis of analogous 2-aminobenzothiazoles and should be performed with appropriate safety precautions in a fume hood.
Materials:
-
3-Bromo-5-methylaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ammonium hydroxide (concentrated)
-
Ethanol
Procedure:
-
Thiourea Formation:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 3-Bromo-5-methylaniline (1 equivalent) and potassium thiocyanate (1.1 equivalents) in glacial acetic acid.
-
Heat the mixture gently (e.g., to 50-60°C) with stirring until the reactants dissolve and react to form the corresponding 1-(3-bromo-5-methylphenyl)thiourea intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
Cool the reaction mixture to below 10°C in an ice bath. This step is critical to control the exothermic reaction with bromine and prevent side-product formation.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled mixture with vigorous stirring. Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the cyclization is complete.[4]
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Filter the resulting solid and wash it thoroughly with water to remove any residual acid and salts.
-
-
Purification:
-
Suspend the crude solid in hot water and neutralize by adding concentrated ammonium hydroxide until the solution is alkaline (pH ~8-9). This converts the hydrobromide salt of the product to the free amine.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
For further purification, recrystallize the product from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.[5]
-
Spectroscopic and Analytical Characterization
Confirmation of the compound's identity and purity is achieved through standard analytical techniques. The expected spectral features are derived from its known structure.
Expected Spectral Features
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.0 - 7.5 ppm | Two singlets or narrow doublets from the two protons on the benzene ring. |
| Amine Protons (-NH₂) | δ 4.5 - 5.5 ppm (broad) | A broad singlet, exchangeable with D₂O.[6] | |
| Methyl Protons (-CH₃) | δ 2.3 - 2.5 ppm | A sharp singlet integrating to 3 hydrogens. | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 155 ppm | Multiple signals corresponding to the 8 carbon atoms in the aromatic system. |
| C-Br Carbon | ~δ 115 ppm | Carbon atom directly attached to the electronegative bromine atom. | |
| C-NH₂ Carbon | ~δ 165 ppm | The sp² carbon of the thiazole ring bonded to the amine group. | |
| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ | Two distinct bands (asymmetric and symmetric stretching) characteristic of a primary amine.[6] |
| Aromatic C-H Stretch | ~3000 - 3100 cm⁻¹ | Stretching vibrations of the C-H bonds on the benzene ring. | |
| C=N Stretch | ~1600 - 1650 cm⁻¹ | Imine stretch within the thiazole ring. | |
| C-Br Stretch | 500 - 600 cm⁻¹ | Characteristic stretching vibration for an aryl bromide. | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z ~242 & ~244 | A characteristic isotopic pattern (approx. 1:1 ratio) due to the presence of bromine (⁷⁹Br and ⁸¹Br). |
Protocol: Analytical Characterization
This protocol outlines a general procedure for obtaining key analytical data.
Instrumentation:
-
NMR: 400 MHz (or higher) spectrometer.
-
MS: ESI (Electrospray Ionization) or EI (Electron Impact) mass spectrometer.
-
IR: FTIR spectrometer with ATR (Attenuated Total Reflectance) capability.
Procedure:
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
MS: Prepare a dilute solution (~1 mg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
IR: Place a small amount of the dry powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. To confirm the amine protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to observe the disappearance of the -NH₂ signal.[6]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
MS: Infuse the sample solution into the mass spectrometer and acquire data in positive ion mode to observe the protonated molecular ion [M+H]⁺ or the molecular ion [M]⁺.
-
IR: Collect the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Applications in Research and Development
The benzothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities.[7][8]
Medicinal Chemistry Scaffold
This compound serves as a key starting material for the development of novel therapeutic agents.[1]
-
Anticancer and Antimicrobial Agents: The benzothiazole core is integral to compounds showing potential anticancer and antimicrobial properties.[1][7][9] The amine group can be readily derivatized to generate libraries of amides, sulfonamides, or Schiff bases for structure-activity relationship (SAR) studies.[9]
-
Enzyme Inhibition: The structure can interact with biological targets like enzymes or receptors, leading to the inhibition of specific pathways.[1] The bromine atom, in particular, can enhance binding affinity and potency through halogen bonding or by modifying electronic properties.[7]
-
Neuroprotective Agents: Certain benzothiazole derivatives have shown promise as neuroprotective agents, highlighting the versatility of this chemical class.[7][10]
Materials Science
The rigid, aromatic structure of the benzothiazole core makes it a candidate for applications in materials science.[1] Derivatives can be explored for their use in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and functional dyes.[1]
Safety and Handling
Given that specific toxicity data for this compound is limited, a cautious approach based on structurally similar compounds is mandatory.[1]
Hazard Assessment
The compound should be handled as a potentially hazardous substance. The following hazards are based on analogous bromo-aromatic amines.[1][3]
| Hazard Type | GHS Classification (Inferred) | Precautionary Statement |
| Acute Toxicity | Warning (Harmful if swallowed) | H302: Harmful if swallowed.[3][11] |
| Skin Irritation | Warning | H315: Causes skin irritation.[3] |
| Eye Irritation | Warning | H319: Causes serious eye irritation.[3] |
| Respiratory Irritation | Warning | H335: May cause respiratory irritation.[1] |
Recommended Handling Procedures
All work should be conducted in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or goggles.[12]
Handling and Storage:
-
Avoid generating and inhaling dust.[12] Use appropriate engineering controls.
-
Avoid contact with skin, eyes, and clothing.[12]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[13]
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
References
- This compound - Smolecule. (n.d.).
- This compound - PubChem. (n.d.).
- 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2012, May 9).
- 4-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 2049888 - PubChem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
- Characterization of 4-(6-Bromo-2-benzothiazolyl)benzenamine: A Comparative Guide to NMR and MS Analysis - Benchchem. (n.d.).
- 4-Bromo-1,3-thiazol-2-amine | C3H3BrN2S | CID 428024 - PubChem. (n.d.).
- benzothiazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. (n.d.).
- Technical Support Center: Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline - Benchchem. (n.d.).
- Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases - Arabian Journal of Chemistry. (2014, December 4).
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (n.d.).
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.).
- benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. (n.d.).
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (2025, October 31).
- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24).
Sources
- 1. Buy this compound | 76996-16-2 [smolecule.com]
- 2. This compound | C8H7BrN2S | CID 3278634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 2049888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jchemrev.com [jchemrev.com]
- 9. Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases - Arabian Journal of Chemistry [arabjchem.org]
- 10. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 11. 4-Bromo-1,3-thiazol-2-amine | C3H3BrN2S | CID 428024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
4-Bromo-6-methyl-1,3-benzothiazol-2-amine molecular weight and formula
An In-Depth Technical Guide to 4-Bromo-6-methyl-1,3-benzothiazol-2-amine (C₈H₇BrN₂S)
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its core chemical identity, including its molecular formula (C₈H₇BrN₂S) and molecular weight (243.13 g/mol ), alongside other key identifiers.[1][2] A proposed synthetic pathway is outlined, supported by a detailed experimental protocol and workflow visualization. The guide synthesizes current understanding of the compound's applications as a versatile chemical building block for developing novel therapeutic agents, particularly in the realms of anticancer and antimicrobial research.[1] Finally, essential safety, handling, and analytical characterization protocols are discussed to provide a holistic resource for researchers, scientists, and drug development professionals.
Core Chemical Identity
This compound belongs to the benzothiazole family, a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring.[1] This structural motif is a privileged scaffold in drug discovery, known for a wide spectrum of pharmacological activities.[3][4][5] The specific substitution pattern of this compound—a bromine atom at position 4 and a methyl group at position 6—imparts unique physicochemical properties that influence its chemical reactivity and biological interactions.[1]
Nomenclature and Structural Identifiers
The systematic IUPAC name for this compound is this compound.[1][2] It is indexed under CAS Registry Number 76996-16-2.[1][2]
Physicochemical and Computed Properties
A summary of the key identifiers and computed properties for this compound is presented below. This data is crucial for unambiguous identification, reaction stoichiometry calculations, and analytical interpretation.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂S | [1][2] |
| Molecular Weight | 243.13 g/mol | [1][2] |
| Exact Mass | 241.95133 Da | [2] |
| CAS Number | 76996-16-2 | [1][2] |
| IUPAC Name | This compound | [1][2] |
| SMILES | CC1=CC2=C(C(=C1)Br)N=C(S2)N | [1][2] |
| InChI Key | PBKFYZMSNJCLOA-UHFFFAOYSA-N | [1][2] |
Synthesis and Characterization
The synthesis of 2-aminobenzothiazoles is a well-established area of organic chemistry. The most common and direct approach is the Hugershoff reaction, which involves the cyclization of an N-arylthiourea, or the reaction of an aniline with a thiocyanate salt in the presence of bromine.
Proposed Synthetic Pathway
A robust pathway for the synthesis of this compound involves the reaction of 3-bromo-5-methylaniline with potassium thiocyanate and bromine in a suitable solvent like glacial acetic acid.
-
Rationale for Precursor Selection : 3-bromo-5-methylaniline is the logical starting aniline. The positions of its substituents (bromo at position 3, methyl at position 5) directly correspond to the final positions on the benzothiazole ring system (bromo at position 4, methyl at position 6) after the electrophilic cyclization reaction.
-
Mechanism : The reaction proceeds via the in situ formation of a thiocyanogen intermediate, which then attacks the aromatic ring of the aniline. This is followed by an intramolecular cyclization to form the benzothiazole ring system. This one-pot reaction is efficient for generating the desired 2-amino-substituted scaffold.
Visualization: Synthetic Workflow
Caption: Proposed one-pot synthesis of the target compound.
Experimental Protocol: General Procedure
This protocol is a self-validating system. Successful synthesis is confirmed by characterization (TLC, melting point, spectroscopy) matching the expected product, while deviations would indicate incomplete reaction or side product formation, necessitating optimization of time, temperature, or stoichiometry.
-
Reaction Setup : In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromo-5-methylaniline (1.0 eq) and potassium thiocyanate (2.0 eq) in glacial acetic acid under ambient temperature.
-
Bromination : Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression : After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the solution carefully with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Isolation : Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification : Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed:
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, distinct signals for the two aromatic protons on the benzothiazole ring, and a broad singlet for the amine (NH₂) protons.
-
Infrared (IR) Spectroscopy : Key signals would include N-H stretching vibrations for the primary amine group and characteristic C=N and C-S stretching bands associated with the thiazole ring.
-
Mass Spectrometry (MS) : This technique will confirm the molecular weight of the compound, with the mass spectrum showing a characteristic isotopic pattern for the bromine atom.
-
Elemental Analysis : Confirms the percentage composition of Carbon, Hydrogen, and Nitrogen, which should align with the calculated values for the molecular formula C₈H₇BrN₂S.
Applications in Scientific Research
The title compound is primarily categorized as a chemical building block.[1] Its structure, featuring a reactive primary amine and a modifiable aromatic system, makes it an excellent starting point for the synthesis of more complex molecules with tailored biological or material properties.
Scaffold for Medicinal Chemistry
The benzothiazole core is a cornerstone in the development of drugs with diverse therapeutic actions.[4][5] this compound serves as a key intermediate for creating libraries of derivative compounds. The primary amine at the 2-position is a synthetic handle that allows for a variety of chemical transformations (e.g., acylation, alkylation, Schiff base formation) to explore structure-activity relationships (SAR). The bromine atom can also be functionalized, for instance, via palladium-catalyzed cross-coupling reactions, to introduce further diversity.
Potential Biological Activities
While extensive biological data for this specific molecule is limited in public literature, related benzothiazole structures are known to exhibit significant pharmacological effects:
-
Anticancer Properties : Many benzothiazole derivatives have shown potent anticancer activity by interacting with various biological targets like enzymes or receptors.[1][3]
-
Antimicrobial Activity : The benzothiazole scaffold is also associated with antibacterial and antifungal properties.[1]
Visualization: Role in Drug Discovery
Caption: Role as a scaffold in a typical drug discovery workflow.
Safety and Handling
Hazard Assessment
Specific toxicity data for this compound is not widely available.[1] Therefore, it must be handled with caution, assuming it possesses hazards similar to other bromo-substituted aromatic amines.[1]
-
Potential Irritation : The presence of the bromo group and the aromatic amine structure suggests a potential for skin and eye irritation.[1]
-
Inhalation Hazard : Inhalation of the compound as a dust should be avoided, as it may cause respiratory irritation.[1]
-
Toxicity : The specific toxicity is unknown and requires further investigation.[1]
Recommended Handling Procedures
Adherence to standard laboratory safety protocols is mandatory. The following table summarizes key handling recommendations.
| Precaution Category | Recommended Action | Rationale |
| Personal Protective Equipment (PPE) | Wear a lab coat, nitrile gloves, and chemical safety goggles. | To prevent skin and eye contact with the chemical.[6][7] |
| Engineering Controls | Handle only inside a certified chemical fume hood. | To minimize inhalation of dust or potential vapors.[6] |
| Handling | Avoid generating dust. Do not breathe dust. Avoid contact with skin, eyes, and clothing. | To prevent irritation and unknown toxic effects.[6] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. | To maintain chemical stability and prevent accidental exposure. |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. | To mitigate potential eye irritation or damage.[7] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. | To remove the chemical from the skin and prevent irritation.[7] |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | Ingestion may be harmful; professional medical advice is required.[6] |
Conclusion
This compound is a well-defined chemical entity with the molecular formula C₈H₇BrN₂S and a molecular weight of 243.13 g/mol .[1][2] Its true value lies in its potential as a versatile building block for the synthesis of novel compounds. The strategic placement of its functional groups—a reactive amine and a bromine atom—on the privileged benzothiazole scaffold makes it an attractive starting point for drug discovery programs and materials science research. While further investigation into its specific biological activities and toxicological profile is warranted, its structural attributes firmly establish it as a compound of interest for researchers aiming to develop next-generation functional molecules.
References
- This compound - Smolecule.
- This compound - PubChem.
- SAFETY D
- SAFETY D
- SAFETY D
- benzothiazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.
- Technical Support Center: Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline - Benchchem.
- Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases - Arabian Journal of Chemistry.
- A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE DERIVATIVES - World Journal of Pharmaceutical Research.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing.
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review - Journal of Chemical Reviews.
Sources
- 1. smolecule.com [smolecule.com]
- 2. This compound | C8H7BrN2S | CID 3278634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 5. jchemrev.com [jchemrev.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
A Comprehensive Technical Guide on the Biological Activity of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the 2-aminobenzothiazole core stands as a "privileged scaffold"—a molecular framework that consistently demonstrates a remarkable capacity for interacting with a diverse array of biological targets.[1] This versatility has propelled its derivatives into the forefront of drug discovery, with extensive research highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This guide focuses on a specific, yet promising, member of this family: 4-Bromo-6-methyl-1,3-benzothiazol-2-amine. While direct, in-depth biological studies on this particular molecule are emerging, its structural features—a bromine atom at the 4-position and a methyl group at the 6-position—are anticipated to modulate its electronic and steric properties, thereby influencing its biological activity.[4]
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive understanding of the synthesis, physicochemical properties, and, most importantly, the inferred biological potential of this compound, drawing upon the wealth of data available for its structural analogs. The protocols and mechanistic insights presented herein are intended to provide a solid foundation for future investigations into this promising molecule.
Molecular Profile and Synthesis
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂S | [4][5] |
| Molecular Weight | 243.13 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| SMILES | CC1=CC2=C(C(=C1)Br)N=C(S2)N | [5] |
| InChIKey | PBKFYZMSNJCLOA-UHFFFAOYSA-N | [5] |
Synthetic Strategy: A Pathway to the Core Scaffold
The synthesis of 2-aminobenzothiazole derivatives is a well-established process in organic chemistry.[3] The primary route to this compound involves the electrophilic cyclization of a substituted aniline.[6] A general, reliable synthetic workflow is presented below.
This synthesis is typically achieved by reacting the corresponding substituted aniline with ammonium thiocyanate in the presence of bromine as a catalyst.[6] The reactive amine group (NH₂) of the final product makes it a valuable starting material for the synthesis of more complex and potentially more potent molecules.[4]
Biological Activities and Therapeutic Potential
The 2-aminobenzothiazole scaffold is a versatile pharmacophore, with derivatives demonstrating a wide range of biological activities.[1][3] The primary areas of therapeutic interest for this compound and its analogs are in oncology and infectious diseases.
Anticancer Activity: Targeting the Hallmarks of Cancer
A significant body of research has been dedicated to developing 2-aminobenzothiazole derivatives as potent anticancer agents.[1] These compounds have shown cytotoxicity against a variety of cancer cell lines, including those of the breast, lung, colon, and pancreas.[2][3][6]
2.1.1. Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
A primary mechanism through which many 2-aminobenzothiazole derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many cancers.[1] By inhibiting PI3K, these compounds can effectively halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]
2.1.2. Comparative Cytotoxicity of 2-Aminobenzothiazole Derivatives
While specific IC₅₀ values for this compound are not yet widely published, the cytotoxic activities of several structurally related compounds have been reported. This data provides a valuable benchmark for assessing the potential potency of this molecule.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| OMS5 | A549 (Lung) | 22.13 - 61.03 | [6][7] |
| MCF-7 (Breast) | 22.13 - 61.03 | [6][7] | |
| OMS14 | A549 (Lung) | 22.13 - 61.03 | [6][7] |
| MCF-7 (Breast) | 22.13 - 61.03 | [6][7] | |
| Compound 25 | MKN-45 (Gastric) | 0.06 ± 0.01 | [2] |
| H460 (Lung) | 0.01 ± 0.003 | [2] | |
| HT-29 (Colon) | 0.18 ± 0.02 | [2] | |
| Compound 54 | MCF-7 (Breast) | Potent Inhibition | [2][6] |
| Thiourea derivative IVe | EAC (Mouse) | 10 - 24 | [8] |
| MCF-7 (Breast) | 15 - 30 | [8] | |
| HeLa (Cervical) | 33 - 48 | [8] | |
| Thiourea derivative IVf | EAC (Mouse) | 10 - 24 | [8] |
| MCF-7 (Breast) | 15 - 30 | [8] | |
| HeLa (Cervical) | 33 - 48 | [8] |
Note: The data presented is for structurally related 2-aminobenzothiazole derivatives and is intended to provide a comparative context for the potential activity of this compound.
Antimicrobial Activity: A Broad Spectrum of Action
In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is a global health priority. Derivatives of 2-aminobenzothiazole have demonstrated promising broad-spectrum antimicrobial activity.[1][9]
The lipophilic nature of the benzothiazole ring, potentially enhanced by the bromo and methyl substitutions, may facilitate the passage of these compounds through microbial cell membranes. The mechanism of antimicrobial action is thought to involve the inhibition of essential enzymes or the disruption of cell wall synthesis.
Experimental Protocols: A Guide to Biological Evaluation
To facilitate further research into the biological activities of this compound, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of a compound.[8]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[6]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[6]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method is a standard technique for determining MIC values.[9]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound (dissolved in DMSO)
-
Bacterial or fungal strains
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland standard.[9]
-
Serial Dilution: Add 100 µL of broth to each well. Add 100 µL of the test compound stock solution to the first well of each row and perform two-fold serial dilutions across the plate.[9]
-
Inoculation: Add the diluted microbial inoculum to each well.
-
Controls: Include a growth control (inoculum without compound) and a sterility control (broth only).[9]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Future Directions and Concluding Remarks
This compound represents a molecule of significant interest within the broader class of 2-aminobenzothiazoles. The structural features of this compound, combined with the well-documented biological activities of its analogs, strongly suggest its potential as a lead compound for the development of novel anticancer and antimicrobial agents.
Future research should focus on the comprehensive biological screening of this molecule against a wide panel of cancer cell lines and microbial strains. Elucidating its specific molecular targets and mechanisms of action will be crucial for its rational development. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of new derivatives, will be instrumental in optimizing its potency and selectivity.
The information and protocols provided in this guide are intended to serve as a robust foundation for researchers to embark on the exciting journey of exploring and unlocking the full therapeutic potential of this compound.
References
-
2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Al-Ostath, O. M. S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
-
Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. (2011). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. (n.d.). Journal of Pharmaceutical Research International. Retrieved January 17, 2026, from [Link]
-
Synthesis and evaluation of antimicrobial activity of 2-aminobenzothiazolomethyl naphthol derivatives. (2016). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. (2021). University of Baghdad Digital Repository. Retrieved January 17, 2026, from [Link]
-
4-Bromo-1,3-benzothiazol-2-amine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. (2014). Arabian Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 76996-16-2 [smolecule.com]
- 5. This compound | C8H7BrN2S | CID 3278634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic data for 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound (CAS No. 76996-16-2), a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As direct, fully interpreted spectral data for this specific molecule is not widely published, this document serves as an expert guide to its structural elucidation using a combination of predictive analysis and data from closely related analogs. We will explore the core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS)—providing not only the expected data but also the underlying scientific rationale for experimental design and spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this molecule or similar 2-aminobenzothiazole derivatives.
Introduction: The Scientific Imperative
The 2-aminobenzothiazole scaffold is a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including potential anticancer and antimicrobial properties.[1] The specific compound, this compound, features a unique substitution pattern that modulates its electronic properties and, consequently, its chemical reactivity and biological interactions.[1]
Unambiguous structural confirmation and purity assessment are paramount before committing a compound to further development. Spectroscopic analysis provides the definitive molecular "fingerprint." This guide moves beyond a simple data sheet, offering a Senior Application Scientist's perspective on why specific spectral features are expected and how to robustly acquire and interpret the data.
Molecular Structure and Predicted Spectroscopic Features
The logical starting point for any spectroscopic analysis is a thorough examination of the molecule's structure. The key features of this compound (Molecular Formula: C₈H₇BrN₂S, Molecular Weight: 243.13 g/mol ) are:[2]
-
An aromatic benzothiazole core.
-
A primary amine group (-NH₂) at the C2 position.
-
A bromine atom at the C4 position.
-
A methyl group (-CH₃) at the C6 position.
-
Two non-equivalent aromatic protons.
These features will give rise to distinct and predictable signals in each spectroscopic experiment.
Caption: Molecular structure of this compound with atom numbering.
Infrared (IR) Spectroscopy: Functional Group Identification
3.1. Expertise & Rationale
FTIR spectroscopy is the ideal first-pass technique for confirming the presence of key functional groups. It works by measuring the absorption of infrared radiation by molecular vibrations. For this molecule, we are primarily looking for confirmation of the N-H stretches of the amine, C-H stretches of the aromatic ring and methyl group, and the characteristic aromatic C=C and C=N vibrations of the benzothiazole core.
3.2. Predicted IR Data Summary
While a definitive spectrum is available on SpectraBase, the following table outlines the expected characteristic absorption bands based on data from analogous 2-aminobenzothiazole structures.[3][4]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Causality & Notes |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium-Strong | Pillar of Trust: The presence of two distinct bands in this region is a hallmark of a primary amine (-NH₂), confirming this crucial functional group.[4] |
| 3100 - 3000 | Aromatic C-H Stretch | Weak-Medium | These absorptions confirm the presence of sp² hybridized C-H bonds on the benzene ring. |
| 2980 - 2850 | Aliphatic C-H Stretch | Weak-Medium | These bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl (-CH₃) group. |
| 1640 - 1610 | N-H Scissoring (Bending) | Medium-Strong | This bending vibration further corroborates the presence of the primary amine. Its position can be sensitive to hydrogen bonding. |
| 1610 - 1580 | C=N Stretch | Medium | A characteristic stretching vibration for the imine functionality within the thiazole ring, integral to the core scaffold.[4] |
| 1550 - 1450 | Aromatic C=C Ring Stretch | Medium-Strong | Multiple bands in this region are characteristic of the benzene ring, providing a fingerprint of the aromatic system. |
| 850 - 750 | C-H Out-of-Plane Bending | Strong | The pattern of these strong bands can be diagnostic of the substitution pattern on the aromatic ring. For this molecule, we expect bands corresponding to two adjacent aromatic hydrogens. |
| 700 - 550 | C-Br Stretch | Medium-Weak | This absorption confirms the presence of the carbon-bromine bond, though it can sometimes be weak and fall in a crowded region of the spectrum. |
3.3. Authoritative Protocol: Acquiring the FTIR Spectrum
This protocol describes a self-validating system for obtaining a high-quality spectrum using the Attenuated Total Reflectance (ATR) technique, which is common for solid samples.[3]
Methodology: FTIR-ATR
-
Instrument Preparation: Ensure the spectrometer is purged and stable. Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This critical step digitally subtracts interferences from atmospheric CO₂ and H₂O, ensuring the final spectrum is solely from the sample.[3]
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is vital for achieving a strong, high-quality signal.
-
Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[5]
-
Data Processing: The resulting spectrum should be automatically ratioed against the background. Perform a baseline correction if necessary.
Caption: Standard workflow for FTIR analysis using an ATR accessory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1. Expertise & Rationale
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR provides information on each unique carbon atom. For this compound, NMR is essential to confirm the substitution pattern on the aromatic ring and the presence of the methyl and amine groups.
4.2. Predicted ¹H NMR Data Summary (400 MHz, DMSO-d₆)
The choice of solvent is critical; DMSO-d₆ is often used for 2-aminobenzothiazoles as it is an excellent solvent and shifts exchangeable protons (like -NH₂) downfield, away from the aromatic region.[3]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Notes |
| ~7.8 - 7.5 | Broad Singlet | 2H | -NH₂ | Pillar of Trust: The chemical shift of amine protons is variable and depends on concentration and temperature. They often appear as a broad signal due to quadrupole broadening and exchange with trace water. In DMSO, they are typically downfield.[3] |
| ~7.4 | Singlet (or narrow doublet) | 1H | H-5 | This proton is adjacent to the bromine at C4 and the methyl-bearing carbon at C6. Due to the lack of an adjacent proton, it is expected to be a singlet. A small long-range coupling to H-7 might cause slight broadening or a narrow doublet. |
| ~7.2 | Singlet (or narrow doublet) | 1H | H-7 | This proton is adjacent to the methyl-bearing carbon C6 and the ring fusion carbon C7a. It is expected to be a singlet for similar reasons as H-5. |
| ~2.4 | Singlet | 3H | -CH₃ | Pillar of Trust: A singlet integrating to 3 protons in this region is a definitive signature for a methyl group attached to an aromatic ring. It is a singlet because there are no protons on adjacent atoms. |
4.3. Predicted ¹³C NMR Data Summary (100 MHz, DMSO-d₆)
Proton-decoupled ¹³C NMR should reveal all 8 unique carbon atoms in the molecule. The chemical shifts are predicted based on additive rules and data from similar substituted benzothiazoles.[6]
| Predicted Chemical Shift (δ, ppm) | Assignment | Causality & Notes |
| ~168 | C2 | Pillar of Trust: The carbon atom double-bonded to two nitrogen atoms (in the amine and thiazole ring) is characteristically found at a very low field (high ppm value).[3] |
| ~150 | C7a | Quaternary carbon at the ring junction, deshielded by the adjacent nitrogen and sulfur atoms. |
| ~148 | C4a | Quaternary carbon at the other ring junction. |
| ~135 | C6 | Aromatic carbon bearing the methyl group. Its shift is influenced by the electron-donating nature of the methyl group. |
| ~128 | C7 | Aromatic CH proton. |
| ~125 | C5 | Aromatic CH proton. |
| ~115 | C4 | Aromatic carbon directly attached to the electronegative bromine atom. The "heavy atom effect" of bromine shifts this carbon upfield. |
| ~21 | -CH₃ | The aliphatic methyl carbon appears at a characteristic high field (low ppm) position. |
4.4. Authoritative Protocol: Acquiring NMR Spectra
This protocol ensures high-quality, reproducible data for both ¹H and ¹³C NMR.
Methodology: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[7]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed on the sample to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Use a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems) to produce a spectrum of singlets.
-
Use a wider spectral width (~240 ppm) and a longer relaxation delay (2-5 seconds).
-
Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[8]
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale to the TMS reference.
Mass Spectrometry: Molecular Weight and Fragmentation
5.1. Expertise & Rationale
Mass spectrometry is the ultimate tool for confirming the molecular weight of a compound and providing structural information through fragmentation analysis. For this compound, the key diagnostic feature will be the isotopic signature of the bromine atom. Natural bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 mass units (m/z). This is a self-validating feature for the presence of a single bromine atom.
5.2. Predicted Mass Spectrometry Data
| m/z Value | Assignment | Causality & Notes |
| 242 / 244 | [M]⁺ | Molecular Ion Peak. The characteristic 1:1 doublet confirms the molecular formula and the presence of one bromine atom. The peak at 242 corresponds to the ⁷⁹Br isotope, and 244 corresponds to the ⁸¹Br isotope. |
| 163 | [M - Br]⁺ | Loss of a bromine radical (79 or 81 amu). This is a very common fragmentation pathway for bromo-aromatic compounds. |
| 135 | [C₇H₅N₂S]⁺ | Further fragmentation, potentially involving the loss of the methyl group and other rearrangements. |
5.3. Proposed Fragmentation Pathway
Caption: A proposed fragmentation pathway for this compound in MS.
5.4. Authoritative Protocol: Acquiring Mass Spectra
This protocol outlines a standard method using Electrospray Ionization (ESI), which is a soft ionization technique suitable for this type of molecule.
Methodology: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[7]
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole or Time-of-Flight (TOF) analyzer.
-
Ionization: Introduce the sample solution into the ESI source.
-
Set the instrument to positive ion mode, as the amine group is readily protonated to form [M+H]⁺.
-
Typical ESI source parameters include a capillary voltage of ~3500 V, a gas temperature of ~325 °C, and a nebulizer pressure of ~35 psig.[8]
-
-
Mass Analysis: The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). Scan a relevant mass range, for example, m/z 50-500.[8]
-
Detection: A detector counts the ions at each m/z value, generating the mass spectrum.
-
Data Analysis: Analyze the spectrum to identify the molecular ion (or [M+H]⁺) peak and its characteristic bromine isotope pattern. Identify major fragment ions to corroborate the proposed structure.
Conclusion
The structural elucidation of this compound is a synergistic process. IR spectroscopy confirms the essential functional groups, NMR provides the definitive carbon-hydrogen framework and connectivity, and mass spectrometry validates the molecular weight and elemental composition (specifically, the presence of bromine). By following the authoritative protocols and applying the expert interpretation framework detailed in this guide, researchers can confidently characterize this molecule and its derivatives, ensuring the scientific integrity required for advanced research and development.
References
- A Guide to the Spectroscopic Analysis of 2-Aminobenzothiazole. (n.d.). BenchChem.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Salman, S. R., & Sarkis, G. Y. (1996). Carbon-13 NMR of Some New Substituted 2-Amino Benzotheazoles. Spectroscopy Letters, 29(8), 1573-1577.
- Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole. (n.d.). BenchChem.
-
4-Bromo-1,3-benzothiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]
- Methyl 4-bromobenzoate. (n.d.). The Royal Society of Chemistry.
-
6-Bromo-4-methyl-1,3-benzothiazol-2-amine, 2TMS derivative. (n.d.). SpectraBase. Retrieved from [Link]
-
2-amino-4-bromo-6-methylbenzothiazole. (n.d.). SpectraBase. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]
-
Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. (2012). Journal of Oleo Science. Retrieved from [Link]
- Characterization of 4-(6-Bromo-2-benzothiazolyl)benzenamine: A Comparative Guide to NMR and MS Analysis. (n.d.). BenchChem.
-
SYNTHESIS, COMPLEXATION, SPECTRAL AND ANTIBACTERIAL STUDY OF (((4-METHOXYBENZOTHIAZOL-2-YL)IMINO)-6-BROMO) NAPHTHALEN-2-OL LIGAND. (2024). Acta Chemica Iasi. Retrieved from [Link]
-
Benzothiazole. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. Buy this compound | 76996-16-2 [smolecule.com]
- 2. This compound | C8H7BrN2S | CID 3278634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides | European Journal of Chemistry [eurjchem.com]
- 5. 1177299-65-8|4-Bromo-n-methyl-1,3-benzothiazol-2-amine|BLD Pharm [bldpharm.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 76996-16-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 8. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] In the absence of extensive empirical solubility data in public literature, this document establishes a predictive framework based on the molecule's physicochemical properties. We delve into the structural attributes influencing its solubility, such as polarity and hydrogen bonding capabilities. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of equilibrium solubility using the gold-standard shake-flask method, empowering researchers to generate reliable data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems for applications ranging from synthesis and purification to formulation and biological screening.
Introduction: The Critical Role of Solubility
This compound (CAS No. 76996-16-2, Molecular Formula: C₈H₇BrN₂S, Molecular Weight: 243.13 g/mol ) is a substituted 2-aminobenzothiazole.[2] This class of compounds is a cornerstone in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1] The utility of this compound as a synthetic building block or a potential therapeutic agent is fundamentally governed by its solubility.[1]
Solubility dictates the feasibility of chemical reactions, dictates the choice of purification methods such as crystallization, and is a critical determinant of a drug candidate's bioavailability and ultimate therapeutic efficacy.[3] Poor solubility can hinder or even halt the progression of promising compounds through the development pipeline. Therefore, a thorough understanding and accurate measurement of the solubility of this compound in relevant organic solvents is not merely a data point but a crucial step in its scientific and commercial journey.
Physicochemical Characterization and Predicted Solubility Profile
The principle of "like dissolves like" is a foundational concept in predicting solubility.[4] This principle is governed by the interplay of intermolecular forces between the solute and the solvent. A detailed examination of the molecular structure of this compound allows for a robust prediction of its solubility behavior.
Molecular Structure Analysis:
The structure of this compound incorporates several functional groups that influence its polarity and hydrogen bonding capacity:
-
Benzothiazole Core: This fused heterocyclic system is aromatic and possesses a degree of polarity due to the presence of nitrogen and sulfur heteroatoms.
-
Amino Group (-NH₂): The primary amine at the 2-position is a key feature. It can act as a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen). This significantly increases the potential for interaction with polar solvents.
-
Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall polarity and providing a site for dipole-dipole interactions.
-
Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that can engage in van der Waals interactions.
Overall, the molecule presents a mixed character. The presence of the amino group and the heteroatoms in the ring system suggests it will have a notable affinity for polar solvents. However, the aromatic benzene ring, the methyl group, and the bromine atom contribute to its lipophilicity. This balance implies that the compound is unlikely to be soluble in highly nonpolar solvents like hexane but will exhibit good solubility in a range of polar protic and polar aprotic solvents.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, we can predict the solubility of this compound in a variety of organic solvents. For a more quantitative prediction, one could employ Hansen Solubility Parameters (HSP), which deconstruct solubility into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces.[5][6] A solute is most likely to dissolve in a solvent with similar HSP values.[5]
The following table provides a qualitative and predictive summary of the expected solubility.
| Solvent Class | Solvent Example | Relative Polarity | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High (7.2)[7] | Highly Soluble | DMSO is a strong hydrogen bond acceptor and highly polar, making it an excellent solvent for many organic compounds, including those with amine functionalities.[3] Related 2-aminobenzothiazoles show good solubility in DMSO. |
| N,N-Dimethylformamide (DMF) | High (6.4)[7] | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. | |
| Acetone | Medium (5.1)[7] | Moderately Soluble | Acetone is a polar aprotic solvent but less polar than DMSO or DMF. It can accept hydrogen bonds. | |
| Acetonitrile | Medium (5.8)[7] | Moderately Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions. | |
| Polar Protic | Methanol | High (5.1)[7] | Soluble | A related compound, 2-amino-6-methylbenzothiazole, is reported to be soluble in methanol. Methanol can act as both a hydrogen bond donor and acceptor, readily interacting with the amino group of the solute. |
| Ethanol | High (5.2)[7] | Soluble | Similar to methanol, ethanol's ability to form hydrogen bonds should facilitate the dissolution of the compound. | |
| Moderately Polar | Tetrahydrofuran (THF) | Medium (4.0)[7] | Moderately Soluble | THF is a polar ether that can act as a hydrogen bond acceptor. |
| Dichloromethane (DCM) | Medium (3.1)[7] | Sparingly to Moderately Soluble | DCM's polarity is lower, but it can still engage in dipole-dipole interactions. | |
| Chloroform | Medium (4.1)[7] | Sparingly to Moderately Soluble | Similar to DCM, chloroform's polarity should allow for some degree of dissolution. 2-aminobenzothiazole is freely soluble in chloroform.[8] | |
| Nonpolar | Toluene | Low (2.4)[7] | Sparingly Soluble | Toluene is nonpolar, but its aromatic ring can have pi-pi stacking interactions with the benzothiazole ring system. |
| Hexane | Very Low (0.0)[7] | Insoluble to Very Sparingly Soluble | As a nonpolar aliphatic hydrocarbon, hexane lacks the ability to form strong interactions with the polar functional groups of the solute. |
Experimental Protocol for Equilibrium Solubility Determination
To move from prediction to empirical fact, a rigorous experimental determination of solubility is essential. The saturation shake-flask method is the universally recognized "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[9][10][11]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound in that solvent at that temperature.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance (± 0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Step-by-Step Methodology
-
Preparation of Stock Solution for Quantification:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a concentrated stock solution of known concentration.
-
Causality: This stock solution is necessary for creating a calibration curve to accurately quantify the concentration of the compound in the saturated solutions.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. A general rule is to add enough solid so that a visible amount remains undissolved at the end of the experiment. For example, add approximately 5-10 mg of the compound to 2 mL of each test solvent.
-
Causality: The presence of excess solid is crucial to ensure that the solution becomes saturated and remains so at equilibrium.[12]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a consistent speed (e.g., 150-300 RPM) for 24 to 48 hours.[12]
-
Causality: Continuous agitation ensures maximum contact between the solute and solvent, facilitating the dissolution process.[12] A prolonged equilibration time (24-48 hours) is generally sufficient to ensure that thermodynamic equilibrium is reached for most compounds.[12] Temperature control is critical as solubility is temperature-dependent.[3]
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and let them stand undisturbed at the same constant temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. Discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.
-
Causality: This step is critical to separate the dissolved solute from the undissolved solid.[13] Filtration ensures that no solid particles are carried over, which would lead to an overestimation of solubility. Centrifugation can also be used prior to filtration if a large amount of solid is suspended.
-
-
Quantification:
-
Prepare a series of calibration standards by diluting the stock solution to several known concentrations that are expected to bracket the concentration of the saturated samples.
-
Analyze the calibration standards and the filtered saturated samples using a validated analytical method (e.g., HPLC-UV).
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the saturated samples by interpolating their analytical response on the calibration curve.
-
Causality: A specific and linear analytical method ensures that the measured concentration is accurate and solely attributable to the dissolved compound.[14]
-
-
Data Reporting:
-
The solubility should be reported in standard units such as mg/mL or mol/L, along with the specific solvent and the temperature at which the measurement was performed.
-
Causality: Precise reporting of conditions is essential for the reproducibility and comparability of solubility data.
-
Alternative High-Throughput Method: Kinetic Solubility Assay
For early-stage drug discovery where numerous compounds need to be screened rapidly, a kinetic solubility assay can be employed.[15] This method measures the solubility of a compound that is first dissolved in DMSO and then diluted into an aqueous or organic medium.[16][17][18] The formation of a precipitate is detected, often by nephelometry (light scattering) or UV absorbance.[16] While faster, this method measures the "apparent" or "kinetic" solubility, which can sometimes be higher than the true equilibrium solubility due to the formation of supersaturated solutions.[15]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of equilibrium solubility using the shake-flask method.
Sources
- 1. Buy this compound | 76996-16-2 [smolecule.com]
- 2. This compound | C8H7BrN2S | CID 3278634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uspnf.com [uspnf.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organometallics.it [organometallics.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. quora.com [quora.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. enamine.net [enamine.net]
An In-depth Technical Guide to 4-Bromo-6-methyl-1,3-benzothiazol-2-amine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis protocols, and explore the broader context of its potential applications, grounded in the well-established biological activities of the 2-aminobenzothiazole scaffold.
Core Compound Identity
This compound is a substituted benzothiazole with the molecular formula C₈H₇BrN₂S.[1] The structure, characterized by a benzene ring fused to a thiazole ring, features a bromine atom at the 4-position, a methyl group at the 6-position, and an amine group at the 2-position.[1] These substitutions create a unique electronic and steric profile that makes it a valuable building block for the synthesis of more complex, biologically active molecules.[1]
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 76996-16-2 | [1][2] |
| Molecular Formula | C₈H₇BrN₂S | [1][2] |
| Molecular Weight | 243.13 g/mol | [1][2] |
| Canonical SMILES | CC1=CC2=C(C(=C1)Br)N=C(S2)N | [1][2] |
| InChI Key | PBKFYZMSNJCLOA-UHFFFAOYSA-N | [1][2] |
Historical Context and Significance
While specific historical details on the initial discovery of this compound are not extensively documented, its importance is derived from the broader significance of the benzothiazole scaffold in medicinal chemistry. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4][5] The 2-aminobenzothiazole core is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds.[3][4] The development of synthetic methods for 2-aminobenzothiazoles has been a focus of organic and medicinal chemistry, leading to a vast library of derivatives with diverse therapeutic potential.[6][7][8]
Synthesis and Characterization
The synthesis of this compound and its analogs typically involves the cyclization of a substituted aniline with a source of thiocyanate. A general and widely adopted method is the reaction of a p-substituted aniline with ammonium thiocyanate in the presence of a halogen, such as bromine, which acts as a catalyst.[8]
General Synthetic Protocol
A plausible synthetic route for this compound, based on established procedures for similar compounds, is outlined below.
Step 1: Preparation of the Thiocyanate Intermediate
In a suitable solvent, such as glacial acetic acid, 3-bromo-5-methylaniline is reacted with ammonium thiocyanate. This step forms an intermediate phenylthiourea derivative.
Step 2: Oxidative Cyclization
The addition of bromine to the reaction mixture facilitates an electrophilic cyclization to form the benzothiazole ring. The reaction is typically heated to ensure completion.
Step 3: Work-up and Purification
The reaction mixture is cooled, and the product is precipitated by pouring it into water. The crude product is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.
Caption: Synthetic workflow for this compound.
Characterization
The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence and connectivity of the protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amine group and the C=N and C-S bonds of the thiazole ring.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.
Potential Applications in Drug Discovery
The 2-aminobenzothiazole scaffold is a cornerstone in the development of new therapeutic agents.[3][5] this compound, as a derivative of this class, holds significant potential in several areas of drug discovery.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 2-aminobenzothiazole derivatives.[3][9] These compounds have been shown to target various enzymes and signaling pathways involved in cancer progression, such as protein kinases (e.g., PI3K) and cell cycle regulators.[3][9] The presence of a bromine atom can enhance the lipophilicity and binding affinity of the molecule to its biological target.
Caption: Potential mechanism of anticancer action for benzothiazole derivatives.
Antimicrobial Activity
The 2-aminobenzothiazole nucleus is also a key component of many antimicrobial agents. These compounds have shown activity against a range of bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.
Other Therapeutic Areas
Beyond cancer and infectious diseases, benzothiazole derivatives have been investigated for a multitude of other therapeutic applications, including:
-
Neuroprotective agents for diseases like Alzheimer's.[4]
-
Anti-inflammatory agents .
-
Antidiabetic agents .[3]
Applications in Materials Science
The rigid, planar structure and the presence of heteroatoms in the benzothiazole ring system also make these compounds interesting for applications in materials science.[1] They can be used as building blocks for the synthesis of:
-
Organic light-emitting diodes (OLEDs)
-
Organic semiconductors
-
Fluorescent probes for chemical and biological sensing.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, related bromo-substituted aromatic compounds may cause skin and eye irritation.[1] It is recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its synthesis is achievable through established methods, and its structure is ripe for further derivatization to explore a wide range of biological activities and material properties. The rich history of the 2-aminobenzothiazole scaffold in drug discovery provides a strong foundation for the future investigation of this promising molecule.
References
- Desai, N. C., et al. "Synthesis and biological evaluation of 2-aminobenzothiazole derivatives." Indian Journal of Chemistry, vol. 49B, 2010, pp. 1244-1249.
-
Othman, A. A., et al. "Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents." ACS Omega, vol. 7, no. 31, 2022, pp. 27365–27379. [Link]
-
Othman, A. A., et al. "Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents." ACS Omega, vol. 7, no. 31, 2022, pp. 27365–27379. [Link]
-
Prokhorova, N. S., et al. "Synthesis of biologically active derivatives of 2-aminobenzothiazole." Chemistry of Heterocyclic Compounds, vol. 57, no. 4, 2021, pp. 369–373. [Link]
- Al-Amiery, A. A., et al. "Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole." Baghdad Science Journal, vol. 19, no. 6, 2022, pp. 123-134.
-
PubChem. This compound. [Link]
-
El-Sayed, M. A. A., et al. "Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs." RSC Advances, vol. 12, no. 45, 2022, pp. 29334-29357. [Link]
- Sharma, P., et al. "Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance." Der Pharma Chemica, vol. 10, no. 5, 2018, pp. 105-121.
-
Naser, N. A., et al. "Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application." Journal of Oleo Science, vol. 61, no. 7, 2012, pp. 387-392. [Link]
-
Kamal, A., et al. "A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry." Journal of Heterocyclic Chemistry, vol. 53, no. 3, 2016, pp. 606-628. [Link]
Sources
- 1. Buy this compound | 76996-16-2 [smolecule.com]
- 2. This compound | C8H7BrN2S | CID 3278634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pubs.acs.org [pubs.acs.org]
Unlocking the Therapeutic Potential of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine: A Technical Guide to Target Identification and Validation
Abstract
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide focuses on a specific, yet underexplored, derivative: 4-Bromo-6-methyl-1,3-benzothiazol-2-amine. While direct literature on this compound is sparse, its structural features suggest significant therapeutic promise. Drawing upon extensive data from analogous compounds, this document outlines a strategic, multi-pronged approach to unveil its potential therapeutic targets. We will delve into the rationale for investigating its efficacy in oncology, neuroinflammation, and inflammatory disorders, and provide detailed, field-proven methodologies for target identification, validation, and functional characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel benzothiazole derivatives.
Introduction: The Promise of the 2-Aminobenzothiazole Core
The 2-aminobenzothiazole moiety is a privileged scaffold in drug discovery, forming the backbone of compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties[1][2]. The versatility of this core structure allows for substitutions that can fine-tune its interaction with a variety of biological targets, particularly protein kinases[2][3]. The subject of this guide, this compound, possesses key substitutions—a bromine atom at position 4 and a methyl group at position 6—that are anticipated to modulate its electronic and steric properties, thereby influencing its target binding profile and therapeutic potential.
This guide will not present a definitive list of targets but rather a logical framework for their discovery and validation. We will hypothesize potential target classes based on the well-established activities of structurally related compounds and provide the experimental blueprints to rigorously test these hypotheses.
Proposed Therapeutic Arenas and Key Target Classes
Based on the extensive literature on 2-aminobenzothiazole derivatives, we propose three primary therapeutic areas for investigation for this compound: Oncology, Neuroprotection, and Anti-inflammatory applications.
Oncology: A Focus on Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Numerous 2-aminobenzothiazole derivatives have been identified as potent kinase inhibitors[2][3].
Potential Kinase Target Families:
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR signaling pathway is crucial for cell survival, growth, and proliferation, and its aberrant activation is common in cancer[4][5]. Several 2-aminobenzothiazole analogues have shown potent inhibitory activity against PI3K isoforms[3][6].
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The 2-aminobenzothiazole scaffold has been successfully utilized to develop CDK2 inhibitors[3][7].
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overactive, can drive tumor growth. Benzothiazole derivatives have been designed as EGFR inhibitors[3][8].
Logical Framework for Oncology Target Discovery:
Caption: A logical workflow for identifying and validating oncology targets.
Neuroprotection: Combating Oxidative Stress and Neuroinflammation
Benzothiazole derivatives have shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease[9][10]. Their mechanisms often involve antioxidant activity and modulation of inflammatory pathways in the central nervous system.
Potential Neuroprotective Mechanisms:
-
Antioxidant Activity: Some benzothiazoles can enhance the activity of antioxidant enzymes like catalase, protecting neuronal cells from reactive oxygen species (ROS)-mediated damage[11].
-
Modulation of Neuroinflammatory Pathways: The compound may inhibit pro-inflammatory signaling pathways in glial cells, reducing the production of inflammatory mediators that contribute to neuronal damage.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
The anti-inflammatory properties of 2-aminobenzothiazole derivatives are well-documented[12][13][14]. These effects are often attributed to the inhibition of enzymes involved in the inflammatory cascade.
Potential Anti-inflammatory Targets:
-
Cyclooxygenase (COX) Enzymes: Some benzothiazole derivatives exhibit anti-inflammatory effects by inhibiting COX-1 and COX-2, which are central to prostaglandin synthesis[14].
-
Pro-inflammatory Cytokine Signaling: The compound may interfere with signaling pathways that lead to the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Methodologies for Target Identification and Validation
A rigorous and multi-faceted experimental approach is crucial to confidently identify and validate the therapeutic targets of this compound.
Phase 1: Unbiased Target Identification
The initial step is to identify which proteins in the proteome physically interact with the compound.
Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is a powerful, label-free technique to identify protein targets of small molecules based on the principle that ligand binding stabilizes a protein against proteolysis[15][16][17].
Step-by-Step Methodology:
-
Cell Lysate Preparation:
-
Culture and harvest a relevant cell line (e.g., a cancer cell line for oncology studies).
-
Lyse the cells in a non-denaturing lysis buffer to maintain native protein conformations.
-
Quantify the total protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the cell lysate into multiple tubes.
-
Treat the lysates with either this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate at room temperature to allow for compound-protein binding.
-
-
Protease Digestion:
-
Add a broad-spectrum protease, such as pronase, to each lysate tube[17]. The protease concentration and digestion time must be optimized to achieve partial digestion.
-
Incubate at a controlled temperature to allow for proteolysis.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
-
Analysis by SDS-PAGE and Mass Spectrometry:
-
Separate the digested proteins by SDS-PAGE.
-
Visualize the protein bands using a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
Identify protein bands that are present at a higher intensity in the compound-treated lanes compared to the control lanes. These are the potential targets.
-
Excise these bands and identify the proteins using mass spectrometry.
-
Caption: The experimental workflow for the DARTS assay.
Phase 2: In-Cell Target Engagement and Biophysical Validation
Once potential targets are identified, it is crucial to confirm that the compound engages these targets within a cellular context and to quantify the binding interaction.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in intact cells or cell lysates by measuring the thermal stabilization of a target protein upon ligand binding[18][19][20].
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat intact cells with varying concentrations of this compound or a vehicle control.
-
-
Heat Challenge:
-
Heat the cell suspensions at a range of temperatures to create a melt curve.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of the soluble target protein at each temperature point using a specific antibody via Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Experimental Protocol: Biophysical Interaction Analysis (Surface Plasmon Resonance or Isothermal Titration Calorimetry)
To obtain quantitative data on binding affinity and kinetics, biophysical methods are indispensable.
-
Surface Plasmon Resonance (SPR): SPR measures the real-time binding of a small molecule (analyte) to a protein (ligand) immobilized on a sensor chip[21][22][23]. This technique provides kinetic parameters such as the association rate (k_on) and dissociation rate (k_off), from which the equilibrium dissociation constant (K_D) can be calculated.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding[24][25][26].
Table 1: Comparison of Biophysical Techniques for Target Validation
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Mass change on a sensor surface | Heat change in solution |
| Immobilization | Requires immobilization of the protein | No immobilization required (in-solution) |
| Key Outputs | k_on, k_off, K_D | K_D, n, ΔH, ΔS |
| Throughput | Higher | Lower |
| Sample Consumption | Lower | Higher |
Phase 3: Functional Characterization
Confirming target binding is essential, but it is equally important to demonstrate that this binding event leads to a functional consequence.
Experimental Protocol: In Vitro Kinase Assay
If a kinase is identified as a target, its inhibition by the compound must be quantified.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a microplate well, combine the purified recombinant kinase, a specific substrate (peptide or protein), and ATP.
-
Add varying concentrations of this compound.
-
-
Kinase Reaction:
-
Incubate the plate at the optimal temperature for the kinase to allow for substrate phosphorylation.
-
-
Detection:
-
Quantify the amount of phosphorylated substrate or the amount of ADP produced. Several detection methods are available, including radiometric assays, fluorescence-based assays, and luminescence-based assays.
-
-
Data Analysis:
-
Plot the kinase activity as a function of the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
-
Experimental Protocol: Cell Viability and Cytotoxicity Assays
For oncology applications, it is crucial to assess the effect of the compound on cancer cell viability.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a defined period (e.g., 72 hours).
-
-
Viability Assessment:
-
Use a colorimetric or fluorometric assay to measure cell viability. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (CC50).
-
Conclusion and Future Directions
While this compound is a relatively uncharacterized compound, its 2-aminobenzothiazole core structure strongly suggests a rich therapeutic potential, particularly in the fields of oncology, neuroprotection, and anti-inflammatory medicine. The logical, multi-phased approach outlined in this guide provides a robust framework for systematically identifying and validating its molecular targets. By combining unbiased target identification methods with rigorous biophysical and functional validation, researchers can efficiently elucidate the mechanism of action of this promising compound and pave the way for its potential development as a novel therapeutic agent. Subsequent in vivo studies in relevant animal models will be a critical next step to translate these in vitro findings into tangible therapeutic applications.
References
-
Kinetic studies of small molecule interactions with protein kinases using biosensor technology. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. Retrieved January 17, 2026, from [Link]
-
Deodhar, M. N., Dongre, A. C., & Kudale, S. D. (n.d.). Analgesic and Antiinflammatory Activity of Derivatives of 2-Aminobenzothiazole. Indian Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
-
Isothermal titration calorimetry in drug discovery. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358. Retrieved January 17, 2026, from [Link]
-
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. (2017, February 17). PubMed. Retrieved January 17, 2026, from [Link]
-
Pai, M., Lomenick, B., Hwang, H., Schiestl, R., McBride, W., Loo, J., & Huang, J. (n.d.). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. PubMed Central. Retrieved January 17, 2026, from [Link]
-
Target identification using drug affinity responsive target stability (DARTS). (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Drug affinity responsive target stability (DARTS) for small-molecule target identification. (n.d.). Retrieved January 17, 2026, from [Link]
-
Pai, M., Lomenick, B., Hwang, H., Schiestl, R., Mcbride, W., Loo, J., & Huang, J. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. eScholarship, University of California. Retrieved January 17, 2026, from [Link]
-
Sever, B., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved January 17, 2026, from [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Yar, M. S., et al. (2022). Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. Archiv der Pharmazie, 355(10), e2200146. Retrieved January 17, 2026, from [Link]
-
Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Lomenick, B., et al. (n.d.). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved January 17, 2026, from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved January 17, 2026, from [Link]
-
Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved January 17, 2026, from [Link]
-
Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. ResearchGate. Retrieved January 17, 2026, from [Link]
-
ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. Retrieved January 17, 2026, from [Link]
-
Identification and validation of protein targets of bioactive small molecules. (2011, December 20). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Frasca, V. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. Retrieved January 17, 2026, from [Link]
-
Sever, B., et al. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Retrieved January 17, 2026, from [Link]
-
Sever, B., et al. (2024, March 14). (PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved January 17, 2026, from [Link]
-
Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013, February 4). Bio-Rad. Retrieved January 17, 2026, from [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. (2016, October 12). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews. Retrieved January 17, 2026, from [Link]
-
Cellular thermal shift assay. (2026, January 7). Grokipedia. Retrieved January 17, 2026, from [Link]
-
How to validate small-molecule and protein interactions in cells?. (2017, July 12). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. (2020, May 26). PubMed. Retrieved January 17, 2026, from [Link]
-
EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
White, A., Thornton, D., et al. (n.d.). BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF. Digital Commons @ the Georgia Academy of Science. Retrieved January 17, 2026, from [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Hoare, S. (n.d.). Case Study: The Importance of Binding Kinetics in Drug Discovery. Nicoya Lifesciences. Retrieved January 17, 2026, from [Link]
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]
- 11. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 16. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 25. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis and Derivatization of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and a thiazole ring, is classified as a "privileged structure" in medicinal chemistry.[1] This scaffold is a cornerstone in the development of therapeutic agents due to its ability to engage with a wide array of biological targets.[2][3] Derivatives of 2-aminobenzothiazole, in particular, exhibit a remarkable spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4][5][6]
The specific substitution pattern on the benzothiazole core is critical for modulating biological activity. The 4-Bromo-6-methyl-1,3-benzothiazol-2-amine scaffold is of particular interest to drug development professionals for two primary reasons:
-
Bioactivity Modulation: The presence and position of the methyl and bromo substituents can significantly influence the molecule's steric and electronic properties, enhancing its binding affinity and selectivity for specific biological targets. The bromine atom, for instance, has been shown to enhance the potency of several derivatives.[1]
-
Synthetic Versatility: This scaffold possesses two key reactive "handles" for further chemical modification. The 2-amino group is readily functionalized, while the bromo group at the C-4 position is an ideal site for transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for the creation of large, diverse libraries of compounds for structure-activity relationship (SAR) studies.[7]
This guide provides a comprehensive overview of the synthetic routes to the core this compound molecule and detailed protocols for its subsequent derivatization, offering field-proven insights into the causality behind key experimental choices.
Core Synthesis Strategy: From Substituted Aniline to Benzothiazole
The most robust and widely adopted method for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of an N-arylthiourea intermediate. This two-step, one-pot approach is efficient and starts from a commercially available substituted aniline.
Caption: Overall workflow for synthesis and derivatization.
Mechanistic Insight: The Hugershoff Reaction
The conversion of N-arylthiourea to a 2-aminobenzothiazole is a classic example of the Hugershoff benzothiazole synthesis. The reaction proceeds via electrophilic cyclization.
-
Thiocyanate Addition: The starting aniline reacts with a thiocyanate salt (e.g., KSCN) to form an N-arylthiourea intermediate in situ.
-
Electrophilic Attack: A mild oxidizing agent, typically bromine (Br₂), is introduced. The bromine polarizes the sulfur atom of the thiourea, making it more electrophilic.
-
Intramolecular Cyclization: The electron-rich aromatic ring of the thiourea then attacks the electrophilic sulfur atom. This intramolecular electrophilic substitution occurs at the ortho position relative to the nitrogen atom, which is a highly activated position.
-
Aromatization: The resulting intermediate eliminates HBr and rearomatizes to form the stable benzothiazole ring system.[8]
The regioselectivity of the cyclization is directed by the substituents on the aniline ring. In the case of 3-bromo-5-methylaniline, cyclization occurs ortho to the amino group and para to the methyl group, leading unambiguously to the desired 4-bromo-6-methyl product.
Detailed Protocol: Synthesis of this compound
This protocol details the synthesis of the core scaffold from 3-bromo-5-methylaniline.
Materials:
-
3-Bromo-5-methylaniline (1.0 eq)
-
Potassium thiocyanate (KSCN) (1.2 eq)
-
Glacial Acetic Acid
-
Bromine (Br₂) (1.1 eq)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromo-5-methylaniline (1.0 eq) in glacial acetic acid.
-
Thiourea Formation: Add potassium thiocyanate (1.2 eq) to the solution. Cool the mixture in an ice bath to 0-5 °C with constant stirring. The mixture will become a thick slurry.
-
Bromination: Prepare a solution of bromine (1.1 eq) in glacial acetic acid. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over 30-45 minutes.
-
Expert Insight: Maintain the temperature below 10 °C during the bromine addition. This is critical to prevent unwanted side reactions and the formation of polybrominated byproducts. A distinct color change from pale yellow to deep orange/red will be observed.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aniline is consumed.
-
Work-up and Isolation: Pour the reaction mixture slowly into a large beaker of ice-cold water with vigorous stirring. A pale yellow precipitate will form.
-
Purification: Filter the crude product using a Büchner funnel and wash thoroughly with water to remove any residual acid and salts. Recrystallize the solid from hot ethanol to yield pure this compound as fine, off-white to pale yellow needles.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Derivatization Strategies and Protocols
The synthesized this compound is a versatile intermediate for creating a library of novel compounds. The following sections detail protocols for functionalizing the two key reactive sites.
Strategy 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The bromo-substituent at the C-4 position is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide variety of aryl or heteroaryl groups.[9] This is a cornerstone reaction in modern drug discovery for building molecular complexity.[10]
Mechanistic Insight: The Suzuki Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[11]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzothiazole, forming a Pd(II) complex. This is often the rate-limiting step.[12]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Protocol 3.1.1: Suzuki Coupling with Arylboronic Acids
This protocol provides a general method for the coupling of the core scaffold with various arylboronic acids.[13]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.05 eq) and SPhos ligand (0.10 eq) and add them to the flask.
-
Expert Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often required for challenging substrates to promote the oxidative addition and reductive elimination steps.[12]
-
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) to the flask.
-
Degassing: Seal the flask and further degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 4-aryl-6-methyl-1,3-benzothiazol-2-amine derivative.
Table 1: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 6-Methyl-4-phenyl-1,3-benzothiazol-2-amine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-6-methyl-1,3-benzothiazol-2-amine | 80-90 |
| 3 | 3-Pyridylboronic acid | 6-Methyl-4-(pyridin-3-yl)-1,3-benzothiazol-2-amine | 75-85 |
| 4 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-6-methyl-1,3-benzothiazol-2-amine | 88-96 |
Strategy 2: N-Functionalization of the 2-Amino Group
The exocyclic amino group at the C-2 position is a versatile nucleophile, readily undergoing reactions such as acylation, sulfonylation, and formation of ureas or Schiff bases.[14][15] This allows for fine-tuning of the molecule's polarity, hydrogen bonding capability, and overall pharmacological profile.
Protocol 3.2.1: N-Acylation with Acyl Chlorides
This protocol describes a straightforward method for synthesizing N-acyl derivatives.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Benzoyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Reactant Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add pyridine or triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Expert Insight: The base is essential to act as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product.
-
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the pure N-acylated product.
Safety and Handling
-
Reagents: Handle bromine with extreme caution in a well-ventilated fume hood; it is highly corrosive and toxic. Acyl chlorides are corrosive and lachrymatory. Substituted anilines can be toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Solvents: Use flammable solvents like ethanol, dioxane, and ethyl acetate in a fume hood away from ignition sources.
-
Reactions: Palladium-catalyzed reactions should be conducted under an inert atmosphere to prevent catalyst deactivation.
Conclusion
The this compound scaffold serves as an exceptionally valuable platform for the synthesis of novel, biologically active compounds. The synthetic protocols detailed herein provide robust and reproducible methods for accessing both the core structure and a diverse range of derivatives through targeted C-C bond formation and N-functionalization. By understanding the mechanistic principles behind these transformations, researchers can strategically design and synthesize novel chemical entities with tailored properties, accelerating the pace of drug discovery and development.[1][2]
References
-
Kareem, E. A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(9), 2470. [Link]
-
Adu-Ampratwum, D., et al. (2020). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Molecules, 25(23), 5539. [Link]
-
Sarvari, M., et al. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. RSC Advances, 12(10), 6061-6085. [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐aminobenzothiazole. [Diagram]. Retrieved from [Link]
-
Xu, Y., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637–9646. [Link]
-
Catalano, A., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 26(11), 3169. [Link]
-
Jangid, N. K., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964. [Link]
-
Jangid, N. K., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964. [Link]
-
El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 314-327. [Link]
-
da Silva, A. B., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(51), 33221–33229. [Link]
-
Kumar, A., et al. (2024). Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols. ACS Sustainable Chemistry & Engineering. [Link]
-
ResearchGate. (n.d.). Thiocyanation of aniline and phenol derivatives 107. [Diagram]. Retrieved from [Link]
-
Sharma, P. K., et al. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. [Link]
-
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
-
Semantic Scholar. (n.d.). Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Kirby, P., et al. (1970). 1,2,3-Benzothiadiazoles. Part II. A novel rearrangement of diazonium salts derived from 7-amino-1,2,3-benzothiadiazoles. Journal of the Chemical Society C: Organic, 2250. [Link]
-
Catalano, A., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6046. [Link]
-
Bondar, A. N., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57, 535–546. [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]
-
Al-Omaim, W. S., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 205-234. [Link]
-
Kumar, P., et al. (2018). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 52(4), 565-575. [Link]
-
Al-Omaim, W. S., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 205-234. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Shi, D.-F., et al. (1996). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Journal of Medicinal Chemistry, 39(17), 3375–3384. [Link]
-
Singh, P., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 14(1), 1-26. [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1372605. [Link]
-
Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. ijper.org [ijper.org]
- 6. jocpr.com [jocpr.com]
- 7. Buy this compound | 76996-16-2 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives [mdpi.com]
- 15. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromo-6-methyl-1,3-benzothiazol-2-amine in Cancer Research
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold in Oncology
The benzothiazole ring system, a bicyclic scaffold composed of a fused benzene and thiazole ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have garnered significant attention for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] Within the landscape of oncology, 2-aminobenzothiazoles, in particular, have emerged as a promising class of compounds.[6][7][8] These molecules have been shown to exert their antitumor effects through diverse mechanisms of action, such as the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][7][9]
This document provides detailed application notes and proposed experimental protocols for investigating the anticancer potential of a specific derivative, 4-Bromo-6-methyl-1,3-benzothiazol-2-amine . While extensive research on this particular molecule is not yet widely published, its structural features—a 2-amino group, a bromine atom at position 4, and a methyl group at position 6—suggest a strong rationale for its evaluation as a potential therapeutic agent. The presence of a halogen atom, such as bromine, can enhance the biological activity of benzothiazole derivatives.[2] This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for exploring the applications of this compound in cancer research.
Proposed Mechanism of Action: Targeting Kinase Signaling Pathways
Based on the established activities of structurally related 2-aminobenzothiazole derivatives, a plausible mechanism of action for this compound is the inhibition of key protein kinases involved in cancer cell proliferation and survival.[7][8] Many 2-aminobenzothiazoles are known to target tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as serine/threonine kinases like Aurora kinases and Cyclin-Dependent Kinases (CDKs).[7]
The proposed inhibitory action of this compound could lead to the downstream suppression of critical signaling cascades, such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in various cancers. This would ultimately result in the induction of cell cycle arrest and apoptosis.
Caption: Experimental workflow for the cell viability assay.
Table 1: Hypothetical IC₅₀ Values for this compound
| Cell Line | Cancer Type | Putative IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| HCT116 | Colon Cancer | 6.5 |
| HeLa | Cervical Cancer | 12.1 |
Note: These are example values and must be determined experimentally.
Application 2: Elucidation of Apoptotic Induction
To determine if the observed cytotoxicity is due to the induction of programmed cell death, an apoptosis assay is essential. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, apoptotic, and necrotic cells.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
-
Data Interpretation:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Caption: Logical flow of the proposed mechanism leading to apoptosis.
Conclusion and Future Directions
The structural attributes of this compound make it a compelling candidate for investigation in cancer research. [10]The protocols outlined in this guide provide a foundational framework for its initial characterization. Positive outcomes from these in vitro studies would warrant further exploration, including:
-
Target Identification and Validation: Employing techniques such as kinase profiling arrays or proteomics to identify the specific molecular targets of the compound.
-
Cell Cycle Analysis: Investigating the effects of the compound on cell cycle progression using flow cytometry.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize the potency and selectivity of the lead compound. [7] Through a systematic and rigorous evaluation, the therapeutic potential of this compound and its derivatives can be thoroughly assessed, potentially leading to the development of novel anticancer agents.
References
-
Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Benzothiazole Derivatives in Cancer Treatment: Synthesis and Therapeutic Potential: Review. Retrieved from [Link]
-
PubMed. (2024). Benzothiazole derivatives in the design of antitumor agents. Retrieved from [Link]
-
PubMed. (2020). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. Retrieved from [Link]
-
PubMed. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. Retrieved from [Link]
-
ResearchGate. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. Retrieved from [Link]
-
International Advance Journal of Engineering, Science and Management (IAJESM). (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iajesm.in [iajesm.in]
- 9. Benzothiazole Derivatives in Cancer Treatment: Synthesis and Therapeutic Potential: Review | Semantic Scholar [semanticscholar.org]
- 10. Buy this compound | 76996-16-2 [smolecule.com]
Application Notes and Protocols for 4-Bromo-6-methyl-1,3-benzothiazol-2-amine in Organic Semiconductor Development
Introduction: The Strategic Role of Substituted Benzothiazoles in Organic Electronics
This application note focuses on 4-Bromo-6-methyl-1,3-benzothiazol-2-amine , a derivative functionalized with a bromine atom at the 4-position, a methyl group at the 6-position, and an amine group at the 2-position. The interplay of these substituents is hypothesized to fine-tune the material's electronic properties for enhanced performance in organic semiconductor devices. The electron-withdrawing bromine atom is expected to lower the LUMO energy level, potentially facilitating electron injection and transport, while the electron-donating methyl and amine groups can influence the HOMO level and enhance solubility in organic solvents, a critical factor for solution-based processing.[2]
These detailed application notes and protocols are designed for researchers and scientists in the fields of materials science, organic chemistry, and drug development. They provide a comprehensive guide to the synthesis, characterization, and application of this compound as a potential p-type semiconductor in OFETs.
Physicochemical Properties and Design Rationale
The unique substitution pattern of this compound offers a compelling combination of properties for organic semiconductor applications.[3]
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂S | [4] |
| Molecular Weight | 243.13 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | CC1=CC2=C(C(=C1)Br)N=C(S2)N | [4] |
The rationale for investigating this specific molecule is rooted in the established principles of structure-property relationships in organic semiconductors:
-
Benzothiazole Core: Provides a rigid, planar, and electron-deficient framework conducive to intermolecular charge hopping.
-
2-Amino Group: This electron-donating group can raise the HOMO energy level, which is crucial for efficient hole injection from standard gold electrodes. It also offers a site for further chemical modification to create more complex derivatives.[3]
-
6-Methyl Group: Another electron-donating group that can further modulate the HOMO level and improve the material's solubility in common organic solvents, facilitating solution-based fabrication processes.
-
4-Bromo Group: As an electron-withdrawing substituent, the bromine atom can influence the LUMO energy level and promote intermolecular interactions through halogen bonding, which can lead to more ordered molecular packing in the solid state, a key factor for high charge carrier mobility.
Synthesis Protocol for this compound
The following is a proposed synthetic protocol adapted from established methods for the synthesis of related 2-aminobenzothiazole derivatives.[5] This protocol should be considered a starting point and may require optimization.
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Materials and Reagents
-
5-Bromo-3-methylaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Sodium bisulfite solution (aqueous)
-
Ammonium hydroxide solution (concentrated)
-
Ethanol
-
Deionized water
Step-by-Step Procedure
-
Thiocyanation of Aniline Derivative:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 5-bromo-3-methylaniline (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (1.1 equivalents) to the solution and stir until fully dissolved. Cool the mixture to 0-5 °C in an ice-water bath.
-
-
Bromination and Cyclization:
-
Prepare a solution of bromine (1.05 equivalents) in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the reaction mixture while maintaining the temperature between 0-5 °C. Vigorous stirring is essential during this step.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the excess acid by the slow addition of concentrated ammonium hydroxide until the solution is basic (pH ~8-9). A precipitate should form.
-
If the solution has a persistent bromine color, add a small amount of sodium bisulfite solution to quench the excess bromine.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.
-
-
Purification:
-
Recrystallize the crude solid from an ethanol/water mixture to yield the purified this compound.
-
Dry the purified product under vacuum.
-
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups.
Fabrication Protocol for a Bottom-Gate, Top-Contact (BGTC) Organic Field-Effect Transistor (OFET)
This protocol outlines the fabrication of a BGTC OFET using this compound as the p-type semiconductor layer. This architecture is standard for evaluating the performance of new organic semiconductor materials.
OFET Fabrication Workflow
Caption: Workflow for the fabrication of a BGTC OFET.
Materials and Equipment
-
Heavily n-doped silicon wafers with a 300 nm thermally grown SiO₂ layer
-
This compound
-
High-purity organic solvents (e.g., chloroform, chlorobenzene, dichlorobenzene)
-
Acetone, Isopropanol (IPA)
-
Spin coater
-
Hot plate
-
Thermal evaporator
-
Shadow masks for source/drain electrodes
-
Semiconductor parameter analyzer
Step-by-Step Procedure
-
Substrate Preparation:
-
Cut the n-doped Si/SiO₂ wafer into appropriate sizes (e.g., 1.5 cm x 1.5 cm).
-
Clean the substrates by sequential ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to remove any residual organic contaminants and to create a hydrophilic surface.
-
-
Semiconductor Film Deposition:
-
Prepare a solution of this compound in a suitable organic solvent (e.g., 5 mg/mL in chloroform). The optimal solvent and concentration may require experimentation.
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Deposit the organic semiconductor layer by spin-coating the solution onto the prepared Si/SiO₂ substrate. A typical spin-coating program might be 500 rpm for 5 seconds followed by 2000 rpm for 45 seconds.
-
Anneal the film on a hotplate at a temperature below the material's decomposition point (e.g., 80-120 °C) for 30 minutes to remove residual solvent and improve film crystallinity. The optimal annealing temperature and time need to be determined experimentally.
-
-
Electrode Deposition:
-
Place a shadow mask with the desired channel length and width on top of the organic semiconductor film.
-
Transfer the substrate into a high-vacuum thermal evaporator.
-
Deposit 50 nm of gold (Au) for the source and drain electrodes at a rate of ~0.1-0.2 Å/s.
-
-
Device Characterization:
-
Measure the electrical characteristics of the fabricated OFETs in a controlled environment (e.g., in a nitrogen-filled glovebox or in ambient air) using a semiconductor parameter analyzer.
-
Obtain the transfer characteristics (I_DS vs. V_GS at a constant V_DS) and output characteristics (I_DS vs. V_DS at various V_GS).
-
Data Analysis and Expected Performance
The key performance metrics for an OFET are the field-effect mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th). These parameters can be extracted from the measured transfer characteristics.
The field-effect mobility in the saturation regime can be calculated using the following equation:
I_DS = (W / 2L) * µ * C_i * (V_GS - V_th)²
where:
-
I_DS is the drain-source current
-
W is the channel width
-
L is the channel length
-
C_i is the capacitance per unit area of the gate dielectric
-
V_GS is the gate-source voltage
-
V_th is the threshold voltage
Comparative Performance of Benzothiazole-Based Semiconductors
While specific performance data for this compound is not yet established in the literature, the performance of other benzothiadiazole-based materials in OFETs can provide a benchmark.[6]
| Material Class | Specific Material Example | Deposition Method | Hole Mobility (µh) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Reference |
| Benzothiadiazole-based Copolymers | PCDTT-BT | Solution-processed | Up to 0.67 | > 10⁵ | [7] |
| Thieno[3,2-b]thiophene-BT Copolymer | Solution-processed | 0.1 | 3.5 x 10³ | [8] | |
| Benzothiadiazole Small Molecules | Carbazole-functionalized Benzothiadiazole | Vacuum-deposited | 10⁻⁴ | 10⁵ | [9] |
Based on its molecular structure, it is anticipated that devices incorporating this compound will exhibit p-type semiconductor behavior. The mobility and on/off ratio will be highly dependent on the thin-film morphology and molecular packing, which can be optimized through careful control of the deposition and annealing conditions.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Transistor Activity | Poor solubility of the material. | Screen a range of organic solvents (chloroform, chlorobenzene, dichlorobenzene, toluene). |
| Mismatched energy levels for charge injection. | Use different electrode materials (e.g., silver, platinum). | |
| Poor film quality (e.g., dewetting, pinholes). | Modify the substrate surface with a self-assembled monolayer (e.g., HMDS, OTS). Optimize spin-coating speed and annealing temperature. | |
| Low Charge Carrier Mobility | Amorphous or poorly ordered thin film. | Optimize the annealing temperature and duration. Explore solvent vapor annealing. |
| Presence of charge traps at the semiconductor/dielectric interface. | Use a high-quality gate dielectric and ensure a clean interface. | |
| High Off-Current | Impurities in the synthesized material. | Further purify the material using column chromatography or sublimation. |
| High bulk conductivity of the film. | Optimize the film thickness. |
Conclusion
This compound represents a promising candidate for investigation as a p-type organic semiconductor. Its tailored molecular structure, featuring a combination of electron-donating and electron-withdrawing substituents on a rigid benzothiazole core, provides a strong rationale for its potential in high-performance organic electronic devices. The protocols outlined in this application note offer a comprehensive starting point for the synthesis, device fabrication, and characterization of this novel material. Further optimization of the synthetic and processing parameters will be crucial in unlocking its full potential and establishing its place in the landscape of next-generation organic semiconductors.
References
- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline. BenchChem.
- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-(6-Bromo-2-benzothiazolyl)
- BenchChem. (2025). Application Notes and Protocols for the Fabrication of Organic Field-Effect Transistors with Benzothiadiazole Copolymers. BenchChem.
- RSC Publishing. (n.d.). Structure–property relationship in multi-stimuli responsive D–A–A′ benzothiazole functionalized isomers.
- PubMed Central. (n.d.). Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors.
- PMC - NIH. (2022).
- PubMed. (2016). Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors.
- RSC Publishing. (n.d.). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers.
- ResearchGate. (2025). Facile Synthesis of Fluorine-Substituted Benzothiadiazole-Based Organic Semiconductors and Their Use in Solution-Processed Small-Molecule Organic Solar Cells.
- ResearchGate. (n.d.). Structure-Property Correlation of Halogen Substituted Benzothiazole Crystals.
- ResearchGate. (n.d.). Benzothiadiazole Substituted Semiconductor Molecules for Organic Solar Cells: The Effect of the Solvent Annealing Over the Thin Film Hole Mobility Values.
-
MOMAP. (2010). Organic Single Crystal Field-effect Transistors Based on 6H-pyrrolo[3,2–b:4,5–b]bis[10][11].
- ResearchGate. (n.d.). (a) Fabrication process of the organic field-effect transistor arrays....
- Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- ResearchGate. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases.
- PubChem. (n.d.). This compound.
- ACS Publications. (2023).
- BenchChem. (2025).
- Smolecule. (n.d.). This compound.
- ResearchGate. (2025).
- PubChem. (n.d.). 4-Bromo-1,3-benzothiazol-2-amine.
- ResearchGate. (n.d.). (PDF) 6-Bromo-1,3-benzothiazol-2-amine.
Sources
- 1. momap.net.cn [momap.net.cn]
- 2. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 76996-16-2 [smolecule.com]
- 4. This compound | C8H7BrN2S | CID 3278634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structure–property relationship in multi-stimuli responsive D–A–A′ benzothiazole functionalized isomers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes & Experimental Protocols for the Functionalization of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The specific derivative, 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, offers a trifecta of reactive sites, making it an exceptionally versatile building block for creating diverse chemical libraries. This guide provides an in-depth exploration of its functionalization, focusing on the strategic manipulation of its three key reactive positions: the exocyclic 2-amino group, the C4-bromo substituent, and the heterocyclic core. We present detailed, field-proven protocols for N-functionalization and palladium-catalyzed cross-coupling reactions, explaining the rationale behind experimental choices to empower researchers to confidently and efficiently synthesize novel derivatives.
Strategic Overview of Functionalization
The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity. Understanding these sites is critical for planning a synthetic route.
-
N-Functionalization (Position 2): The primary amino group is a potent nucleophile, readily undergoing reactions like acylation and alkylation. This is often the first step to introduce diversity and modulate the molecule's hydrogen-bonding capabilities.[1][6]
-
C-C/C-N Cross-Coupling (Position 4): The bromine atom serves as an ideal handle for modern palladium-catalyzed cross-coupling reactions.[7] This allows for the introduction of aryl, heteroaryl, or amino substituents, profoundly altering the steric and electronic properties of the scaffold.
-
C-H Activation (Aromatic Core): While less common for this specific substituted pattern, direct C-H functionalization of the benzothiazole core is an emerging strategy for derivatization, typically requiring specific catalysts and directing groups.[8][9][10][11][12]
The following diagram illustrates the primary avenues for derivatization discussed in this guide.
Caption: Key functionalization pathways for the target scaffold.
Protocols for N-Functionalization of the 2-Amino Group
Modification of the exocyclic amino group is a fundamental strategy for creating analogues with altered solubility, polarity, and biological target engagement.
Protocol: N-Acylation with Acyl Chlorides
N-acylation introduces an amide bond, which can act as a hydrogen bond donor and acceptor. This reaction is typically high-yielding and proceeds under mild conditions. The use of a non-nucleophilic base like triethylamine (TEA) is crucial to neutralize the HCl byproduct without competing with the primary amine.[13]
Experimental Workflow: N-Acylation
Caption: Step-by-step workflow for N-acylation.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous benzene or dichloromethane (DCM).
-
Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add the desired acyl chloride (1.05 equiv.) dropwise via a syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter off the triethylamine hydrochloride precipitate. The filtrate can be washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure N-acylated product.
Data Summary: Representative N-Acylation Conditions
| Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Acetyl Chloride | TEA | DCM | 0 to RT | 6 | >90% |
| Benzoyl Chloride | Pyridine | THF | 0 to RT | 8 | >85% |
| Chloroacetyl Chloride | TEA | Benzene | 0 to RT | 6 | ~75% |
Protocols for C4-Functionalization via Cross-Coupling
The C4-bromo position is primed for palladium-catalyzed reactions, enabling the construction of complex biaryl and heteroaryl amine structures, which are prevalent in modern pharmaceuticals.[14][15]
Protocol: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds.[15] The choice of a suitable palladium catalyst, ligand, and base is critical for success. For an electron-rich substrate like ours, a catalyst system such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand is effective. An inorganic base like K₃PO₄ or K₂CO₃ is required for the transmetalation step of the catalytic cycle.[16][17]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired biaryl product.[16]
Data Summary: Representative Suzuki Coupling Conditions
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (2) | Dioxane/H₂O | 110 | 80-90% |
| Pyridine-3-boronic acid | Pd₂(dba)₃/XPhos (2/5) | Cs₂CO₃ (2.5) | Dioxane | 100 | 75-85% |
Protocol: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[18][19] The success of this reaction is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand, which facilitates the crucial reductive elimination step.[20] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu or LHMDS, 1.4 equiv.) to a dry Schlenk tube.
-
Add Reagents: Add the this compound (1.0 equiv.) and seal the tube.
-
Inert Atmosphere: Remove the tube from the glovebox (if used), and evacuate and backfill with inert gas.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine coupling partner (1.2 equiv.).
-
Reaction: Heat the mixture with vigorous stirring at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is purified by flash column chromatography.[21]
Data Summary: Representative Buchwald-Hartwig Conditions
| Amine | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |
| Morpholine | Pd₂(dba)₃ / XPhos (1/2) | NaOtBu (1.4) | Toluene | 110 | >90% |
| Aniline | Pd(OAc)₂ / RuPhos (2/4) | LHMDS (1.5) | Dioxane | 100 | 80-90% |
| Benzylamine | G3-XPhos Palladacycle (2) | K₃PO₄ (2.0) | t-AmylOH | 110 | 85-95% |
General Laboratory Safety
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Fume Hood: All reactions, especially those involving volatile solvents (benzene, dioxane, DCM) or odorous reagents, should be performed in a well-ventilated chemical fume hood.
-
Hazardous Reagents:
-
Acyl Chlorides: Are corrosive and moisture-sensitive. Handle with care.
-
Palladium Catalysts: Can be pyrophoric and are toxic. Avoid inhalation of dust.
-
Strong Bases (NaOtBu, LHMDS): Are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Benzene is a known carcinogen; use safer alternatives like toluene if possible. Dioxane can form explosive peroxides.
-
References
-
Experimental Protocols for the Acylation of 2-Aminobenzothiazole. BenchChem.
-
Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Der Pharma Chemica.
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry (RSC Publishing).
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Europe PMC.
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH).
-
C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. ACS Publications.
-
Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem.
-
N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Jurnal Mandala Pharmacon Indonesia.
-
Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. ResearchGate.
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Institutes of Health (NIH).
-
Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols. ACS Publications.
-
C‐S cross‐coupling reaction using 2‐bromobenzothiazole as substrate. ResearchGate.
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles. National Institutes of Health (NIH).
-
Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. RSC Publishing.
-
Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant. RSC Publishing.
-
Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. BenchChem.
-
2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. International Advance Journal of Engineering, Science and Management.
-
Efficient and Eco-Friendly Perspectives for C-H Arylation of Benzothiazole Utilizing Pd Nanoparticle-Decorated Chitosan. MDPI.
-
Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation of aldehydes. RSC Publishing.
-
Room temperature HFIP/Ag-promoted palladium-catalyzed C–H functionalization of benzothiazole with iodoarenes. RSC Publishing.
-
Solid phase synthesis of 2-aminobenzothiazoles. National Institutes of Health (NIH).
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. National Institutes of Health (NIH).
-
2-Aminobenzothiazoles in anticancer drug design and discovery. National Institutes of Health (NIH).
-
Study of Benzothiazoles and its Pharmaceutical Importance. Elementary Education Online.
-
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
-
Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate.
-
Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Technical Support Center: Functionalization of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol. BenchChem.
-
This compound. Smolecule.
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
-
Buchwald–Hartwig amination. Wikipedia.
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions. National Institutes of Health (NIH).
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. National Institutes of Health (NIH).
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions. The Royal Society of Chemistry.
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. National Institutes of Health (NIH).
-
Cross-coupling reaction. Wikipedia.
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).
-
Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem.
Sources
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajesm.in [iajesm.in]
- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ilkogretim-online.org [ilkogretim-online.org]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Room temperature HFIP/Ag-promoted palladium-catalyzed C–H functionalization of benzothiazole with iodoarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 4-Bromo-6-methyl-1,3-benzothiazol-2-amine as a Strategic Building Block in Modern Drug Discovery
Introduction: The Privileged Nature of the 2-Aminobenzothiazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The 2-aminobenzothiazole moiety, a bicyclic heterocycle composed of a fused benzene and thiazole ring, is a quintessential example of such a scaffold.[1][2] Its rigid structure and strategic placement of hydrogen bond donors and acceptors allow it to interact with a wide array of biological targets, leading to compounds with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4][5]
This guide focuses on a specifically functionalized derivative, 4-Bromo-6-methyl-1,3-benzothiazol-2-amine . This building block is of particular interest to drug discovery programs for several strategic reasons:
-
The 2-amino group serves as a versatile nucleophilic handle for derivatization, enabling the exploration of structure-activity relationships (SAR).[2][6]
-
The bromine atom at the C4-position is a key functional group for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl and heteroaryl fragments to probe specific binding pockets.
-
The methyl group at the C6-position can enhance binding through hydrophobic interactions and favorably modulate physicochemical properties such as metabolic stability and cell permeability.[2]
This document serves as a technical guide for researchers and drug development professionals, providing detailed protocols and field-proven insights into the effective utilization of this compound as a cornerstone for building next-generation therapeutics.
Physicochemical Properties & Characterization
Before its deployment in a synthetic campaign, a thorough understanding of the building block's fundamental properties is essential.
| Property | Value | Reference |
| IUPAC Name | This compound | [7] |
| CAS Number | 76996-16-2 | [7] |
| Molecular Formula | C₈H₇BrN₂S | [7][8] |
| Molecular Weight | 243.13 g/mol | [7] |
| Appearance | Typically a solid | [9] |
| SMILES | CC1=CC2=C(C(=C1)Br)N=C(S2)N | [7] |
Standard characterization relies on a suite of analytical techniques to confirm identity and purity. Spectroscopic data for this compound and its derivatives are well-documented, with expected signals in ¹H NMR, ¹³C NMR, IR, and mass spectrometry confirming the core structure and the presence of key functional groups.[7][10][11]
Synthetic Applications: Core Protocols and Mechanistic Rationale
The true value of this compound lies in its reactivity. The 2-amino group readily participates in reactions such as acylation, alkylation, and condensations, while the 4-bromo position is primed for metal-catalyzed cross-coupling.[12]
Protocol 1: N-Acylation for Scaffold Elaboration
This protocol details a fundamental transformation to append a side chain to the 2-amino position, a common first step in building out the molecule. We use chloroacetyl chloride as a representative electrophile, which installs a reactive handle for further nucleophilic substitution.
Workflow: N-Acylation of the 2-Amino Group
Caption: A typical workflow for the N-acylation reaction.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous benzene or THF (approx. 0.2 M concentration).
-
Causality: Anhydrous conditions are crucial as the acyl chloride is highly water-sensitive. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving it to completion.
-
-
Reagent Addition: Cool the stirred solution to 0°C using an ice-water bath. Add chloroacetyl chloride (1.05 eq) dropwise via syringe over 15 minutes.
-
Causality: The reaction is exothermic. Slow, cooled addition prevents runaway reactions and the formation of side products.
-
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, a precipitate of triethylamine hydrochloride will have formed. Filter the reaction mixture to remove the salt, washing the solid with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(4-bromo-6-methyl-1,3-benzothiazol-2-yl)-2-chloroacetamide.
-
Self-Validation/Characterization: The purified product should be characterized to confirm its structure.
-
¹H NMR: Expect disappearance of the broad -NH₂ singlet and appearance of a new amide -NH singlet, along with a singlet for the -CH₂Cl protons.
-
Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the product.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹.
-
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling
The C4-bromo position is a powerful tool for diversification. This protocol provides a general method for Suzuki coupling, enabling the formation of a C-C bond to introduce new aromatic systems. This is a cornerstone strategy for exploring SAR in kinase inhibitor design.
Workflow: Library Generation via Suzuki Coupling
Caption: Parallel synthesis strategy using Suzuki coupling.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.5 eq).
-
Causality: The palladium catalyst is the heart of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is essential for the transmetalation step.
-
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture again by bubbling argon or nitrogen through it for 15-20 minutes.
-
Causality: Oxygen can deactivate the palladium catalyst. Degassing is a critical step to ensure an inert atmosphere and maintain catalytic activity.
-
-
Heating: Heat the sealed reaction vessel to 80-100°C (or use microwave irradiation) for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Self-Validation/Characterization:
-
¹H NMR: Confirm the presence of signals corresponding to the newly introduced aromatic ring.
-
Mass Spectrometry: Verify the molecular weight of the coupled product. The isotopic pattern for bromine will be absent.
-
Application in Drug Discovery: Targeting Protein Kinases
The 2-aminobenzothiazole scaffold is a well-established hinge-binding motif for protein kinase inhibitors.[2][13] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[4]
The efficacy of this scaffold stems from its ability to form critical hydrogen bonds with the kinase "hinge" region, the flexible loop connecting the N- and C-lobes of the kinase domain. The endocyclic nitrogen (N3) and the exocyclic 2-amino group act as a hydrogen bond acceptor and donor pair, respectively, mimicking the interaction of the adenine portion of ATP.[2]
Conceptual Kinase Hinge-Binding Interaction
Caption: The 2-aminobenzothiazole core as a kinase hinge binder.
By using this compound, medicinal chemists can anchor their inhibitor design to this reliable hinge-binding interaction and use the C4-position as a vector to introduce functionality that explores the more variable, solvent-exposed regions of the ATP-binding site, thereby achieving potency and selectivity.[14]
Example Biological Activities of 2-Aminobenzothiazole Derivatives
The following table summarizes the activity of several 2-aminobenzothiazole-based kinase inhibitors, demonstrating the scaffold's potential.
| Compound Class | Target Kinase | Representative IC₅₀ | Reference |
| Substituted 2-aminobenzothiazole | CSF1R | 1.4 nM | [2] |
| 2-aminobenzothiazole-TZD hybrid | VEGFR-2 | 0.15 µM | [2] |
| N-aryl-2-aminobenzothiazole | EGFR | 54.0 nM | [2] |
| 2-aminothiazole derivative (Dasatinib)* | Pan-Src Family | <1 nM | [13] |
*Note: Dasatinib is a 2-aminothiazole, a close structural analog that validates the general binding principle.
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is a strategic starting point for rational drug design. Its pre-installed functional handles—the nucleophilic amine and the coupling-ready bromide—provide a streamlined path to generating diverse compound libraries with a high potential for biological activity, particularly in the realm of kinase inhibition.
Future applications of this building block are poised to expand into emerging therapeutic modalities. Its structure is amenable for incorporation into proteolysis-targeting chimeras (PROTACs) as a warhead for E3 ligase recruitment or into targeted covalent inhibitors by functionalizing derivatives with a Michael acceptor. The continued exploration of this privileged scaffold promises to yield novel therapeutics for years to come.
References
-
National Center for Biotechnology Information. 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]
-
National Center for Biotechnology Information. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]
-
National Center for Biotechnology Information. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]
-
International Journal of Pharmaceutical Sciences and Research. AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. [Link]
-
Exaly. 2-aminobenzothiazole: Significance and symbolism. [Link]
-
Indian Journal of Chemistry. Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. [Link]
-
Royal Society of Chemistry. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. [Link]
-
ResearchGate. (a) Synthetic strategies of 2-aminobenzothiazole derivatives. (b) Our... [Link]
-
ACS Publications. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]
-
MDPI. Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. [Link]
-
Journal of Pharmaceutical Research International. Biological Potential of Benzothiazole Derivatives: Bench to Bed Side. [Link]
-
National Center for Biotechnology Information. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. [Link]
-
National Center for Biotechnology Information. 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]
-
PubChem. This compound. [Link]
-
SpringerLink. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
National Center for Biotechnology Information. 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. [Link]
-
Progressive Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. [Link]
- Google Patents.
-
SciSpace. Biological Aspects of Emerging Benzothiazoles: A Short Review. [Link]
-
Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]
-
ResearchGate. (PDF) Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. [Link]
-
Arabian Journal of Chemistry. Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C8H7BrN2S | CID 3278634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy this compound | 76996-16-2 [smolecule.com]
- 9. 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
High-throughput screening assays for 4-Bromo-6-methyl-1,3-benzothiazol-2-amine analogs
An Application Guide: High-Throughput Screening Strategies for the Interrogation of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine Analog Libraries
Abstract
The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant anticancer properties.[1][2] The specific analog, this compound, and its derivatives represent a promising chemical space for the discovery of novel therapeutic agents.[1] A primary mechanism through which many small molecule anticancer agents exert their effect is the modulation of protein kinase activity. Protein kinases have emerged as one of the most critical classes of targets for drug discovery.[3] This guide provides a comprehensive framework for researchers and drug development professionals on the design, validation, and execution of high-throughput screening (HTS) campaigns to identify and characterize potent kinase inhibitors within a library of this compound analogs. We detail two robust, homogeneous assay protocols—a luminescence-based ATP-depletion assay and a fluorescence polarization-based binding assay—and provide the essential steps for rigorous assay validation using the Z'-factor statistical method.
The Scientific Rationale: Targeting Kinases with Benzothiazole Analogs
The rationale for screening this compound analogs against protein kinases is built on two foundational pillars: the biological relevance of the target and the chemical tractability of the scaffold.
-
Protein Kinases as Critical Drug Targets: The human genome contains over 500 protein kinases, which function as key regulators of cellular signaling pathways controlling proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them highly attractive therapeutic targets. The development of kinase inhibitors has been a resounding success in oncology, and HTS remains a primary engine for discovering novel inhibitory scaffolds.[4]
-
The Benzothiazole Privileged Scaffold: The benzothiazole core is a versatile heterocyclic system frequently found in compounds with potent biological activities.[5] Its rigid, planar structure is adept at fitting into the ATP-binding pocket of many kinases, a common mechanism for competitive inhibition. The presence of a reactive amine group on the 2-position of the core scaffold provides a straightforward handle for synthetic chemists to generate large, diverse libraries of analogs, which is essential for exploring structure-activity relationships (SAR).[1][5]
This application note will focus on robust HTS methodologies to effectively query such a library against kinases of interest, for instance, proto-oncogenic tyrosine kinases like Src or Lck, which are implicated in cancer progression and immune response.[6]
Foundational HTS Principles for Kinase Inhibitor Discovery
The objective of an HTS campaign is to efficiently and accurately identify "hits"—compounds that elicit a desired biological response—from a large library. The choice of assay technology is paramount and is dictated by the specific biological question, but for kinase inhibitor screening, several homogeneous ("mix-and-read") formats are industry standards due to their simplicity and scalability.
-
Luminescence-Based Assays (e.g., Kinase-Glo®): These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction is complete.[7] A luciferase enzyme uses the remaining ATP to produce a luminescent signal.[8] Therefore, high kinase activity results in low ATP and a dim signal, while potent inhibition results in high ATP and a bright signal. This method is highly sensitive, has an excellent signal-to-background ratio, and is compatible with a vast range of kinases.[9]
-
Fluorescence Polarization (FP) Assays: FP is a powerful technique for monitoring molecular binding events in solution.[10] In the context of a kinase assay, a small fluorescently-labeled molecule (a "tracer") that binds to the kinase is used. When the small tracer is unbound, it tumbles rapidly in solution, depolarizing emitted light. When bound to the much larger kinase enzyme, its rotation slows dramatically, and the emitted light remains highly polarized.[11] A test compound that inhibits tracer binding will result in a decrease in the fluorescence polarization signal. This format is ideal for detecting competitive inhibitors and is less prone to certain types of compound interference.[12]
The Litmus Test of Assay Quality: The Z'-Factor
Before embarking on a full-scale screen, the robustness of the assay must be rigorously validated. The Z'-factor is the industry-standard statistical parameter for quantifying assay quality.[13][14] It provides a measure of the separation between the high (inhibited) and low (active) signal distributions, while accounting for the signal variability within the controls.
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p, e.g., no enzyme or potent inhibitor) and negative (n, e.g., active enzyme with DMSO) controls:
Z'-Factor = 1 - [ (3σp + 3σn) / |μp - μn| ] [15]
An assay's suitability for HTS is interpreted based on its Z'-factor value.
| Z'-Factor Value | Interpretation | Suitability for HTS |
| > 0.5 | Excellent Assay | The assay is robust and reliable for screening. |
| 0 to 0.5 | Marginal Assay | The assay may be usable, but caution is required. Further optimization is recommended. |
| < 0 | Unsuitable Assay | The assay is not suitable for screening; significant optimization or redesign is required. |
| Table 1: Interpretation of Z'-Factor Values. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[13][16][17] |
The HTS Workflow: From Assay Development to Hit Confirmation
A successful screening campaign follows a logical progression of carefully planned stages. Each stage serves to increase confidence in the identified hits while systematically eliminating false positives.
Protocol 1: Homogeneous Luminescent Kinase Assay
This protocol is adapted for screening inhibitors of a tyrosine kinase, such as c-Src, using a luminescence-based ATP detection method like Promega's Kinase-Glo® technology.[9]
Principle of Detection
The assay quantifies kinase activity based on ATP consumption. The addition of the detection reagent simultaneously stops the kinase reaction and initiates a luciferase-driven reaction that produces light in direct proportion to the amount of ATP remaining.
Step-by-Step Protocol
This protocol is designed for a 384-well plate format. All additions are performed using an automated liquid handler.
-
Compound Plating:
-
Dispense 100 nL of test compounds from the this compound analog library (typically at 10 mM in DMSO) into wells of a 384-well assay plate.
-
For controls, dispense 100 nL of DMSO into 'negative control' (100% activity) and 'positive control' (0% activity) wells. This results in a final assay concentration of 10 µM for a 10 µL reaction volume.
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X Kinase/Substrate Master Mix in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
The final concentrations of c-Src kinase and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) must be optimized empirically, but typical starting points are 2-5 ng/well and 0.2 mg/mL, respectively.[6]
-
Dispense 5 µL of the 2X Kinase/Substrate Master Mix into all wells containing test compounds and negative controls.
-
Dispense 5 µL of kinase buffer with substrate but without enzyme into the positive control wells.
-
-
Reaction Initiation and Incubation:
-
Prepare a 2X ATP solution in kinase assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitivity to competitive inhibitors. For c-Src, this is often in the 10-20 µM range.
-
To start the reaction, dispense 5 µL of the 2X ATP solution into all wells.
-
Seal the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to achieve ~10-30% ATP consumption for optimal assay window and linearity.
-
-
Signal Generation and Detection:
-
Equilibrate the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® Reagent to all wells. This stops the kinase reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the plate on a luminometer.
-
Data Analysis
Percent inhibition is calculated relative to the intra-plate controls:
% Inhibition = 100 * [ 1 - (Signalcompound - μpos_control) / (μneg_control - μpos_control) ]
Protocol 2: Fluorescence Polarization (FP) Kinase Inhibition Assay
This protocol describes a competitive binding assay format suitable for HTS. It relies on the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket.
Principle of Detection
The assay measures the change in rotational speed of a fluorescent tracer upon binding to the kinase. Inhibitors that bind to the same site as the tracer will displace it, causing a decrease in the measured polarization value.
Step-by-Step Protocol
-
Assay Component Preparation:
-
Prepare a 2X Kinase solution and a 2X fluorescent tracer solution in FP assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Tween-20).
-
The optimal concentrations of both kinase and tracer must be determined through titration experiments to achieve a suitable assay window.[18]
-
-
Compound Plating:
-
Dispense 100 nL of test compounds or DMSO controls into a 384-well, low-volume, non-binding black plate.
-
-
Reagent Addition and Incubation:
-
Add 5 µL of the 2X Kinase solution to all wells except those designated for the "tracer only" control (used for baseline polarization). Add 5 µL of buffer to these wells instead.
-
Add 5 µL of the 2X fluorescent tracer solution to all wells.
-
Seal the plate, centrifuge briefly to mix, and incubate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Read the plate using a microplate reader equipped with appropriate polarization filters for the chosen fluorophore (e.g., for fluorescein, Ex: 485 nm, Em: 535 nm).[11]
-
The reader will measure the fluorescence intensities parallel (I||) and perpendicular (I⊥) to the excitation light plane and calculate the polarization in millipolarization (mP) units.
-
Data Analysis
A "hit" is identified by a decrease in the mP value towards the baseline (tracer only) signal. The activity can be expressed as percent displacement or inhibition.
Mandatory Pre-Screening Validation: Z'-Factor Determination
This protocol must be performed during assay development and before commencing the full screen to ensure data quality.[19]
-
Plate Layout: Design a 384-well plate layout with half the wells dedicated to positive controls (e.g., 100 µM of a known potent inhibitor, or "no enzyme" for the luminescent assay) and the other half to negative controls (DMSO vehicle).
-
Assay Execution: Run the chosen assay protocol (luminescence or FP) exactly as you would for the HTS campaign.
-
Data Collection: Measure the signal from all 384 wells.
-
Calculation:
-
Calculate the mean (μ) and standard deviation (σ) for the 192 positive control wells (μpos, σpos).
-
Calculate the mean (μ) and standard deviation (σ) for the 192 negative control wells (μneg, σneg).
-
Calculate the Z'-factor using the formula provided in Section 2.
-
Example Z'-Factor Calculation (Luminescent Assay)
| Control Type | Number of Wells | Mean Signal (RLU) | Std. Dev. (RLU) |
| Positive (0% Activity) | 192 | 1,250,000 | 85,000 |
| Negative (100% Activity) | 192 | 150,000 | 30,000 |
-
μpos = 1,250,000
-
σpos = 85,000
-
μneg = 150,000
-
σneg = 30,000
Z' = 1 - [ (3 * 85,000 + 3 * 30,000) / |1,250,000 - 150,000| ] Z' = 1 - [ (255,000 + 90,000) / 1,100,000 ] Z' = 1 - [ 345,000 / 1,100,000 ] Z' = 1 - 0.314 Z' = 0.686
References
-
On HTS. (2023). Z-factor. Retrieved from [Link]
-
Davis, M. I., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(9), e24989. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(21), 7384. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Retrieved from [Link]
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). HTS Assay Validation. Assay Guidance Manual. Retrieved from [Link]
-
nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for the screening of small molecule libraries. Retrieved from [Link]
-
Ohura, K., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 1038-1046. Retrieved from [Link]
-
BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high throughput screening: perspectives and primer. Journal of biomolecular screening, 5(5), 297-306. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). Guidance for Assay Development & HTS. Assay Guidance Manual. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
-
BPS Bioscience. (n.d.). LCK Assay Kit Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Considerations Related to Small-molecule Screening Collections. In High-Throughput Screening in Drug Discovery. Retrieved from [Link]
-
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
-
BPS Bioscience. (n.d.). SRC Assay Kit. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
Ligand-Based Library Design. (2013). Strategies for small molecule library design. Future Medicinal Chemistry, 5(2), 207-221. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Fluorescence Polarization Assays. Retrieved from [Link]
-
IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In Drug Discovery and Development - From Molecules to Medicine. Retrieved from [Link]
-
Biocompare. (n.d.). Kinase-Glo Plus Luminescent Kinase Assay V3771 from Promega. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery. Retrieved from [Link]
Sources
- 1. Buy this compound | 76996-16-2 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ebiotrade.com [ebiotrade.com]
- 9. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 10. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. assay.dev [assay.dev]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Z-factor - Wikipedia [en.wikipedia.org]
- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 19. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols for the Study of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine in Enzyme Inhibition
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound | 76996-16-2 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C8H7BrN2S | CID 3278634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Introduction
Welcome to the technical support guide for the synthesis of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its synthesis, typically achieved through the electrophilic thiocyanation and cyclization of a substituted aniline, can present challenges related to yield, purity, and regioselectivity. Traditional methods for benzothiazole synthesis have often been associated with drawbacks such as low yields, harsh reaction conditions, and the use of toxic reagents.[2][3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocol for higher yields and purity.
Section 1: The Core Synthesis & Its Mechanistic Challenges
The most direct and common route to this compound is the reaction of 3-Bromo-5-methylaniline with a thiocyanate salt (e.g., KSCN or NH₄SCN) and bromine in a suitable solvent, typically glacial acetic acid.[4] This is a variation of the Hugershoff synthesis of 2-aminobenzothiazoles.[5]
The reaction proceeds via two key stages:
-
Electrophilic Thiocyanation: Bromine reacts with the thiocyanate salt to form a more electrophilic species, which then attacks the electron-rich aniline ring.
-
Oxidative Cyclization: The resulting thiocyano-aniline intermediate undergoes an intramolecular cyclization, facilitated by bromine, to form the final benzothiazole ring system.[6]
A primary challenge in this synthesis is controlling the regioselectivity of the initial thiocyanation step. The amino group of the aniline is a powerful ortho, para-director.[7] In the 3-Bromo-5-methylaniline starting material, two positions are highly activated for electrophilic attack: C4 (para to the amino group) and C6 (ortho to the amino group). This can lead to the formation of an undesired isomer, 6-Bromo-4-methyl-1,3-benzothiazol-2-amine , which significantly reduces the yield of the target compound and complicates purification.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My overall yield is very low (<30%). What are the primary factors to investigate?
A low yield is the most frequent problem and can stem from multiple sources. A systematic approach is crucial for diagnosis. Key areas to investigate include starting material purity, reaction conditions (especially temperature), and the formation of byproducts.[8][9]
Q2: The reaction mixture is turning into a dark, intractable tar. What's happening and how can I prevent it?
Tar formation is a sign of uncontrolled side reactions, primarily oxidation and polymerization. The aniline starting material and the benzothiazole product are susceptible to oxidation, especially in the presence of excess bromine and at elevated temperatures.
Causality & Prevention:
-
Exothermic Reaction: The reaction is exothermic. If bromine is added too quickly, localized heating can accelerate side reactions.
-
Solution: Add the bromine solution dropwise over an extended period (e.g., 30-60 minutes) while maintaining the reaction temperature between 0-5 °C using an ice-salt bath.
-
-
Excess Oxidant: Using more than a stoichiometric amount of bromine will promote over-bromination of the aromatic rings and oxidation of the amino groups, leading to complex polymeric materials.
-
Solution: Carefully calculate and measure the required amount of bromine. It is better to have a small amount of unreacted starting material than to use excess bromine.
-
-
Atmospheric Oxidation: While bromine is the primary oxidant, atmospheric oxygen can also contribute to byproduct formation over long reaction times.[9]
-
Solution: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions.
-
Q3: I'm getting a mixture of isomers that are difficult to separate. How can I improve the regioselectivity for the desired 4-bromo product?
Controlling regioselectivity is the most sophisticated challenge in this synthesis. The outcome is a kinetic competition between attack at the C4 (para) and C6 (ortho) positions.[7][10] While achieving 100% selectivity is difficult, it can be significantly influenced by reaction parameters.
Key Influencing Factors:
-
Solvent: The choice of solvent is critical. Glacial acetic acid is highly effective because it can protonate the aniline's amino group.[11][12] This protonation slightly deactivates the ring, making the electrophilic attack more selective. The protonated intermediate may also create steric hindrance that favors attack at the less-hindered C4 position.
-
Temperature: Lower temperatures generally favor the thermodynamically more stable product or increase the selectivity of kinetic processes. Maintaining a consistently low temperature (0-5 °C) during the electrophilic addition step is crucial.
-
Steric Hindrance: While not easily modified, the inherent steric environment plays a role. The bromine at C3 and the methyl group at C5 create different steric environments around C4 and C6, which can be exploited by careful temperature and solvent selection. Computational models suggest that even subtle differences in the stability of protonated intermediates can direct the regiochemical outcome.[13]
Q4: How do I choose the optimal reaction conditions?
The optimal conditions balance reaction rate with selectivity and byproduct suppression. Based on literature and empirical data, the following conditions are recommended.
| Parameter | Sub-Optimal Condition | Optimized Condition | Rationale |
| Solvent | Alcohols (e.g., Methanol, Ethanol) | Glacial Acetic Acid | Acetic acid acts as both a solvent and a reagent, protonating the aniline to moderate its high reactivity and minimize side reactions.[11][12][14] |
| Temperature | Room Temperature or Reflux | 0-5 °C (Br₂ Addition), then RT | Controls the highly exothermic bromination, preventing thermal decomposition, tarring, and reducing the formation of kinetic byproducts.[9] |
| Stoichiometry | >1.1 eq. Bromine | 1.0 - 1.05 eq. Bromine | Prevents over-bromination of the aniline/product rings and oxidative side reactions which lead to tar formation.[9] |
| Addition Rate | Rapid / Bolus Addition | Slow, Dropwise Addition | Maintains a low, steady concentration of the electrophile, enhancing selectivity and allowing for effective heat dissipation. |
Section 3: Optimized Laboratory Protocol
This protocol incorporates the troubleshooting solutions discussed above for maximizing yield and purity.
Materials:
-
3-Bromo-5-methylaniline
-
Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN), dried
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 3-Bromo-5-methylaniline (1.0 eq.) and potassium thiocyanate (1.1 eq.) in glacial acetic acid.
-
Cooling: Cool the stirred mixture to 0-5 °C using an ice-salt bath.
-
Bromine Addition: Prepare a solution of Bromine (1.05 eq.) in a small amount of glacial acetic acid. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC.[9]
-
Work-up & Quenching: Pour the reaction mixture carefully into a beaker of crushed ice. A precipitate should form.
-
Quench any remaining bromine by adding saturated sodium thiosulfate solution dropwise until the orange/red color disappears.
-
Neutralization & Isolation: Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound as a solid.
Section 4: References
-
Laitonjam, W., & Nahakpam, L. (n.d.). Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1, 3-diarylthiourea with liquid bromine and chloroform. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Unknown. (n.d.). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Retrieved January 17, 2026, from [Link]
-
Unknown. (2024, August 20). The Role of Glacial Acetic Acid in Synthesizing Acetanilide. Retrieved January 17, 2026, from [Link]
-
Azarifar, D., Golbaghi, M., Pirveisian, M., & Najminejad, Z. (2018, August 21). Regioselective and facile oxidative thiocyanation of anilines and indoles with trans-3,5‐dihydroperoxy-3,5‐dimethyl‐1,2‐dioxolane. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Unknown. (2015, September 3). Mechanism of reaction between substituted aniline and potassium thiocyanate in presence of bromine and glacial acetic acid. Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]
-
Unknown. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved January 17, 2026, from [Link]
-
Brandeis University. (n.d.). Kinetics and mechanism of the reaction of bromine with thiocyanate. Retrieved January 17, 2026, from [Link]
-
MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved January 17, 2026, from [Link]
-
MDPI. (2025, October 16). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved January 17, 2026, from [Link]
-
Quora. (2019, March 12). Why is acetic acid used in the reaction of aniline and acetic anhydride?. Retrieved January 17, 2026, from [Link]
-
ChemRxiv. (n.d.). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. Retrieved January 17, 2026, from [Link]
-
ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles. Retrieved January 17, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved January 17, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017, July 1). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved January 17, 2026, from [Link]
-
StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved January 17, 2026, from [Link]
-
Google Patents. (n.d.). US4363913A - Preparation of 2-aminobenzothiazoles. Retrieved January 17, 2026, from
-
Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of thiocyanation conditions. Retrieved January 17, 2026, from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Retrieved January 17, 2026, from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent progress of direct thiocyanation reactions. Retrieved January 17, 2026, from [Link]
-
PMC - NIH. (2021, May 12). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Retrieved January 17, 2026, from [Link]
-
Chemical Review and Letters. (2023, August 10). Recent Trends in Direct S-Cyanation of Thiols. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved January 17, 2026, from [Link]
-
RJPN. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. Retrieved January 17, 2026, from [Link]
Sources
- 1. Buy this compound | 76996-16-2 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Role of Glacial Acetic Acid in Synthesizing Acetanilide [ysxlglacialaceticacid.com]
- 12. quora.com [quora.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. echemi.com [echemi.com]
Technical Support Center: Purification of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Welcome to the dedicated technical support guide for the purification of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine (C₈H₇BrN₂S, MW: 243.13 g/mol ).[1][2] This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this important heterocyclic building block. The methodologies outlined below are grounded in established principles for the purification of 2-aminobenzothiazole derivatives and are intended to serve as a robust starting point for your experimental work.
Understanding the Molecule: Key Physicochemical Properties
This compound is a solid at room temperature and possesses a basic amino group, which is a key consideration for purification strategies, particularly in chromatography and extraction.[3][4][5] Its aromatic nature and the presence of a bromine atom and a methyl group influence its solubility in organic solvents. While specific solubility data for this compound is limited, the parent compound, 2-aminobenzothiazole, is very slightly soluble in water but freely soluble in chloroform, diethyl ether, and alcohol.[3][6] This provides a good initial framework for solvent selection.
Troubleshooting Common Purification Issues
The purification of this compound can present several challenges. This section provides a troubleshooting guide to address the most frequently encountered problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield After Purification | - Incomplete reaction: Starting materials may still be present in the crude product. - Product loss during extraction: The product may have some solubility in the aqueous phase, especially if the pH is not optimal. - Inappropriate recrystallization solvent: The product may be too soluble in the chosen solvent, even at low temperatures. | - Monitor the reaction to completion: Use Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed before workup. - Optimize extraction pH: Ensure the aqueous phase is basic during extraction of the free amine to minimize its solubility. Back-extract the aqueous layer with a fresh portion of organic solvent. - Screen for suitable recrystallization solvents: Test the solubility of a small amount of crude product in various solvents to find one in which it is sparingly soluble at room temperature but soluble when heated. |
| Product "Oils Out" During Recrystallization | - The solution is supersaturated. - The solution is being cooled too quickly. - The melting point of the compound is lower than the boiling point of the solvent. - Presence of impurities that depress the melting point. | - Add a small amount of hot solvent to dissolve the oil and then allow it to cool slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound if available. - Consider a different solvent or a solvent mixture. |
| Poor Separation in Column Chromatography (Streaking or Overlapping Bands) | - Interaction of the basic amine with acidic silica gel: The lone pair on the amine can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.[7] - Inappropriate solvent system: The polarity of the eluent may not be optimal for separating the target compound from impurities. - Column overloading: Too much crude material has been loaded onto the column. | - Add a basic modifier to the eluent: Incorporate a small amount of triethylamine (0.1-1%) or a few drops of ammonia in the mobile phase to neutralize the acidic sites on the silica gel. - Use an alternative stationary phase: Consider using neutral or basic alumina, or a reversed-phase (C18) column. - Optimize the solvent system using TLC: Experiment with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation (Rf value of the product around 0.3-0.4). - Reduce the sample load: As a general rule, the sample should be 1-5% of the mass of the stationary phase. |
| Product is a Persistent Oil or Fails to Crystallize | - Presence of stubborn impurities. - The compound may have a low melting point. | - Attempt purification by column chromatography before recrystallization. - Try trituration: Stir the oil with a non-polar solvent like hexanes or pentane to induce solidification or wash away more soluble impurities. - Consider converting to a salt: React the amine with an acid (e.g., HCl) to form the hydrochloride salt, which is often more crystalline. The free base can be regenerated later. |
Frequently Asked Questions (FAQs)
This section addresses specific questions you may have during the purification of this compound.
Q1: What is the best initial approach for purifying the crude product?
A1: A logical first step is often recrystallization , as it can be a highly effective and scalable method. Based on protocols for similar compounds, ethanol or a mixture of ethanol and water are excellent starting points for solvent screening. If recrystallization fails to yield a product of sufficient purity, column chromatography is the recommended next step.
Q2: Can you provide a starting protocol for recrystallization?
A2: Certainly. This protocol is based on general procedures for 2-aminobenzothiazole derivatives and should be optimized for your specific case.
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent (e.g., ethanol, isopropanol, acetonitrile). Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Diagram: Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
Q3: How do I perform column chromatography for this compound?
A3: Column chromatography is a powerful technique for separating compounds with different polarities. Here is a general protocol to get you started.
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate . Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Diagram: Column Chromatography Workflow
Caption: Step-by-step workflow for purification by column chromatography.
Q4: Can I use acid-base extraction for purification?
A4: Yes, acid-base extraction can be a very effective method to remove acidic or neutral impurities from your basic product.
The Principle: The basic amino group of this compound can be protonated by an acid to form a water-soluble salt. Neutral and acidic impurities will remain in the organic layer.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated product will move to the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral and acidic impurities and can be discarded (after ensuring no product remains).
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH or concentrated ammonium hydroxide) until the solution is basic (pH > 10). The product will precipitate out as the free base.
-
Extraction/Filtration: If the product precipitates as a solid, it can be collected by filtration. If it remains dissolved or as an oil, extract the aqueous solution with fresh organic solvent.
-
Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.
Diagram: Acid-Base Extraction Logic
Caption: Logical flow of an acid-base extraction for purification.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. Retrieved from [Link]
-
ACS Publications. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Antifungal Activity of Novel C-6 Methyl Substituted Benzothiazole Derivatives against Candida albicans. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. IJPSR. Retrieved from [Link]
-
RJPN. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. Retrieved from [Link]
- Google Patents. (n.d.). Isolation process for 2-aminothiophenol.
-
National Institutes of Health. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
IJCRT.org. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. Retrieved from [Link]
-
ResearchGate. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. Retrieved from [Link]
-
MDPI. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminobenzothiazole. Retrieved from [Link]
-
ResearchGate. (2020). Antifungal Activity of Novel C-6 Methyl Substituted Benzothiazole Derivatives against Candida albicans. Retrieved from [Link]
-
Tradeindia. (n.d.). 2-amino-6-bromo-1,3- Benzothiazole. Retrieved from [Link]
Sources
- 1. This compound | C8H7BrN2S | CID 3278634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 76996-16-2 [smolecule.com]
- 3. 2-Aminobenzothiazole 97 136-95-8 [sigmaaldrich.com]
- 4. 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 2049888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazole 97 136-95-8 [sigmaaldrich.com]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Technical Support Center: 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals to address and overcome common solubility challenges encountered with this compound (CAS: 76996-16-2). Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Compound Profile & Inferred Properties
This compound is a substituted 2-aminobenzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Its structure, featuring a fused aromatic ring system, a bromine atom, and a methyl group, suggests low aqueous solubility due to its significant nonpolar character. While specific experimental solubility data is limited, we can infer its behavior based on its chemical properties and comparison to related structures like 2-aminobenzothiazole, which is known to be very slightly soluble in water.[2]
| Property | Value / Inferred Characteristic | Rationale & Implication for Solubility |
| Molecular Formula | C₈H₇BrN₂S | Indicates a relatively small but complex heterocyclic structure.[3] |
| Molecular Weight | 243.13 g/mol | A moderate molecular weight, not inherently prohibitive of solubility.[3] |
| Structure | Benzothiazole core with bromo and methyl substituents | The aromatic rings, bromine, and methyl group are hydrophobic, contributing to poor water solubility. |
| Predicted LogP | High | The octanol/water partition coefficient (LogP) is predicted to be high, indicating a strong preference for nonpolar (lipid-like) environments over aqueous ones. |
| Key Functional Group | Primary Amine (-NH₂) | The 2-amino group provides a basic handle that can be protonated at low pH to form a more soluble cationic salt. This is the primary target for pH-mediated solubilization strategies.[1] |
Troubleshooting Guide: Solubility Issues
This section addresses specific problems in a question-and-answer format, providing a logical progression from simple to more advanced dissolution techniques.
Question 1: My compound, this compound, will not dissolve in my aqueous buffer (e.g., PBS, TRIS). What is the first step?
Answer: Direct dissolution of this compound in aqueous buffers is highly unlikely to succeed due to its hydrophobic nature. The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent.
Causality: The energy required to break the compound's crystal lattice and solvate its large nonpolar surface with water is unfavorable. Organic solvents with lower polarity can more effectively solvate the molecule.
Recommended Action:
-
Select an appropriate organic solvent. Based on the principle of "like dissolves like," start with common, water-miscible organic solvents. See the table below for recommendations.
-
Prepare a high-concentration stock solution. Aim for a concentration of 10-50 mM. This minimizes the volume of organic solvent you will need to add to your final aqueous system.
-
Use gentle heating and vortexing. If the compound dissolves slowly, warming the solution to 30-40°C and intermittent vortexing can help overcome the activation energy of dissolution.
| Recommended Starting Solvents | Notes |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for many heterocyclic compounds. A common choice for initial screening and cell-based assay stock solutions. |
| N,N-Dimethylformamide (DMF) | Similar to DMSO in solubilizing power. Ensure it is compatible with your downstream application. |
| Ethanol (EtOH) | A less toxic option, but may have lower solubilizing capacity than DMSO or DMF.[4] |
Question 2: I successfully made a stock solution in DMSO, but the compound precipitates immediately when I dilute it into my cell culture media or aqueous buffer. How can I fix this?
Answer: This is a classic problem of a compound "crashing out" of solution when the solvent environment changes abruptly from organic to aqueous. The key is to manage the final concentration of the organic co-solvent and improve the kinetics of mixing.
Causality: When the concentrated organic stock is added to the aqueous medium, the local concentration of the compound exceeds its solubility limit in the new, highly polar environment, causing rapid precipitation. Co-solvents work by reducing the overall polarity of the solvent mixture, making it more favorable for the solute.[5]
Recommended Actions:
-
Control the Final Co-solvent Concentration: For most cell-based assays, the final concentration of DMSO or ethanol should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts. Ensure your dilution scheme does not exceed this limit.
-
Improve Mixing: Do not simply drop the stock solution into the aqueous medium. Add the stock solution dropwise to the vortexing buffer or media. This rapid, turbulent mixing prevents the formation of localized, supersaturated pockets.
-
Consider an Intermediate Dilution: If direct dilution is still problematic, try a serial dilution. For example, dilute the 50 mM DMSO stock to 5 mM in a solution of 50:50 ethanol:water, and then perform the final dilution from this intermediate stock.
-
Use Sonication: After dilution, brief sonication in a water bath can help break up microscopic precipitates and re-dissolve the compound, creating a more stable dispersion.
Question 3: My experimental system is sensitive to organic solvents. Can I use pH modification to increase the aqueous solubility of this compound?
Answer: Yes, pH modification is a very promising strategy for this molecule. The 2-aminobenzothiazole moiety contains a basic amine group that can be protonated to form a positively charged, and therefore more water-soluble, salt.
Causality: By lowering the pH of the solvent with a suitable acid, you can protonate the primary amine (-NH₂) to form an ammonium salt (-NH₃⁺). This charged species has much more favorable interactions with polar water molecules compared to the neutral parent molecule.
Recommended Protocol:
-
Weigh the desired amount of this compound.
-
Add a small amount of aqueous acid. Start with a 1 M solution of Hydrochloric Acid (HCl). Add just enough to make a slurry.
-
Gently vortex or stir. The solid should begin to dissolve as the salt is formed.
-
Once dissolved, add your desired aqueous buffer (e.g., water, saline) to reach the final volume.
-
Critically, check the final pH of the solution. Adjust as necessary for your experimental needs, but be aware that increasing the pH back towards neutral or basic conditions may cause the compound to precipitate as it converts back to its free-base form.
Question 4: I need to achieve a higher concentration in my final aqueous solution than these methods allow. Are there any advanced formulation strategies I can try?
Answer: When standard co-solvent and pH adjustment methods are insufficient, advanced formulation techniques can be employed. These are common in pharmaceutical development to enhance the delivery of poorly soluble drugs.[6]
Recommended Advanced Strategies:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the nonpolar benzothiazole portion of your molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles in aqueous solution. Your compound can partition into the hydrophobic core of these micelles, allowing for higher concentrations to be achieved. This is only suitable if the surfactant will not interfere with your assay.
-
Nanosuspensions: For in vivo studies or specialized applications, creating a nanosuspension can be highly effective. This involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area and dissolution rate.[4][7][8] This typically requires specialized equipment like high-pressure homogenizers or sonicators.[6]
Solubility Troubleshooting Workflow
The following diagram outlines a logical decision-making process for achieving successful solubilization.
Caption: A decision tree for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
-
What are the general safety precautions for handling this compound? While specific toxicity data for this compound is not available, it should be handled with care, assuming properties similar to other bromo-aromatic compounds.[1] Always use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[9][10]
-
Can I heat the compound to force it into solution? Gentle warming (30-40°C) is acceptable and can aid dissolution. However, aggressive heating is not recommended without first understanding the compound's thermal stability and melting point. Overheating could lead to degradation.
-
How should I store my stock solution? Store stock solutions in tightly sealed vials at -20°C or -80°C to maximize long-term stability. For short-term use, storage at 4°C is often sufficient. Protect from light if the compound is known to be light-sensitive.
References
- Patil, S. K., Wagh, K. S., Parik, V. B., Akarte, A. M., & Baviskar, D. T. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
- Chaudhary, A., Nagaich, U., Gulati, N., Sharma, V. K., Khosa, R. L., & Partapur, M. U. (2012). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 14(1), 54-63.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Thor Specialities (UK) LTD. (2019).
Sources
- 1. Buy this compound | 76996-16-2 [smolecule.com]
- 2. 2-アミノベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C8H7BrN2S | CID 3278634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. leap.epa.ie [leap.epa.ie]
- 10. echemi.com [echemi.com]
Technical Support Center: Synthesis of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine. As a valued heterocyclic building block in medicinal chemistry and materials science, its efficient and pure synthesis is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and practical synthetic approach involves a two-step process. First is the synthesis of the precursor, 2-amino-6-methylbenzothiazole, which is typically achieved by the reaction of p-toluidine with a thiocyanate salt (like sodium or potassium thiocyanate) in the presence of an oxidizing agent such as bromine or sulfuryl chloride.[2] The subsequent step is the regioselective bromination of 2-amino-6-methylbenzothiazole to introduce a bromine atom at the C4 position of the benzothiazole ring.
Q2: Why is regioselectivity a concern during the bromination of 2-amino-6-methylbenzothiazole?
A2: The benzothiazole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution.[3] The presence of the activating amino group at the 2-position and the methyl group at the 6-position influences the position of the incoming electrophile (bromine). While the desired product is the 4-bromo isomer, the electronic and steric effects can lead to the formation of other isomers, such as bromination at the C5 or C7 positions, as well as di-brominated products. Controlling the reaction conditions is therefore critical to favor the formation of the desired 4-bromo isomer.
Q3: What are the primary side reactions I should be aware of?
A3: The main side reactions to anticipate are:
-
Over-bromination: Formation of di- or even tri-brominated products. This is a common issue when using an excess of the brominating agent or under harsh reaction conditions.
-
Formation of Isomeric Byproducts: Bromination occurring at positions other than C4, leading to a mixture of isomers that can be challenging to separate.
-
Degradation of Starting Material: Harsh conditions, such as high temperatures or strong acidic environments, can lead to the decomposition of the 2-amino-6-methylbenzothiazole starting material.[4]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended for unambiguous structure confirmation and purity assessment. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are invaluable for determining the substitution pattern on the benzothiazole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and monitor the progress of the reaction and purification.
Troubleshooting Guide: Side Reactions and Purification
This section provides a systematic approach to troubleshoot and mitigate common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired 4-Bromo Isomer
| Potential Cause | Troubleshooting and Optimization |
| Poor Regioselectivity | The electronic effects of the amino and methyl groups, along with the fused thiazole ring, dictate the position of bromination. To enhance selectivity for the 4-position, consider the following: • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine, which can reduce the formation of unwanted isomers.[4] • Solvent Effects: The polarity of the solvent can influence regioselectivity. Experiment with less polar solvents to potentially disfavor competing ring bromination at other positions.[4] • Temperature Control: Perform the bromination at low temperatures (e.g., 0-5 °C) to increase selectivity. Lower temperatures often favor the kinetically controlled product. |
| Incomplete Reaction | Monitor the reaction progress closely using TLC. If the starting material is not fully consumed, consider slightly increasing the reaction time or the stoichiometry of the brominating agent (e.g., from 1.0 to 1.1 equivalents). However, be cautious as this may also increase the risk of over-bromination. |
| Starting Material Degradation | If you observe significant decomposition of your starting material (e.g., formation of a dark tarry substance), the reaction conditions are likely too harsh. • Milder Conditions: Employ milder brominating agents like NBS.[4] • Alternative Synthetic Route: Consider a synthetic strategy where the bromine atom is introduced on the aniline precursor before the formation of the benzothiazole ring. For instance, starting with 3-bromo-4-methylaniline. |
Issue 2: Presence of Over-brominated Byproducts (Di- or Tri-brominated)
| Potential Cause | Troubleshooting and Optimization |
| Excess Brominating Agent | Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents for mono-bromination. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC. Once the starting material is consumed and a significant amount of the desired mono-brominated product has formed, quench the reaction to prevent further bromination. |
| Reaction Temperature Too High | Higher temperatures can provide the activation energy for subsequent bromination reactions. Maintain a low and consistent temperature throughout the addition of the brominating agent and the subsequent stirring. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting and Optimization |
| Mixture of Isomers | Separating constitutional isomers can be challenging due to their similar physical properties. • Column Chromatography: This is the most effective method for separating isomers. Use a high-resolution silica gel column and carefully optimize the eluent system. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. • Recrystallization: While less effective for close-boiling isomers, fractional crystallization from different solvent systems can sometimes enrich the desired isomer. |
| Tarry or Oily Product | This often indicates the presence of significant impurities or degradation products. • Initial Work-up: Ensure a thorough aqueous work-up to remove any acidic or basic impurities. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine can be beneficial. • Activated Charcoal Treatment: If the product is colored due to impurities, a treatment with activated charcoal during recrystallization can help to decolorize it. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole
This procedure is a common method for preparing the precursor.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve p-toluidine (1 equivalent) in a suitable solvent like glacial acetic acid.
-
Thiocyanation: Add potassium thiocyanate (2-3 equivalents) to the solution.
-
Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Pour the reaction mixture into a large volume of ice water. The hydrochloride salt of the product will precipitate. Filter the solid and wash it with cold water.
-
Neutralization and Purification: Suspend the hydrochloride salt in water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the free amine. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.[5]
Protocol 2: Bromination of 2-Amino-6-methylbenzothiazole
This protocol describes the bromination step to obtain the final product.
-
Dissolution: Dissolve 2-amino-6-methylbenzothiazole (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Brominating Agent Addition: Slowly add a solution of the brominating agent (e.g., bromine or NBS, 1.0-1.1 equivalents) in the same solvent dropwise, while maintaining the low temperature.
-
Reaction: Stir the reaction mixture at low temperature for a specified time (monitor by TLC).
-
Quenching: Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to consume any excess bromine.
-
Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 4-bromo isomer from other byproducts.
Mechanistic Insights into Side Reactions
Understanding the underlying mechanisms of side reactions is key to their prevention.
Caption: Simplified workflow of the electrophilic bromination and potential side reactions.
The amino group at the 2-position is a powerful activating group that directs electrophiles to the ortho and para positions of the benzene ring. In the case of 2-amino-6-methylbenzothiazole, the C4 and C5 positions are ortho to the thiazole nitrogen and the C7 position is ortho to the sulfur atom, while the C5 and C7 positions are also influenced by the directing effect of the amino group through the heterocyclic system. The methyl group at C6 is also an activating, ortho-, para-directing group. The interplay of these directing effects, along with steric hindrance, determines the final regiochemical outcome. Over-bromination occurs because the mono-brominated product is still electron-rich and can undergo a second electrophilic substitution.
Data Presentation: Characterization of Potential Byproducts
| Compound | Expected 1H NMR Aromatic Proton Signals (in DMSO-d6) |
| 2-Amino-6-methylbenzothiazole (Starting Material) | Aromatic protons typically appear in the range of δ 7.0-7.8 ppm. The protons at C4, C5, and C7 will show distinct splitting patterns (doublets and singlets). |
| This compound (Desired Product) | The proton at C5 will likely appear as a singlet, and the proton at C7 as a singlet. The introduction of the bromine at C4 will cause a downfield shift of the adjacent protons. |
| 5-Bromo-6-methyl-1,3-benzothiazol-2-amine (Isomeric Byproduct) | The protons at C4 and C7 will each appear as singlets. |
| 7-Bromo-6-methyl-1,3-benzothiazol-2-amine (Isomeric Byproduct) | The protons at C4 and C5 will likely appear as doublets. |
| 4,5-Dibromo-6-methyl-1,3-benzothiazol-2-amine (Over-bromination Product) | A single aromatic proton signal (singlet) corresponding to the C7 proton would be expected. |
| 4,7-Dibromo-6-methyl-1,3-benzothiazol-2-amine (Over-bromination Product) | A single aromatic proton signal (singlet) corresponding to the C5 proton would be expected. |
Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific NMR instrument used. These are general predictions to guide spectral interpretation.
Logical Workflow for Troubleshooting
Caption: A decision-making workflow for troubleshooting common synthesis issues.
By systematically addressing these potential issues, researchers can optimize the synthesis of this compound, leading to higher yields and purity of this important synthetic intermediate.
References
-
Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. Available at: [Link]
-
ResearchGate. SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016). Available at: [Link]
Sources
Technical Support Center: Optimizing Derivatization of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Welcome to the technical support center for the derivatization of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes. As a key building block in medicinal chemistry, understanding the nuances of its derivatization is paramount for the synthesis of novel therapeutic agents.[1][2]
Introduction to the Derivatization of this compound
This compound is a heterocyclic compound featuring a reactive primary amine group at the 2-position, making it an ideal starting material for the synthesis of a diverse range of derivatives.[1] The bromine atom at the 4-position and the methyl group at the 6-position influence the electronic properties and steric hindrance of the molecule, which can impact reaction kinetics and product distribution. Derivatization, most commonly through N-acylation, N-alkylation, and Schiff base formation, allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[2][3]
This guide will primarily focus on the optimization of N-acylation, a fundamental transformation for this substrate.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the derivatization of this compound.
Q1: My starting material, this compound, has a brownish tint. Is it suitable for use?
A color change from off-white to brown in 2-aminobenzothiazole derivatives often indicates oxidation and the formation of colored impurities.[4][5] It is highly recommended to assess the purity of the material using techniques like HPLC before proceeding. Using degraded starting material can lead to low yields and complex purification profiles. If significant degradation is observed, it is best to use a fresh, pure sample.
Q2: I am observing very low yields in my N-acylation reaction. What are the likely causes?
Low yields can stem from several factors:
-
Poor quality of starting materials: Ensure the purity of both the benzothiazole and the acylating agent. 2-aminothiophenols, the precursors to 2-aminobenzothiazoles, are susceptible to oxidation.[6]
-
Suboptimal reaction temperature: Some acylations proceed well at room temperature, while others require heating.[6] If the yield is low, a gradual increase in temperature might be beneficial. Conversely, if side products are forming, lowering the temperature could be necessary.
-
Inefficient catalyst or base: The choice of catalyst or base is crucial. For acyl chlorides, a tertiary amine base like triethylamine is commonly used to neutralize the HCl byproduct.[7] For carboxylic acids, coupling agents like EDCI with HOBt are effective.[8]
-
Steric hindrance: The methyl group at the 6-position and the bromine at the 4-position might sterically hinder the approach of bulky acylating agents. Using a less hindered acylating agent or optimizing the reaction conditions (e.g., higher temperature, longer reaction time) may be necessary.
Q3: I am struggling with the purification of my N-acylated product. What strategies can I employ?
Purification of benzothiazole derivatives can be challenging due to their often-poor solubility.
-
Recrystallization: This is a common and effective method for purifying solid products. Experiment with different solvent systems to find one that provides good differential solubility for your product and impurities.
-
Column chromatography: Silica gel is commonly used, but some benzothiazole derivatives can be sensitive to its acidic nature.[6] In such cases, consider using neutral or basic alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
pH adjustment during workup: If your derivative has ionizable groups, adjusting the pH of the aqueous phase during extraction can help remove acidic or basic impurities.
Q4: Can I use acetic acid directly for N-acetylation instead of acetyl chloride or acetic anhydride?
Yes, direct N-acetylation of 2-aminobenzothiazoles using acetic acid as both the solvent and acetylating agent has been reported to be an effective and more environmentally friendly alternative to using highly reactive and moisture-sensitive acylating agents like acetyl chloride or acetic anhydride.[9][10] This method typically requires refluxing for several hours.[9][10]
Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Confirmed by TLC/HPLC) | 1. Inactive starting material. 2. Incorrect reaction temperature. 3. Inappropriate solvent or base. 4. Insufficient reaction time. | 1. Verify the purity of this compound and the acylating agent. 2. Optimize the temperature in increments (e.g., from room temperature to 50°C, then to reflux).[6] 3. Screen different solvents (e.g., DCM, THF, DMF) and bases (e.g., triethylamine, DIPEA, pyridine). 4. Monitor the reaction over a longer period using TLC or HPLC.[6] |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high. 2. Presence of impurities in starting materials. 3. Oxidation of the starting material or product. 4. Di-acylation (on the exocyclic and endocyclic nitrogen). | 1. Lower the reaction temperature. 2. Ensure the purity of all reagents. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6] 4. Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture at a lower temperature. |
| Product is an Inseparable Mixture | 1. Similar polarity of product and byproducts. 2. Product instability on silica gel. | 1. Try a different eluent system for column chromatography or consider preparative HPLC. 2. Use neutral or basic alumina for chromatography.[6] Consider recrystallization from various solvents. |
| Reaction Stalls Before Completion | 1. Deactivation of catalyst or reagent. 2. Formation of an insoluble intermediate. 3. Reversible reaction. | 1. Add a fresh portion of the catalyst or reagent. 2. Try a different solvent in which all components are soluble. 3. If applicable, use a Dean-Stark trap to remove water or another byproduct that may be driving the reverse reaction. |
Experimental Protocols
Herein are detailed, step-by-step methodologies for common derivatization reactions of this compound.
Protocol 1: N-Acylation using an Acyl Chloride
This protocol describes a general procedure for the N-acylation using an acyl chloride, a common and efficient method.[7][11]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: N-Acylation using a Carboxylic Acid (EDCI/HOBt Coupling)
This method is suitable for acylating with carboxylic acids and is known for its mild reaction conditions.[8]
Materials:
-
This compound
-
Carboxylic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 eq) in anhydrous DCM or DMF, add EDCI·HCl (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) followed by Et3N or DIPEA (1.5 eq).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with water, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Data Presentation: Optimization of Reaction Parameters
The following table summarizes key parameters for optimizing the N-acylation of this compound.
| Parameter | Recommended Range/Options | Rationale and Considerations |
| Acylating Agent | Acyl Chlorides, Acid Anhydrides, Carboxylic Acids | Acyl chlorides are highly reactive but generate HCl. Carboxylic acids require coupling agents but offer broader substrate scope. Acetic acid can be used directly for acetylation.[9][10] |
| Solvent | DCM, THF, DMF, Acetonitrile, Acetic Acid | Solvent choice depends on the solubility of reactants and the reaction temperature. Aprotic solvents are generally preferred. |
| Base | Triethylamine, DIPEA, Pyridine, K2CO3 | A non-nucleophilic organic base is typically used to scavenge the acid byproduct. The choice of base can influence the reaction rate. |
| Temperature | 0 °C to Reflux | Start at a lower temperature and gradually increase if the reaction is slow. High temperatures can lead to side reactions.[6] |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the optimal reaction time.[6] Prolonged reaction times may lead to degradation. |
| Catalyst (for Carboxylic Acids) | EDCI/HOBt, HATU, DCC | These coupling agents facilitate amide bond formation under mild conditions. |
Visualizations
General N-Acylation Workflow
Caption: A typical workflow for the N-acylation of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low-yield derivatization reactions.
References
-
Galochkina, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 843-866. Retrieved from [Link]
-
Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Journal of Molecular Docking, 1(2), 78-85. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling for the synthesis of N-acylated 2-aminobenzothiazoles and related heterocycles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Retrieved from [Link]
-
Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Journal of Molecular Docking. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Retrieved from [Link]
Sources
- 1. Buy this compound | 76996-16-2 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. journal.umpr.ac.id [journal.umpr.ac.id]
- 10. N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis | Journal of Molecular Docking [journal.umpr.ac.id]
- 11. researchgate.net [researchgate.net]
Stability of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine under experimental conditions
Technical Support Center: Stability of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals utilizing this compound (C₈H₇BrN₂S) in their experimental workflows. As a substituted 2-aminobenzothiazole, this compound is a valuable building block in medicinal chemistry and materials science.[1] However, its chemical structure, which includes a reactive 2-amino group, a thiazole ring, and a bromo-substituted benzene ring, presents specific stability challenges that can impact experimental reproducibility and outcomes.[1]
This document provides a framework for understanding, identifying, and mitigating potential stability issues. It moves from proactive management and frequently asked questions to reactive troubleshooting and detailed experimental protocols for in-depth stability analysis.
Section 1: Frequently Asked Questions (FAQs) - Proactive Stability Management
This section addresses common queries regarding the handling and storage of this compound to prevent degradation before your experiments begin.
Q1: What are the primary stability concerns for this compound?
The molecule's stability is primarily influenced by three structural features:
-
Oxidative Degradation: The electron-rich benzothiazole ring system is susceptible to oxidation, which can lead to the cleavage of the thiazole ring to form sulfonate ester or sulfonic acid derivatives.[2][3] This is often the most significant degradation pathway.
-
Photodegradation: Bromo-substituted aromatic compounds can be sensitive to light.[4] UV or even strong ambient light exposure can potentially lead to de-bromination or other radical-mediated side reactions, altering the compound's identity and reactivity.[5]
-
Hydrolytic Instability at pH Extremes: While generally stable near neutral pH, the 2-amino group and the thiazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially when combined with elevated temperatures. Studies on related benzothiazoles show that pH can significantly influence degradation rates and mechanisms.[6][7]
Q2: How should I properly store the solid compound and its solutions?
Proper storage is the first line of defense against degradation.
-
Solid Compound: Store the material in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, protected from light.[4] A desiccator can be used to minimize moisture exposure.
-
Solutions: It is strongly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, solutions should be aliquoted into opaque vials, purged with an inert gas (like argon or nitrogen) to remove oxygen, and stored at -20°C or below.[4] Avoid repeated freeze-thaw cycles.
Q3: My solid material or its solution has developed a yellow or brownish tint. Can I still use it?
No. Discoloration is a visual indicator of chemical degradation.[4] Benzothiazole derivatives can form colored byproducts through oxidative processes or other transformations.[4] Using discolored material will introduce unknown impurities into your experiment, leading to unreliable and irreproducible results. The material should be safely discarded and a fresh, properly stored batch should be used.
Q4: I need to use the compound in a buffered solution for a biological assay. What pH should I be cautious of?
For biological assays, it is critical to evaluate the compound's stability directly in the assay medium. While optimal stability is typically found near neutral pH (6.5-7.5), the presence of other components in the media (salts, proteins, reducing/oxidizing agents) can have a significant impact. It is advisable to run a preliminary stability check by incubating the compound in the assay buffer for the full duration of the experiment and analyzing the solution by HPLC to ensure no significant degradation occurs.[4]
Section 2: Troubleshooting Guide - Investigating Instability
This section provides a logical framework for diagnosing and resolving stability problems when they are suspected during an experiment.
Problem: I am observing unexpected or new peaks in my HPLC or LC-MS analysis of a reaction mixture or purified sample.
-
Causality: The appearance of new, unexpected peaks is a classic sign of degradation. This can be caused by exposure to harsh reagents, inappropriate pH, light, heat, or oxygen during your experimental procedure or workup.[4]
-
Troubleshooting Steps:
-
Confirm Identity: First, ensure the new peaks are not process-related impurities from your synthesis. Analyze a sample of your starting material that has been stored correctly. If the peaks are absent, degradation during the experiment is likely.
-
Conduct a Forced Degradation Study: To systematically identify the cause, a forced degradation or "stress testing" study is the definitive approach.[8][9] This involves intentionally exposing the compound to various stress conditions (acid, base, oxidation, heat, light) to see which conditions reproduce the unknown peaks. This will not only identify the cause but also help in characterizing the degradation products. (See Protocol 1 for a detailed methodology).
-
Develop a Stability-Indicating Method: Your current analytical method may not be able to resolve all potential degradants from the parent peak. A validated, stability-indicating analytical method is essential for accurate quantification.[10][11] (See Protocol 2 for guidance).
-
Problem: I am getting inconsistent or diminishing activity in my biological assays over time.
-
Causality: If the compound is unstable in the assay medium (e.g., due to pH, temperature, or reaction with media components), its effective concentration will decrease over the course of the experiment, leading to variable results.[4]
-
Troubleshooting Steps:
-
Perform a Time-Course Stability Test: Prepare a stock solution of the compound in the exact assay buffer/medium used for your experiment.
-
Incubate this solution under the same conditions as your assay (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot and immediately analyze it by HPLC to quantify the remaining parent compound.
-
Interpretation: If the concentration of the parent compound decreases by more than 5-10% over the experimental duration, instability is a significant factor. You may need to consider adding the compound fresh at different time points or exploring formulation strategies to improve its stability in the medium.
-
Section 3: Core Experimental Protocols
These protocols provide detailed, self-validating methodologies for rigorously assessing the stability of this compound.
Protocol 1: Forced Degradation (Stress Testing) Study
This study is essential for identifying potential degradation pathways and products as mandated by regulatory guidelines like the ICH.[8][12] The goal is to achieve modest degradation (5-20%) to allow for the identification of primary degradants without destroying the sample entirely.[9]
1. Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare a control sample by diluting the stock solution with 50:50 acetonitrile:water to a final concentration of ~100 µg/mL. This is your T=0 Unstressed Control.
2. Stress Conditions (perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours. At selected time points (e.g., 1, 4, 8h), withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute to the target concentration.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours. At selected time points, withdraw an aliquot and dilute to the target concentration.
-
Thermal Degradation: Store a sealed vial of the solid compound in an oven at 80°C for 48 hours. Also, store a sealed vial of the stock solution at 60°C for 48 hours. After the stress period, prepare a sample for analysis at the target concentration.
-
Photolytic Degradation: Expose a solution of the compound (~100 µg/mL in a quartz cuvette) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[8] Keep a parallel sample wrapped in aluminum foil as a dark control.
3. Analysis:
-
Analyze all stressed samples and the unstressed control using a stability-indicating HPLC-UV method (see Protocol 2).
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.
-
Analyze samples by LC-MS to obtain mass information for the new peaks, aiding in the identification of degradants.[10]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradation products, excipients, or impurities.[11] Reverse-phase HPLC (RP-HPLC) is the most common technique.[10]
1. Initial Method Scouting:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A typical starting gradient would be 10% B to 90% B over 20 minutes.
-
Detection: Use a PDA detector to monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and to assess peak purity.
-
Injection: Inject a mixture of the unstressed control and the most degraded sample (e.g., the oxidative stress sample) to create a "degradation cocktail."
2. Method Optimization:
-
Adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation (Resolution > 2) between the parent peak and all major degradation peaks.
-
Check for peak purity of the parent compound in all stressed samples using the PDA detector software. The peak should be spectrally homogenous.
3. Validation (Abbreviated):
-
Specificity: Demonstrate that the method can resolve the parent compound from all identified degradants.
-
Linearity & Range: Establish a calibration curve to show the method's response is proportional to concentration over a defined range.
-
Accuracy & Precision: Confirm that the method gives consistent and accurate results upon repeated analysis.[10]
Section 4: Data Interpretation & Visualization
Data Summary
The results from a forced degradation study can be summarized to provide a clear overview of the compound's stability profile.
Table 1: Summary of Forced Degradation Conditions & Potential Pathways
| Stress Condition | Reagent/Parameters | Typical Degradation (%) | Primary Degradation Pathway |
|---|---|---|---|
| Acid Hydrolysis | 1 M HCl, 60°C, 24h | 5-15% | Potential hydrolysis of the amine or slow ring opening. |
| Base Hydrolysis | 1 M NaOH, 60°C, 8h | 10-25% | More rapid hydrolysis compared to acidic conditions. |
| Oxidation | 10% H₂O₂, RT, 24h | 20-50% | Oxidative ring-opening of the thiazole ring .[2][3] |
| Thermal (Solid) | 80°C, 48h | < 5% | Generally stable in solid form to dry heat. |
| Thermal (Solution) | 60°C, 48h | 5-10% | Minor degradation, likely solvent-assisted. |
| Photolysis | ICH Q1B conditions | 10-30% | Photolytic cleavage, potential de-bromination.[5] |
Visualizations
Diagrams help to conceptualize workflows and potential chemical transformations.
Caption: Experimental workflow for investigating and resolving stability issues.
Caption: Major potential degradation pathways for the target compound.
References
- Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. (2021). Taylor & Francis Online.
- Stability issues of 4-Benzothiazolol under different conditions. (n.d.). BenchChem.
- Oxidative Ring-Opening of Benzothiazole Derivatives. (2018). Canadian Journal of Chemistry.
- This compound. (n.d.). Smolecule.
- Navigating Purity Validation: A Comparative Guide to HPLC and Alternative Methods for 4-Bromobenzothiazole. (n.d.). BenchChem.
- Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. (n.d.). Environmental Science: Water Research & Technology (RSC Publishing).
- This compound. (n.d.). PubChem.
- An In-depth Technical Guide to the Physicochemical Characteristics of 2-Aminobenzothiazole. (n.d.). BenchChem.
- Oxidative ring-opening of benzothiazole derivatives. (2019).
- 2-Aminobenzothiazole. (n.d.). Wikipedia.
- Forced degrad
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- photosubstitution reactions of aromatic compounds. (n.d.). Pure and Applied Chemistry.
- Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
- Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. (2013). Energy Procedia.
Sources
- 1. Buy this compound | 76996-16-2 [smolecule.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijsdr.org [ijsdr.org]
- 12. ijisrt.com [ijisrt.com]
Technical Support Center: Crystallization of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Welcome to the technical support resource for the crystallization of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.
Compound Profile: this compound
Understanding the fundamental properties of your compound is the first step in successful crystallization.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₇BrN₂S | [1][2] |
| Molecular Weight | 243.13 g/mol | [1][2] |
| Appearance | Typically an off-white to light brown powder or crystalline solid. | [3] |
| General Class | Aromatic heterocyclic amine.[4] |
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the crystallization of this compound.
Q1: My compound will not crystallize from solution. What should I do?
Expert Analysis: The failure of crystals to form is typically due to either excessively high solubility in the chosen solvent or conditions that inhibit nucleation. The goal is to achieve a state of supersaturation—a concentration greater than the equilibrium solubility—without which crystallization is impossible.[5]
Troubleshooting Protocol:
-
Induce Nucleation Mechanically:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[6] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Sonication: Placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.[7]
-
-
Introduce a Seed Crystal:
-
If you have a pure crystal of this compound, add a tiny speck to the cooled, supersaturated solution.[6] This bypasses the nucleation phase and promotes controlled crystal growth on the seed.
-
If no seed crystal is available, dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introduce this rod into the solution to provide seeds.[6]
-
-
Increase Supersaturation:
-
Solvent Evaporation: Slowly evaporate a portion of the solvent. This can be done by passing a gentle stream of nitrogen or air over the solution's surface or by using a rotary evaporator carefully. This gradually increases the compound's concentration.[8]
-
Reduce Temperature: If cooling at room temperature is unsuccessful, try using a colder bath (e.g., an ice bath or refrigerator), ensuring the cooling process is slow to prevent rapid precipitation.[6]
-
-
Re-evaluate Your Solvent System:
-
If the above steps fail, your compound is likely too soluble. Boil off a significant portion of the solvent (e.g., 25-50%) and allow it to cool again.[6]
-
Consider adding an "anti-solvent" or "non-solvent"—a solvent in which your compound is insoluble but which is miscible with your crystallization solvent. Add the anti-solvent dropwise to the solution until it becomes slightly cloudy (the cloud point), then add a drop or two of the primary solvent to redissolve the precipitate before allowing it to cool slowly.
-
Below is a workflow to guide your decision-making process when no crystals are observed.
Caption: Troubleshooting workflow for initiating crystallization.
Q2: My compound "oiled out" or formed an amorphous precipitate instead of crystals. How can I fix this?
Expert Analysis: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when supersaturation is achieved too rapidly, leading to the formation of a non-crystalline, often impure, liquid or solid phase.[6] This is common when the solution is cooled too quickly or if the concentration is too high.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil or precipitate. Add a small amount (10-20%) of additional hot solvent to reduce the supersaturation level upon cooling.[6]
-
Slow Down the Cooling Rate: Once re-dissolved, allow the flask to cool to room temperature as slowly as possible. Insulate the flask by placing it on a piece of wood or several paper towels and covering it with a watch glass. An inverted beaker placed over the flask can also create an insulating atmosphere.[6]
-
Ensure Purity: Oiling out can be caused by impurities that depress the melting point of the solid.[5][9] If the problem persists, consider purifying the crude material first using column chromatography. Benzothiazole derivatives can sometimes be sensitive to acidic silica gel; neutral alumina may be a better alternative.[10]
-
Change Solvents: Select a solvent with a lower boiling point. If the compound's melting point is lower than the boiling point of your solvent, it's more likely to oil out.
Q3: The crystallization yield is very low. How can I improve it?
Expert Analysis: A low yield typically indicates that a significant amount of the compound remains dissolved in the mother liquor after filtration.[6] This is often a result of using too much solvent or not cooling the solution to a low enough temperature.
Troubleshooting Protocol:
-
Reduce Solvent Volume: The most common cause is using an excessive amount of solvent to dissolve the crude product. Use only the minimum amount of hot solvent required for complete dissolution.
-
Recover from Mother Liquor: Do not discard the filtrate (mother liquor) immediately. Test it by dipping a glass rod in it and letting the solvent evaporate; if a solid residue forms, there is more product to be recovered.[6] You can recover this by:
-
Evaporating a portion of the solvent and re-cooling.
-
Placing the flask in a colder bath (ice-water or freezer) for an extended period to maximize precipitation.
-
-
Optimize the Solvent System: A different solvent or a solvent/anti-solvent pair might offer a more favorable solubility curve, where the compound is highly soluble when hot but poorly soluble when cold.
Q4: My crystals are very small or needle-like. How can I grow larger, more defined crystals?
Expert Analysis: The formation of numerous small or needle-like crystals indicates a high rate of nucleation relative to the rate of crystal growth.[5] To obtain larger, higher-quality crystals, the process must be slowed down to favor the orderly addition of molecules to existing crystal lattices rather than the formation of many new nuclei.
Troubleshooting Protocol:
-
Reduce the Level of Supersaturation: Re-heat the solution and add a small excess of solvent (5-10%). This ensures that crystallization begins at a lower temperature and proceeds more slowly.[6]
-
Slow the Cooling Process: As detailed in Q2, insulate the flask to ensure very slow cooling. This is the most critical factor for growing large crystals.[8]
-
Utilize Vapor Diffusion: This is an excellent method for growing high-quality single crystals from a small amount of material. Dissolve your compound in a small vial using a good solvent. Place this inner vial inside a larger, sealed jar containing a small amount of a volatile anti-solvent. The anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and promoting slow crystal growth.[11]
Caption: Diagram of a vapor diffusion crystallization setup.
Standard Recrystallization Protocol
This protocol serves as a general starting point. Optimization will likely be required.
1. Solvent Selection:
-
Perform small-scale solubility tests with potential solvents. An ideal solvent will dissolve this compound poorly at room temperature but completely at its boiling point.
-
Based on literature for related benzothiazoles, ethanol, or mixtures of ethanol and water, are excellent starting points.[12][13][14]
-
Consult the table below for properties of common solvents.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate with stirring.
-
Continue adding small portions of hot solvent until the solid just dissolves. Avoid adding a large excess.[6]
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.
4. Cooling:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface.[6]
-
Do not disturb the flask during this period.
-
Once at room temperature, you may place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
5. Crystal Collection and Washing:
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly, either air-drying or in a vacuum oven at a modest temperature.
Table of Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for polar compounds; promotes H-bonding. |
| Ethanol | 78 | 24.5 | Excellent starting point for benzothiazoles. [12][13] |
| Methanol | 65 | 32.7 | More polar than ethanol. |
| Isopropanol | 82 | 19.9 | Good for moderately polar compounds. |
| Acetone | 56 | 20.7 | Volatile; good for slow evaporation but can be too fast.[11] |
| Ethyl Acetate | 77 | 6.0 | Medium polarity; good general-purpose solvent. |
| Dichloromethane | 40 | 9.1 | Very volatile; often used for slow evaporation.[11] |
| Toluene | 111 | 2.4 | Good for non-polar compounds. |
| Hexane | 69 | 1.9 | Non-polar; often used as an anti-solvent. |
References
- BenchChem. (2025). Troubleshooting Crystallization: A Technical Guide for Hispidanin B.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
-
University of Geneva. Guide for crystallization. [Link]
- Benchchem. (2025).
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 9), 1259–1265. [Link]
-
Billeau, M., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(11), 3195. [Link]
-
Çetin, G., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24183-24197. [Link]
-
Allen, C. F. H., & VanAllan, J. (1943). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 23, 14. [Link]
-
National Analytical Corporation. 2-amino-6-bromo-1,3- Benzothiazole. Tradeindia. [Link]
- O'Mahony, M., et al. (2020). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development, 24(10), 2096-2105.
- Al-Adilee, K. J., & Al-Amery, K. K. A. (2016). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo)
-
Nadeem, H. R., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(9), 2135. [Link]
-
Zhang, B., et al. (2019). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. [Link]
Sources
- 1. This compound | C8H7BrN2S | CID 3278634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 76996-16-2 [smolecule.com]
- 3. 2-amino-6-bromo-1,3- Benzothiazole at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. unifr.ch [unifr.ch]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Welcome to the technical support guide for the synthesis of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. We will address common impurities, their mechanistic origins, and provide field-proven troubleshooting strategies to optimize your synthesis for purity and yield.
Introduction: Navigating the Synthesis
The synthesis of this compound is typically achieved through a two-stage process: first, the construction of the 2-amino-6-methylbenzothiazole scaffold from p-toluidine, followed by a regioselective electrophilic bromination.[1][2][3] While seemingly straightforward, the electron-rich nature of the benzothiazole ring system presents specific challenges, primarily in controlling the selectivity of the bromination step.[4] This guide provides a structured, question-and-answer approach to troubleshoot and resolve the most frequently encountered impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Starting Material & Intermediate-Related Impurities
Q1: My final product analysis (HPLC/NMR) shows a significant amount of unreacted 2-amino-6-methylbenzothiazole. What causes this and how can I improve conversion?
A1: This is a common issue indicating incomplete bromination. The root cause is often related to stoichiometry, reaction kinetics, or reagent deactivation.
-
Causality:
-
Insufficient Brominating Agent: Using a sub-stoichiometric amount of the brominating agent (e.g., Br₂, N-Bromosuccinimide) is the most direct cause. Ensure accurate measurement of both substrate and reagent.
-
Low Reaction Temperature: Electrophilic aromatic bromination is an activation energy-dependent reaction. If the temperature is too low, the reaction rate may be too slow to proceed to completion within the allotted time.
-
Poor Reagent Quality: The brominating agent may have degraded over time. For instance, N-Bromosuccinimide (NBS) can hydrolyze if not stored under anhydrous conditions. It is advisable to use a freshly opened bottle or recrystallize older NBS from water.
-
Competitive Side Reactions: If moisture is present in the reaction, the brominating agent can be consumed through reaction with water, reducing the effective amount available for the substrate.
-
-
Troubleshooting Protocol:
-
Verify Stoichiometry: Recalculate and carefully weigh your starting material and brominating agent. A slight excess (1.05-1.1 equivalents) of the brominating agent can help drive the reaction to completion, but be cautious as this can increase the risk of over-bromination (see Q3).[5]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or in-process HPLC to monitor the disappearance of the starting material spot/peak. Do not proceed with work-up until the starting material is consumed.
-
Temperature Optimization: If the reaction is sluggish, consider a modest increase in temperature. However, for activated systems, it's often better to increase the reaction time at a controlled, lower temperature (e.g., 0-10°C) to maintain selectivity.
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., acetic acid, chloroform) and glassware thoroughly before use. Conduct the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture.
-
Section 2: Process-Related Impurities from Bromination
Q3: My mass spectrometry data indicates the presence of a dibrominated impurity (M+2Br). What is its likely structure and how can I prevent its formation?
A3: The formation of a dibrominated product is a classic example of over-halogenation, a frequent side reaction when dealing with activated aromatic systems.[5]
-
Causality: The monobrominated product, this compound, is still an electron-rich heterocycle and remains susceptible to a second electrophilic attack by bromine. The likely structure of the impurity is 4,7-dibromo-6-methyl-1,3-benzothiazol-2-amine , as the 2-amino group strongly directs electrophiles to the 4 and 7 positions.
-
Mitigation Strategies:
-
Choice of Brominating Agent: Switch from highly reactive elemental bromine (Br₂) to a milder, more selective source like N-Bromosuccinimide (NBS).[6] Reagents like pyridinium hydrobromide perbromide can also offer better control.
-
Strict Stoichiometric Control: Avoid using a large excess of the brominating agent. Use no more than 1.05 equivalents.
-
Controlled Reagent Addition: Add the brominating agent slowly and dropwise to the reaction mixture, preferably as a solution. This prevents localized high concentrations of the electrophile, which favors the desired monobromination over the faster second bromination of the product.
-
Temperature Management: Maintain a low reaction temperature (typically 0-5°C) using an ice bath. Lower temperatures decrease the rate of the second bromination more significantly than the first, thus improving selectivity.[5]
-
Q4: I've identified an isomeric impurity, 7-Bromo-6-methyl-1,3-benzothiazol-2-amine, which is very difficult to separate from my desired 4-bromo product. How can I improve the regioselectivity of the reaction?
A4: Controlling regioselectivity is critical. The formation of the 7-bromo isomer occurs because both the 4- and 7-positions of the benzothiazole ring are activated for electrophilic substitution.
-
Causality: The directing effects of the substituents on the ring determine the position of bromination. The powerful activating and directing effect of the 2-amino group makes both the C4 and C7 positions electronically favorable for attack. While the C4 position is often favored, changes in solvent polarity and reaction conditions can alter the 4-bromo/7-bromo product ratio.
-
Troubleshooting Protocol:
-
Solvent Choice: The choice of solvent can influence regioselectivity. Less polar solvents like chloroform or carbon tetrachloride may favor one isomer over another compared to highly polar solvents like acetic acid. Experiment with different solvent systems.
-
Protecting Group Strategy: A temporary protecting group on the 2-amino function can alter its directing effect. For instance, acylation of the amine to form an amide reduces its activating strength and can introduce steric hindrance that favors bromination at the less hindered position. The protecting group can be removed post-bromination.
-
Lewis Acid Catalysis: In some systems, the use of a mild Lewis acid catalyst can help coordinate with the heteroatoms and influence the regiochemical outcome of the bromination. This requires careful screening.
-
Visualizing Impurity Formation
The following diagram illustrates the primary reaction pathway and the formation of the major process-related impurities.
Caption: Reaction scheme showing formation of desired product and key impurities.
Section 3: Purification and Analysis
Q6: What are the recommended methods for purifying the final product and removing these common impurities?
A6: A multi-step purification strategy is often necessary.
-
Crystallization: This is the most effective method for removing small amounts of impurities, especially isomers and starting material. Screen various solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes) to find conditions that maximize the recovery of the desired 4-bromo isomer while leaving impurities in the mother liquor.
-
Column Chromatography: For difficult separations, especially when isomeric purity is low, silica gel column chromatography is the method of choice.[7]
-
Recommended Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. The less polar dibromo- impurity will elute first, followed by the bromo- isomers, and finally the more polar starting material.
-
TLC Monitoring: Before running the column, develop a TLC method that shows good separation between your product, starting material, and the major byproduct spots.
-
-
Acid/Base Wash: An aqueous acid wash (e.g., dilute HCl) during the work-up can help remove any unreacted p-toluidine from the initial step, though it is less effective for removing the 2-amino-6-methylbenzothiazole starting material, which has a similar basicity to the product.
Q7: How can I effectively use analytical techniques like TLC and HPLC to monitor the reaction and characterize impurities?
A7: Proper analytical monitoring is crucial for a successful synthesis.
-
Thin Layer Chromatography (TLC):
-
Use: An indispensable tool for real-time reaction monitoring.
-
Setup: Use a mobile phase like 30-50% Ethyl Acetate in Hexanes.
-
Interpretation: The starting material (2-amino-6-methylbenzothiazole) is more polar and will have a lower Rf value than the monobrominated products. The dibrominated product is the least polar and will have the highest Rf. The 4-bromo and 7-bromo isomers may be difficult to resolve by TLC but might show slight separation or spot elongation.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Use: Provides quantitative data on purity and impurity profiles.[8]
-
Typical Method: A reverse-phase C18 column with a gradient of acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) is a good starting point.[8]
-
Interpretation: The elution order on reverse-phase HPLC will typically be the inverse of TLC: the more polar starting material will elute first, followed by the bromo-isomers, and then the least polar dibromo- impurity. The 4-bromo and 7-bromo isomers will likely have slightly different retention times, allowing for their quantification.
-
| Technique | Parameter | Starting Material | 4-Bromo Product | 7-Bromo Isomer | Dibromo Impurity |
| TLC | Relative Rf | Low | Medium | Medium | High |
| RP-HPLC | Relative Retention Time | Low | Medium | Medium | High |
| Mass Spec | [M+H]⁺ (for C₈H₈N₂S) | 165.05 | 242.96 / 244.96 | 242.96 / 244.96 | 321.87 / 323.87 |
Table 1. Comparative analytical signatures of the target compound and common impurities. The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) is a key diagnostic tool in mass spectrometry.
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and addressing purity issues in your synthesis.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Biological Activity of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Bromo-6-methyl-1,3-benzothiazol-2-amine and its derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and strategically enhance the biological potency of your compounds.
Section 1: Foundational Knowledge & Strategic Overview
The this compound core is a privileged scaffold in medicinal chemistry, recognized for its role in the development of agents with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] The strategic placement of the bromo and methyl groups on the benzothiazole ring provides a unique electronic and steric profile, offering multiple vectors for chemical modification to modulate biological activity.[3][4] Enhancing the biological activity of derivatives hinges on a deep understanding of structure-activity relationships (SAR) and the rational application of synthetic modifications.
The primary reactive handle for derivatization is the exocyclic amine at the 2-position, which readily undergoes reactions such as acylation and condensation to form Schiff bases.[1][5][6] These modifications allow for the introduction of diverse chemical moieties to probe interactions with biological targets.
Section 2: Troubleshooting Guide for Synthesis and Derivatization
This section addresses specific problems you may encounter during the synthesis and functionalization of this compound derivatives.
Diagram: General Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure a successful and efficient production process. Our approach is rooted in explaining the "why" behind each step, ensuring a robust and reproducible methodology.
Section 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the synthesis of this compound.
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most established and scalable method is the electrophilic cyclization of a substituted arylthiourea. This typically involves the reaction of 3-bromo-5-methylaniline with a thiocyanate salt to form the corresponding N-(3-bromo-5-methylphenyl)thiourea intermediate, followed by oxidative cyclization using bromine in a suitable solvent like acetic acid. This method is generally preferred for its relatively high yields and the availability of starting materials.[1][2][3]
Q2: What are the critical safety precautions to consider during this synthesis?
A2: This synthesis involves hazardous materials that require strict safety protocols.
-
Bromine: is highly corrosive, toxic, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and acid-resistant gloves.[4] Have a bromine spill kit readily available.
-
Thiocyanates: can release toxic hydrogen cyanide gas if they come into contact with strong acids.[5][6][7] While the reaction is typically carried out in acetic acid, a weaker acid, caution is still advised. Ensure good ventilation and avoid creating dusts of thiocyanate salts.
-
Solvents: Acetic acid is corrosive. Ensure proper handling and storage.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[8] You can spot the reaction mixture alongside the starting materials on a TLC plate. The consumption of the starting aniline or thiourea and the formation of the product can be visualized under UV light or by using an iodine chamber.[8] For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) can be employed.[9]
Q4: What are the expected yield and purity of the final product?
A4: With an optimized protocol, yields can range from 70-85%. The purity of the crude product can vary, but after recrystallization, a purity of >98% is achievable. Purity should be assessed using HPLC, with structural confirmation by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9]
Section 2: Detailed Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Poor Quality of Starting Materials | The purity of 3-bromo-5-methylaniline is crucial. Impurities can interfere with the reaction. Thiocyanate salts can be hygroscopic and contain impurities. | Ensure the purity of the starting aniline using techniques like NMR or GC-MS. Use freshly opened or properly stored anhydrous sodium or potassium thiocyanate. |
| Incomplete Thiourea Formation | The initial reaction between the aniline and thiocyanate may not have gone to completion before the addition of bromine. | Increase the reaction time or temperature for the thiourea formation step. Monitor this step by TLC to ensure the disappearance of the aniline starting material. |
| Incorrect Bromination Temperature | The addition of bromine is exothermic. If the temperature is too high, it can lead to the formation of undesired side products, including poly-brominated species.[10] If the temperature is too low, the reaction rate may be too slow. | Maintain a reaction temperature below 10°C during the dropwise addition of bromine using an ice bath.[10][11] |
| Loss of Product During Work-up | The product can be lost during filtration or extraction steps if not performed carefully. The hydrochloride salt of the product may be water-soluble. | Ensure the product is fully precipitated by adjusting the pH to be slightly basic (pH 8-9) with a base like ammonium hydroxide before filtration.[2][12] Use an appropriate solvent for extraction if necessary. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Explanation | Recommended Solution |
| Formation of Di-bromo Side Products | Excess bromine or localized high concentrations can lead to further bromination of the aromatic ring. | Ensure the stoichiometric amount of bromine is used. Add the bromine solution dropwise with vigorous stirring to avoid localized high concentrations.[10] |
| Unreacted Starting Material | The reaction may not have gone to completion. | Increase the reaction time or slightly raise the temperature after the bromine addition, while monitoring for product degradation by TLC. |
| Formation of Oxidized Byproducts | The amine group can be susceptible to oxidation. | While challenging to completely avoid, purification by recrystallization or column chromatography is effective at removing these impurities. |
Issue 3: Difficulty in Purification
| Potential Cause | Explanation | Recommended Solution | | Product is an Oil or Fails to Crystallize | The presence of impurities can inhibit crystallization. The chosen recrystallization solvent may not be optimal. | Try different recrystallization solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes). If recrystallization fails, purification by column chromatography on silica gel is a reliable alternative.[8][13] | | Co-precipitation of Impurities | If the crude product is not fully dissolved during recrystallization, impurities can be trapped in the crystal lattice upon cooling. | Ensure the crude product is completely dissolved in the minimum amount of hot recrystallization solvent before allowing it to cool slowly. | | Product Instability on Silica Gel | Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.[8] | If degradation is observed, consider using neutral or basic alumina for column chromatography, or using a different purification method.[8] |
Section 3: Experimental Protocols and Workflows
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization for specific scales.
Materials:
-
3-Bromo-5-methylaniline
-
Sodium thiocyanate (or potassium thiocyanate)
-
Bromine
-
Glacial Acetic Acid
-
Concentrated Ammonium Hydroxide
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-bromo-5-methylaniline (1.0 eq) and sodium thiocyanate (1.2 eq) in glacial acetic acid.
-
Thiourea Formation: Heat the mixture to a moderate temperature (e.g., 60-70°C) and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Bromination: Cool the reaction mixture to below 10°C using an ice-salt bath. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.[10][11]
-
Reaction Completion: After the complete addition of the bromine solution, allow the mixture to warm to room temperature and continue stirring for an additional 2-3 hours.[10]
-
Product Isolation: Pour the reaction mixture into a beaker of ice water. Neutralize the solution by slowly adding concentrated ammonium hydroxide until the pH is approximately 8-9.[2][12]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.[2][12]
Workflow Diagrams
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low product yield.
Section 4: Data Presentation
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Aniline:Thiocyanate:Bromine) | 1 : 1.2 : 1 | A slight excess of thiocyanate ensures complete conversion of the aniline. Stoichiometric bromine minimizes side reactions. |
| Solvent | Glacial Acetic Acid | Provides a suitable medium for all reaction steps and facilitates the cyclization. |
| Thiourea Formation Temperature | 60-70°C | Balances reaction rate with stability of the reagents. |
| Bromination Temperature | < 10°C | Crucial for controlling the exothermic reaction and preventing the formation of poly-brominated byproducts.[10][11] |
| Reaction Time (Post-Bromination) | 2-3 hours | Allows the cyclization reaction to proceed to completion at room temperature. |
| Expected Yield (after purification) | 70-85% | Based on typical outcomes for this class of reaction. |
| Expected Purity (HPLC) | >98% | Achievable with careful purification. |
Table 2: Analytical Characterization Data
| Technique | Expected Results for this compound |
| ¹H NMR (400 MHz, DMSO-d₆) | Signals corresponding to the aromatic protons and the methyl group protons, with characteristic chemical shifts and coupling patterns. The amine protons will appear as a broad singlet. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Resonances for all 8 unique carbon atoms in the molecule, including the methyl carbon, the aromatic carbons, and the carbon of the C=N bond in the thiazole ring. |
| HRMS (ESI+) | [M+H]⁺ calculated for C₈H₈BrN₂S⁺ should match the observed value, confirming the molecular formula. |
| HPLC | A single major peak with a purity of >98% at an appropriate UV wavelength (e.g., 254 nm).[9] |
References
-
New Journal of Chemistry. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Retrieved from [Link]
-
MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Bromine Safety. Retrieved from [Link]
-
Chem-Supply. (2023). Thiocyanate Standard 1000 mg/L Safety Data Sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]
- Google Patents. (n.d.). US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole.
- Google Patents. (n.d.). US3801587A - Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole.
-
National Institutes of Health. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from [Link]
Sources
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. accomn.com [accomn.com]
- 6. chemsupply.com.au [chemsupply.com.au]
- 7. fishersci.ca [fishersci.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 4-Bromo-6-methyl-1,3-benzothiazol-2-amine and Other Benzothiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] This guide provides an in-depth technical comparison of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine against other key benzothiazole derivatives, offering insights into its synthetic strategies, biological performance, and mechanisms of action, supported by experimental data from the scientific literature.
The Benzothiazole Core: A Foundation for Diverse Bioactivity
The unique arrangement of a benzene ring fused to a thiazole ring endows benzothiazole derivatives with a planar, electron-rich structure capable of interacting with a wide array of biological targets.[2] The therapeutic potential of this scaffold is significantly influenced by the nature and position of substituents on the bicyclic ring system.[5] The 2-amino group, in particular, serves as a crucial synthetic handle for introducing diverse pharmacophores, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic profile.[1]
Synthesis of 2-Aminobenzothiazoles: The Gateway to Novel Derivatives
The primary route to synthesizing 2-aminobenzothiazoles, including this compound, is the Hugerschoff reaction. This involves the oxidative cyclization of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like acetic acid.
Experimental Protocol: Synthesis of 2-Aminobenzothiazoles (General)
Causality: This method leverages the nucleophilicity of the aniline nitrogen and the electrophilicity of the thiocyanate group, with bromine acting as an oxidizing agent to facilitate the cyclization and formation of the benzothiazole ring.
Materials:
-
Substituted aniline (e.g., 4-bromo-2-methylaniline for the target compound)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Glacial acetic acid
-
Bromine
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve the substituted aniline and potassium thiocyanate in glacial acetic acid in a round-bottom flask, and cool the mixture in an ice bath with continuous stirring.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period.
-
Allow the mixture to warm to room temperature and then pour it into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the purified 2-aminobenzothiazole derivative.
Caption: Generalized mitochondrial pathway of apoptosis induced by benzothiazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzothiazole derivatives (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the benzothiazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). [6]
Comparative Biological Activity: Antimicrobial Potential
Benzothiazole derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains. [4][7]Their mechanism of action in bacteria often involves the inhibition of essential enzymes like DNA gyrase, while in fungi, they can interfere with ergosterol biosynthesis, a key component of the fungal cell membrane. [4][8][9] The antimicrobial efficacy of 2-aminobenzothiazole derivatives is highly dependent on the substitution pattern.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole derivative 41c | E. coli | 3.1 | [10] |
| P. aeruginosa | 6.2 | [10] | |
| Benzothiazole derivative 19a | E. faecalis | 3.13 | [4] |
| Benzothiazole derivative 72c | S. aureus | 6.25 | [4] |
| E. coli | 6.25 | [4] | |
| 2-Aminobenzothiazole derivative 1n | C. albicans | 4-8 | [11] |
| 2-Aminobenzothiazole derivative 1o | C. albicans | 4-8 | [11] |
Structure-Activity Relationship (SAR) Insights:
-
Antibacterial Activity: The presence of specific substituents can enhance the antibacterial activity. For instance, studies have shown that methyl and bromo groups on the benzothiazole ring can improve antibacterial action. [4]This suggests that this compound could possess noteworthy antibacterial properties.
-
Antifungal Activity: Modifications at the 2-amino position and substitutions on the benzothiazole ring have been shown to be critical for antifungal potency.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. [4][12]Benzothiazole derivatives have been identified as inhibitors of the ATP-binding site of the GyrB subunit of DNA gyrase. [12][13][14]
Caption: Inhibition of bacterial DNA gyrase by benzothiazole derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Causality: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism. It is a quantitative method that provides a more precise measure of a compound's antimicrobial potency compared to diffusion methods.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Benzothiazole derivatives (stock solutions in DMSO)
-
96-well microtiter plates
-
Microplate incubator
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare serial twofold dilutions of the benzothiazole derivatives in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth. [7]
Conclusion and Future Directions
This compound, as a representative of the 2-aminobenzothiazole class, holds significant promise as a scaffold for the development of novel therapeutic agents. The existing body of research on related derivatives strongly suggests its potential for both anticancer and antimicrobial activities. The bromine and methyl substitutions on the benzothiazole ring are likely to confer a unique activity profile that warrants further investigation.
Future research should focus on the synthesis of a library of derivatives based on the this compound core to perform comprehensive SAR studies. Direct comparative in vitro and in vivo evaluations against other established benzothiazole derivatives are crucial to ascertain its relative potency and selectivity. Elucidating the specific molecular targets and signaling pathways affected by this compound will be paramount in advancing its development as a potential clinical candidate.
References
-
A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLOS One. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link]
-
A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. ResearchGate. Available at: [Link]
-
A Review on Anticancer Potentials of Benzothiazole Derivatives. PubMed. Available at: [Link]
-
A novel water-soluble benzothiazole derivative BD926 triggers ROS-mediated B lymphoma cell apoptosis via mitochondrial and endoplasmic reticulum signaling pathways. Spandidos Publications. Available at: [Link]
-
A Review on Anticancer Potentials of Benzothiazole Derivatives. Bentham Science. Available at: [Link]
-
The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Semantic Scholar. Available at: [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available at: [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central. Available at: [Link]
-
Benzothiazole derivatives as anticancer agents. PubMed Central. Available at: [Link]
-
SAR analysis of 2‐aminobenzothiazole derivatives 8a–8n. ResearchGate. Available at: [Link]
-
Synthesis, anticancer activity and docking of some substituted benzothiazoles as tyrosine kinase inhibitors. Manipal Research Portal. Available at: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
-
Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. National Institutes of Health. Available at: [Link]
-
Structure-based design and synthesis of potent benzothiazole inhibitors of interleukin-2 inducible T cell kinase (ITK). PubMed. Available at: [Link]
-
Synthesis, and Biological Evaluation of 2-(4-aminophenyl)benzothiazole Derivatives as Photosensitizing Agents. PubMed. Available at: [Link]
-
Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. PubMed Central. Available at: [Link]
-
Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445). PubMed. Available at: [Link]
-
2-Aminobenzothiazole derivatives: search for new antifungal agents. PubMed. Available at: [Link]
-
Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. National Institutes of Health. Available at: [Link]
-
2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. National Institutes of Health. Available at: [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. Available at: [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Available at: [Link]
-
Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. PubMed Central. Available at: [Link]
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. Available at: [Link]
-
Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. PubMed Central. Available at: [Link]
-
Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. ResearchGate. Available at: [Link]
-
Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. PubMed. Available at: [Link]
-
Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. ACS Publications. Available at: [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]
-
Antibacterial activity results of 2-aminobenzothiazole derivatives 1aeo... ResearchGate. Available at: [Link]
-
Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. PubMed Central. Available at: [Link]
-
An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. PubMed. Available at: [Link]
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. PubMed Central. Available at: [Link]
-
Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ASM Journals. Available at: [Link]
-
Examples of anticancer agents containing 2-aminobenzothiazole. ResearchGate. Available at: [Link]
-
Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. PubMed. Available at: [Link]
-
Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo. PubMed Central. Available at: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. Available at: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Available at: [Link]
-
Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. ResearchGate. Available at: [Link]
Sources
- 1. (Open Access) 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. (1998) | Tracey D. Bradshaw | 224 Citations [scispace.com]
- 2. Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 10. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine Bioactivity: A Researcher's Guide
Introduction: The Benzothiazole Scaffold in Medicinal Chemistry
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The chemical versatility of the 2-aminobenzothiazole moiety, in particular, allows for a diverse range of substitutions, enabling the fine-tuning of its biological profile. This guide provides a comparative framework for investigating the bioactivity of a specific derivative, 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, and positions its potential against other analogs within this pharmacologically significant class of compounds.
While extensive research on this compound is still emerging, its structural features—a bromine atom at position 4 and a methyl group at position 6—suggest a unique electronic and steric profile that warrants a thorough investigation of its therapeutic potential.[4] This document will serve as a comprehensive guide for researchers, outlining key biological assays, explaining the rationale behind experimental design, and providing a basis for comparing its efficacy with other notable benzothiazole derivatives.
Predicted Bioactivity Profile and Comparative Analogs
Based on the extensive literature on substituted benzothiazoles, this compound is predicted to exhibit significant bioactivity in several key areas. The presence of a halogen (bromine) and a methyl group can modulate the compound's lipophilicity and electronic properties, which are critical for target interaction and cell permeability.
Anticipated Therapeutic Areas:
-
Anticancer Activity: Derivatives of 2-aminobenzothiazole have shown potent in vitro activity against a range of human cancer cell lines, including breast, lung, and renal cancer.[1][5] The mechanism often involves the induction of cell cycle arrest and apoptosis.[5]
-
Antimicrobial Activity: The benzothiazole scaffold is a cornerstone of many antimicrobial agents.[6][7][8] Its derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9]
-
Enzyme Inhibition: Benzothiazoles are known to inhibit a variety of enzymes crucial for disease progression. These include carbonic anhydrases, which are implicated in some cancers, as well as enzymes targeted in neurodegenerative diseases like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[2][10][11]
Comparative Framework: Structurally Related Benzothiazoles
To provide a context for evaluating the bioactivity of this compound, it is essential to compare it against well-characterized analogs. The following table summarizes the reported activities of key benzothiazole derivatives that can serve as benchmarks in experimental studies.
| Compound/Derivative Class | Key Bioactivity | Reported Efficacy (IC50/MIC) | Potential Target(s) |
| 2-(4-Aminophenyl)benzothiazoles | Anticancer (Breast Cancer) | Nanomolar range | Induces biphasic dose-response |
| Compound 4f (a novel benzothiazole) | Neuroprotective | IC50: 23.4 nM (AChE), 40.3 nM (MAO-B) | Acetylcholinesterase, MAO-B |
| Benzothiazole-linked thioureas | Tyrosinase Inhibition | IC50: 1.34 µM | Mushroom Tyrosinase |
| Chalcone-based benzothiazoles | Antibacterial | 33–72% inhibition at 50 µg/cm³ | Bacterial cell wall/membrane |
| N-difluoromethyl benzothiazole selenones | Antifungal | EC50: 2.10 mg/L (against R. solani) | Fungal cell processes |
Experimental Protocols for Bioactivity Screening
To empirically determine the bioactivity of this compound, a systematic approach involving a series of well-established in vitro assays is recommended. The following protocols are designed to be self-validating and provide a robust framework for data generation.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard initial screening method for cytotoxic compounds.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Causality and Rationale: This assay is based on the principle that viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Workflow: Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (wells with inoculum but no compound) and a negative control (wells with medium only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Causality and Rationale: This method directly assesses the ability of the compound to inhibit the growth of microorganisms in a liquid medium. The lack of turbidity indicates that the metabolic activity and replication of the microbes have been inhibited.
Enzyme Inhibition Assay: A Case Study with Carbonic Anhydrase
Given that many benzothiazole derivatives are known to inhibit carbonic anhydrases (CAs), this assay serves as a relevant example for evaluating the enzyme inhibitory potential of this compound.[11]
Conceptual Pathway: Carbonic Anhydrase Inhibition
Caption: Inhibition of Carbonic Anhydrase by a benzothiazole derivative.
Step-by-Step Methodology (Esterase Assay):
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of the purified human carbonic anhydrase isoform (e.g., hCA II), and a solution of the substrate (e.g., 4-nitrophenyl acetate).
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of this compound. Include a control without the inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenolate.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor.
Causality and Rationale: Carbonic anhydrases can catalyze the hydrolysis of esters. The inhibition of this activity by the test compound, measured by a decrease in the rate of product formation, indicates a direct interaction with the enzyme.
Structure-Activity Relationship (SAR) Insights
The bioactivity of this compound should be interpreted in the context of its structure. The following points provide a basis for a preliminary SAR analysis:
-
Role of the Bromine Atom: Halogen atoms can enhance binding affinity through halogen bonding and increase lipophilicity, potentially improving cell membrane permeability. The position of the bromine at C4 may influence the conformation of the molecule and its interaction with target proteins.
-
Influence of the Methyl Group: The methyl group at C6 is an electron-donating group that can affect the electron density of the aromatic system. Its steric bulk can also influence binding selectivity.
-
The 2-Amino Group: This group is a key site for hydrogen bonding and can be crucial for anchoring the molecule in the active site of a target enzyme or receptor. It also serves as a synthetic handle for creating derivatives with potentially improved properties.[4]
Future Directions and Conclusion
The preliminary analysis suggests that this compound is a promising candidate for further investigation as a potential therapeutic agent. The experimental framework provided in this guide offers a systematic approach to characterizing its anticancer, antimicrobial, and enzyme inhibitory activities.
Future research should focus on:
-
Broad-Spectrum Screening: Testing the compound against a wider panel of cancer cell lines and microbial strains.[1]
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.[1]
-
In Vivo Efficacy and Toxicology: Assessing the therapeutic efficacy and safety profile in animal models.[1]
-
Derivative Synthesis: Using the 2-amino group as a point for chemical modification to explore the SAR and optimize potency and selectivity.[1][4]
By following the methodologies outlined in this guide, researchers can effectively evaluate the bioactivity of this compound and contribute to the growing body of knowledge on the therapeutic potential of the benzothiazole scaffold.
References
- This compound - Smolecule. (URL: )
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - AVESİS. (2022-08-19). (URL: [Link])
-
Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis Online. (URL: [Link])
-
2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - PubMed Central. (URL: [Link])
-
Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application - ResearchGate. (2025-08-06). (URL: [Link])
-
[PDF] Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease | Semantic Scholar. (URL: [Link])
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (2025-10-31). (URL: [Link])
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi - MDPI. (URL: [Link])
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (URL: [Link])
-
This compound - PubChem. (URL: [Link])
-
2-substituted benzothiazoles with antimicrobial activity - ResearchGate. (URL: [Link])
-
Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC - NIH. (URL: [Link])
-
Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases - Arabian Journal of Chemistry. (2014-12-04). (URL: [Link])
-
Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors - Taylor & Francis Online. (URL: [Link])
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Publications. (URL: [Link])
-
Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (2023-05-29). (URL: [Link])
-
(PDF) N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4 - ResearchGate. (2025-08-06). (URL: [Link])
-
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect - eScholarship.org. (2023-02-01). (URL: [Link])
-
2-Aminobenzothiazoles in anticancer drug design and discovery - ResearchGate. (2025-08-05). (URL: [Link])
-
SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES | Journal of microbiology, biotechnology and food sciences. (2025-08-16). (URL: [Link])
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (URL: [Link])
-
Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring - Semantic Scholar. (URL: [Link])
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central. (URL: [Link])
-
Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases - ResearchGate. (2014-12-04). (URL: [Link])
-
Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC - NIH. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 76996-16-2 [smolecule.com]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 11. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Guide to Elucidating and Validating the Mechanism of Action of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Structure, a Quest for Mechanism
4-Bromo-6-methyl-1,3-benzothiazol-2-amine is a synthetic heterocyclic compound belonging to the benzothiazole class. While its chemical structure is defined, its biological mechanism of action remains largely uncharacterized. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] This guide provides a comprehensive, multi-faceted experimental workflow to not only elucidate the potential mechanism of action of this specific compound but also to rigorously validate the findings. We will navigate through the process of target identification, target engagement, and downstream pathway analysis, offering both the "why" and the "how" for each experimental step. Our approach is grounded in the principles of scientific integrity, ensuring that each stage of the investigation builds upon a solid foundation of validated data. This guide is designed for researchers at the forefront of drug discovery, offering a practical framework for transforming a molecule of interest into a well-understood therapeutic lead.
A Strategic Workflow for Mechanism of Action Elucidation
The journey to validate a compound's mechanism of action is a systematic process of hypothesis generation and testing. For a novel compound like this compound, we must start with an unbiased approach to identify its molecular target(s) and then progressively build a comprehensive picture of its cellular effects.
Phase 1: Identifying the Molecular Target(s)
The first critical step is to identify the direct binding partner(s) of this compound within the proteome. An unbiased approach is essential to avoid preconceived notions and to discover potentially novel targets.
Affinity Purification-Mass Spectrometry (AP-MS)
Rationale: This technique is a cornerstone of target identification.[4][5] By immobilizing the compound of interest, we can "fish" for its binding partners from a complex protein mixture, such as a cell lysate. Subsequent identification of these proteins by mass spectrometry provides a list of potential targets.
Detailed Protocol: Affinity Purification-Mass Spectrometry
-
Probe Synthesis:
-
Synthesize an analog of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). It is crucial to attach the linker at a position that does not interfere with the compound's biological activity. Structure-activity relationship (SAR) data, if available, can guide this decision.
-
-
Immobilization:
-
Covalently couple the synthesized probe to the sepharose beads according to the manufacturer's protocol.
-
Prepare a control matrix with the linker and bead chemistry alone to identify non-specific binders.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) and harvest the cells.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Chromatography:
-
Incubate the clarified cell lysate with the compound-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive binder (e.g., a high concentration of the original, unmodified compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
Concentrate the eluted proteins and separate them by SDS-PAGE.
-
Excise the protein bands, perform in-gel trypsin digestion, and extract the resulting peptides.[5]
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).
-
-
Data Analysis:
-
Compare the proteins identified from the compound-conjugated beads with those from the control beads. Proteins that are significantly enriched in the compound sample are considered potential binding partners.
-
Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS)
Rationale: CETSA is a powerful technique to assess target engagement in a cellular context.[6][7] When a ligand binds to its target protein, it often increases the protein's thermal stability. CETSA-MS extends this principle to the entire proteome, allowing for the identification of proteins that are stabilized by the compound of interest.[8]
Detailed Protocol: CETSA-MS
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control (e.g., DMSO) for a defined period.
-
-
Thermal Challenge:
-
Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-7 minutes).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Sample Preparation for Mass Spectrometry:
-
Prepare the soluble protein fractions for mass spectrometry analysis using a standard proteomics workflow (e.g., filter-aided sample preparation, FASP).
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by LC-MS/MS.
-
Identify and quantify the proteins in each sample.
-
For each protein, plot the relative abundance in the soluble fraction as a function of temperature for both the compound-treated and vehicle-treated samples.
-
Proteins that show a significant shift in their melting curves to higher temperatures in the presence of the compound are considered potential targets.
-
Phase 2: Validating Target Engagement and Characterizing the Interaction
Once a list of potential targets has been generated, it is crucial to validate the direct interaction between this compound and each candidate protein.
Cellular Thermal Shift Assay (CETSA)
Rationale: A targeted CETSA experiment using Western blotting is a straightforward method to confirm the stabilization of a specific protein by the compound in intact cells.[9][10]
Detailed Protocol: Targeted CETSA
-
Cell Treatment and Thermal Challenge: Follow the same procedure as for CETSA-MS (Steps 1 and 2).
-
Protein Extraction and Quantification:
-
Lyse the cells and separate the soluble protein fraction.
-
Quantify the total protein concentration in each sample.
-
-
Western Blot Analysis:
-
Separate equal amounts of soluble protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the candidate target protein.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection.
-
Visualize and quantify the band intensities.
-
-
Data Analysis:
-
Plot the normalized band intensity of the target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.
-
Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to its protein target.[11][12]
Detailed Protocol: SPR Analysis
-
Protein Immobilization:
-
Immobilize the purified recombinant target protein onto an SPR sensor chip. Various immobilization chemistries are available (e.g., amine coupling, His-tag capture).
-
A control surface should be prepared to subtract non-specific binding.
-
-
Analyte Preparation:
-
Prepare a series of concentrations of this compound in a suitable running buffer. The buffer should contain a small percentage of DMSO if the compound has limited aqueous solubility.
-
-
Binding Analysis:
-
Inject the different concentrations of the compound over the sensor chip surface and monitor the change in the SPR signal in real-time.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
-
Isothermal Titration Calorimetry (ITC)
Rationale: ITC is another powerful biophysical technique that measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13][14][15]
Detailed Protocol: ITC Analysis
-
Sample Preparation:
-
Prepare solutions of the purified target protein and this compound in the same, well-dialyzed buffer to minimize heats of dilution.
-
The concentration of the protein in the sample cell and the compound in the syringe should be carefully chosen based on the expected binding affinity.
-
-
Titration:
-
Place the protein solution in the sample cell of the calorimeter and the compound solution in the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat signal for each injection and plot it against the molar ratio of the compound to the protein.
-
Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters of the interaction.
-
| Technique | Information Provided | Advantages | Considerations |
| CETSA | Target engagement in cells | In situ measurement, no compound modification needed | Requires a specific antibody for the target |
| SPR | Binding kinetics (ka, kd) and affinity (KD) | Real-time, label-free, high sensitivity | Requires purified protein, potential for artifacts from immobilization |
| ITC | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS) | Label-free, in-solution measurement | Requires larger amounts of purified protein, sensitive to buffer mismatch |
Phase 3: Delineating the Downstream Cellular Consequences
Once the direct target of this compound is validated, the next step is to understand how this interaction translates into a cellular response.
Western Blotting for Signaling Pathway Analysis
Rationale: If the identified target is a key component of a known signaling pathway (e.g., a kinase, a phosphatase, or a transcription factor), Western blotting can be used to assess the phosphorylation status or expression levels of downstream effector proteins.[16][17][18] For example, many benzothiazole derivatives have been shown to inhibit tyrosine kinases.[2][19]
Detailed Protocol: Western Blotting for Pathway Analysis
-
Cell Treatment:
-
Treat cells with varying concentrations of this compound for different time points.
-
Include appropriate positive and negative controls (e.g., a known activator or inhibitor of the pathway).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
-
Antibody Incubation and Detection:
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key proteins in the suspected pathway (e.g., for the MAPK pathway, antibodies against phospho-ERK and total ERK).
-
Use appropriate secondary antibodies and a detection reagent to visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein. A change in this ratio upon compound treatment indicates modulation of the signaling pathway.
-
Reporter Gene Assays
Rationale: Reporter gene assays are a powerful tool to measure the activity of specific transcription factors and signaling pathways.[20][21][22][23] A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the transcription factor of interest.
Detailed Protocol: Luciferase Reporter Assay for NF-κB Pathway Activity
-
Cell Transfection:
-
Co-transfect cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Cell Treatment:
-
After transfection, treat the cells with this compound at various concentrations.
-
Stimulate the cells with a known activator of the NF-κB pathway (e.g., TNF-α).
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized luciferase activity in the compound-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.
-
RNA-Sequencing (RNA-Seq)
Rationale: To gain an unbiased, global view of the transcriptional changes induced by the compound, RNA-Seq is the method of choice. This can reveal entire pathways and cellular processes that are affected by the compound's activity.
Brief Protocol Overview: RNA-Seq
-
Cell Treatment and RNA Extraction: Treat cells with the compound and a vehicle control, then extract high-quality total RNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the RNA and sequence them on a next-generation sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to a reference genome and quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by the compound.
-
Use pathway analysis tools (e.g., GSEA, IPA) to identify the biological pathways that are enriched in the differentially expressed genes.
-
Comparative Analysis with Other Benzothiazole Derivatives
The biological activity of this compound can be contextualized by comparing its mechanism of action with that of other well-characterized benzothiazole derivatives.
| Compound | Primary Mechanism of Action | Therapeutic Area | Key Molecular Targets |
| Riluzole | Inhibition of glutamate release, blockade of voltage-gated sodium channels.[24][25][26][27] | Amyotrophic Lateral Sclerosis (ALS) | Voltage-gated sodium channels, NMDA receptors (indirectly) |
| Pramipexole | Dopamine D2/D3 receptor agonist. | Parkinson's Disease, Restless Legs Syndrome | Dopamine D2 and D3 receptors |
| Anticancer Benzothiazoles | Tyrosine kinase inhibition, topoisomerase inhibition, induction of apoptosis.[2][3][28][29] | Oncology | Various tyrosine kinases (e.g., EGFR, VEGFR), topoisomerases |
| This compound | To be determined through the proposed workflow | Potential for various therapeutic areas | Hypothesized to be a kinase, ion channel, or other enzyme |
By comparing the experimental data obtained for this compound with the known mechanisms of these other compounds, researchers can gain valuable insights. For example, if the compound is found to inhibit a specific kinase, its selectivity profile can be compared to other benzothiazole-based kinase inhibitors.[19][30][31][32]
Conclusion: Building a Cohesive Mechanistic Narrative
The elucidation and validation of a small molecule's mechanism of action is a multifaceted endeavor that requires the integration of data from a variety of experimental approaches. By systematically progressing from unbiased target identification to rigorous target validation and in-depth pathway analysis, researchers can build a robust and comprehensive understanding of how a compound like this compound exerts its biological effects. This knowledge is not only fundamental to advancing our understanding of biology but is also a critical prerequisite for the successful development of novel therapeutics.
References
- Badiger, A. M., Noolvi, M. N., & Nayak, P. V. (2006). QSAR Study of Benzothiazole Derivatives as p56lck Inhibitors. Letters in Drug Design & Discovery, 3(8), 550-560.
- Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY. McMaster University.
-
Characterization of an optimized protocol for an NF-κB luciferase... ResearchGate. Available from: [Link]
- Chen, Y., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155).
-
Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. Available from: [Link]
-
Binding Kinetics of Protein-Small Molecule Interactions using OpenSPR. Nicoya. Available from: [Link]
-
NF-KB Reporter Kit NF-KB Signaling Pathway. AMSBIO. Available from: [Link]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society.
- Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. In Methods in Molecular Biology (Vol. 777, pp. 245-263). Humana Press.
- A Review on Anticancer Potentials of Benzothiazole Derivatives. (2019). Mini-Reviews in Medicinal Chemistry, 19(15), 1216-1233.
- Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). In Methods in Molecular Biology (Vol. 2690, pp. 149-159). Humana Press.
- Benzothiazole derivatives as anticancer agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1740-1755.
- Benzothiazoles: How Relevant in Cancer Drug Design Strategy? (2022). Mini-Reviews in Medicinal Chemistry, 22(14), 1845-1861.
-
SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. Available from: [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology, 17(9), 2436-2446.
- Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (2020). Taylor & Francis Online.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022).
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol, 12(19), e4519.
- Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2019). ACS Chemical Biology, 14(11), 2466-2475.
- Binding kinetics of DNA-protein interaction using surface plasmon resonance. (2013). protocols.io.
- Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. (2022). STAR Protocols, 3(3), 101569.
- Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies.
- 3D-QSAR Studies on New Benzothiazole-Based Dual Functional Inhibitors of BCR-ABL Kinase Including the T315I Mutant. (2018). Letters in Drug Design & Discovery, 15(10), 1046-1056.
-
Isothermal Titration Calorimetry. The Huck Institutes of the Life Sciences. Available from: [Link]
- Riluzole. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in amyotrophic lateral sclerosis. (1996). Drugs, 52(4), 549-563.
- Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. (2018). ACS Medicinal Chemistry Letters, 9(5), 458-463.
- Riluzole, a glutamate release inhibitor, and motor behavior. (1998). Psychopharmacology, 138(3-4), 255-262.
-
High-throughput: Affinity purification mass spectrometry. EMBL-EBI. Available from: [Link]
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
- From Riluzole to Dexpramipexole via Substituted-Benzothiazole Derivatives for Amyotrophic Lateral Sclerosis Disease Treatment: Case Studies. (2020). Pharmaceuticals, 13(10), 282.
- Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical.
-
Characterizing Binding Interactions by ITC. TA Instruments. Available from: [Link]
- Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (2017). Molecules, 22(10), 1667.
- Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). (2018). Inserm.
- Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review). (2021). International Journal of Oncology, 59(6), 1-13.
- Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. (2025). protocols.io.
- Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. (2013). Journal of Visualized Experiments, (75), e50332.
-
Western Blot Protocol. OriGene Technologies Inc. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 5. wp.unil.ch [wp.unil.ch]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. bowdish.ca [bowdish.ca]
- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 23. resources.amsbio.com [resources.amsbio.com]
- 24. Riluzole. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Riluzole, a glutamate release inhibitor, and motor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. tandfonline.com [tandfonline.com]
- 30. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 31. benthamdirect.com [benthamdirect.com]
- 32. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Cross-Reactivity Profile of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Introduction: The Double-Edged Sword of a Privileged Scaffold
The benzothiazole core is a cornerstone in medicinal chemistry, celebrated for its ability to interact with a wide array of biological targets. This structural versatility has led to the development of drugs for a multitude of conditions, from the neuroprotective agent Riluzole to potent anticancer and antimicrobial compounds. Our compound of interest, 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, belongs to this esteemed class and has shown potential as a valuable building block for new therapeutic agents, particularly in oncology and infectious diseases.[1]
However, the very promiscuity that makes the benzothiazole scaffold so attractive—its "privileged" status—necessitates a rigorous evaluation of its selectivity. Cross-reactivity, or the unintended interaction of a compound with off-target proteins, can lead to unforeseen side effects, toxicity, or even a dilution of the intended therapeutic effect. For researchers and drug developers, a comprehensive understanding of a compound's selectivity profile is not merely an academic exercise; it is a critical step in de-risking a candidate and building a robust safety profile.
This guide provides a framework for investigating the cross-reactivity of this compound. As direct screening data for this specific molecule is not publicly available, we will leverage experimental data from structurally related benzothiazole derivatives to inform our approach. We will present a comparative analysis of known off-target interactions for this chemical class and provide detailed, field-tested protocols for systematically mapping the selectivity of our lead compound.
Comparative Analysis: Known Off-Target Interactions of the Benzothiazole Scaffold
The broad biological activity of benzothiazole derivatives hints at their potential to interact with multiple target families.[2] Literature on analogous compounds provides crucial clues for predicting and testing the cross-reactivity of this compound. Key areas of known cross-reactivity include G-Protein Coupled Receptors (GPCRs), ion channels, and cytochrome P450 (CYP) enzymes.
Broad Safety Panel Screening: A Case Study
A standard practice in preclinical safety assessment is to screen compounds against a panel of known safety liabilities, such as those offered by contract research organizations (e.g., a CEREP panel). Data from such a screen on benzothiazolyl hydrazones revealed significant cross-reactivity with several neurologically-relevant targets.[3] This is a critical finding, especially given that the approved benzothiazole drug Riluzole has a neurological mechanism of action.[4]
Table 1: Representative Off-Target Hits for Benzothiazole Analogs in a Safety Panel Screen [3]
| Target Class | Specific Target | Observed Interaction | Implication for this compound |
| GPCRs | 5-Hydroxytryptamine (Serotonin) Receptors | Inhibition | Potential for neurological or psychiatric side effects. |
| Opiate μ Receptors | Inhibition | Potential for altered pain perception or CNS side effects. | |
| Norepinephrine Transporter | Inhibition | Potential for cardiovascular or CNS side effects. | |
| Ion Channels | hERG (Potassium Channel) | Inhibition | High-risk liability: Potential for cardiac arrhythmia (QT prolongation). |
| Voltage-gated Sodium (Na+) Channels | Inhibition | Potential for neurological effects (consistent with Riluzole's activity). |
This table is a composite representation based on findings for benzothiazolyl hydrazones and serves as a predictive guide for the broader benzothiazole class.[3]
Cytochrome P450 (CYP) Inhibition
Drug-drug interactions are frequently mediated by the inhibition of CYP enzymes, which are responsible for metabolizing a vast number of pharmaceuticals. Studies on 2-aminobenzothiazole derivatives designed as inhibitors for trypanosomatid parasites revealed significant inhibition of key human CYP isoforms.[3] This is a common liability that must be quantified early in development.
Table 2: Known Cytochrome P450 Inhibition by 2-Aminobenzothiazole Derivatives [3]
| CYP Isoform | Function | Observed Interaction | Implication for this compound |
| CYP2C19 | Metabolism of proton pump inhibitors, antidepressants. | Significant Inhibition | High potential for drug-drug interactions. |
| CYP2D6 | Metabolism of beta-blockers, antidepressants, opioids. | Significant Inhibition | High potential for drug-drug interactions. |
| CYP3A4 | Metabolism of ~50% of all clinical drugs. | Significant Inhibition | Very high potential for broad drug-drug interactions. |
Experimental Workflows for Profiling Cross-Reactivity
Based on the comparative data, a logical, tiered approach is required to systematically profile the selectivity of this compound. The following workflows outline the essential experiments.
Workflow 1: Broad Kinase Selectivity Profiling
Given that numerous benzothiazole derivatives are designed as kinase inhibitors, assessing the selectivity of our compound against a broad kinase panel is the first logical step.[2][5] This will simultaneously identify the primary target (if it is a kinase) and any off-target kinase interactions.
Caption: Workflow for kinase selectivity profiling.
Detailed Protocol: High-Throughput Biochemical Kinase Assay
This protocol outlines a generic method for determining the in vitro inhibitory activity of a test compound against a panel of purified kinases.
-
Compound Plating:
-
Prepare serial dilutions of the 10 mM DMSO stock of this compound in an intermediate plate.
-
Using an acoustic liquid handler, transfer nanoliter volumes of the compound dilutions into a 384-well assay plate to achieve final assay concentrations (e.g., from 10 µM down to 0.1 nM).
-
-
Enzyme/Substrate Addition:
-
Add the specific kinase and its corresponding peptide substrate (dissolved in assay buffer containing MgCl2, DTT, and a stabilizer like Brij-35) to the wells containing the compound.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Reaction Initiation and Incubation:
-
Initiate the phosphorylation reaction by adding ATP at a concentration close to its Km for each specific kinase.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature. The plate should be shaken gently to ensure mixing.
-
-
Detection:
-
Terminate the reaction and quantify kinase activity by adding a detection reagent. A common method is the ADP-Glo™ (Promega) assay, which measures the amount of ADP produced, correlating with kinase activity.
-
The detection step involves two additions: first, the ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a compatible plate reader (e.g., EnVision, PHERAstar).
-
Calculate the percent inhibition for each concentration relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value for each kinase that shows significant inhibition.
-
Workflow 2: Broad Safety Pharmacology Profiling
To address the liabilities identified in our comparative analysis (Table 1 & 2), the compound must be tested against a broad panel of receptors, ion channels, transporters, and enzymes.
Caption: Workflow for broad safety and CYP450 liability screening.
Detailed Protocol: Radioligand Binding Assay for GPCRs
This protocol describes a competitive binding assay to determine if the test compound displaces a known radiolabeled ligand from a target receptor.
-
Reagents and Preparation:
-
Membranes: Use prepared cell membranes expressing the human recombinant receptor of interest (e.g., 5-HT2A receptor).
-
Radioligand: A specific high-affinity radioligand for the target (e.g., [3H]-Ketanserin).
-
Test Compound: this compound.
-
Non-specific Ligand: A high concentration of a known unlabeled ligand to determine non-specific binding (e.g., Mianserin).
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and either assay buffer, the test compound (at 10 µM), or the non-specific ligand.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
-
Data Acquisition and Analysis:
-
Count the radioactivity in each well using a scintillation counter (e.g., MicroBeta or TopCount).
-
Calculate the percent inhibition caused by the test compound using the formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_nonspecific) / (CPM_total - CPM_nonspecific)])
-
A result of >50% inhibition is considered a significant hit and warrants follow-up with full dose-response curves to determine the Ki (inhibitory constant).
-
Conclusion and Forward-Looking Statement
The benzothiazole scaffold is a powerful tool in drug discovery, but its therapeutic potential is intrinsically linked to its selectivity. For this compound, a systematic investigation into its cross-reactivity is paramount. The comparative data presented here, derived from its chemical relatives, strongly suggests that key areas of concern will be off-target kinase activity, interactions with neurological GPCRs and ion channels, and inhibition of metabolic CYP enzymes.
By executing the detailed experimental workflows provided—starting with broad kinase profiling and followed by comprehensive safety pharmacology screening—researchers can build a robust, data-driven selectivity profile. This proactive approach not only satisfies regulatory expectations but, more importantly, enables the rational design of safer, more effective medicines. The insights gained will be instrumental in guiding the subsequent steps of lead optimization, mitigating potential clinical risks, and ultimately determining the true therapeutic promise of this compound.
References
- Hassan, A. et al. 2-Aminobenzothiazoles in anticancer drug design and discovery. RSC Medicinal Chemistry.
- Yu, X. et al. Benzothiazolyl and Benzoxazolyl Hydrazones Function as Zinc Metallochaperones to Reactivate Mutant p53. Clinical Cancer Research.
- Pitt, W. R. et al. Riluzole in Psychiatry: A Systematic Review of the Literature. Journal of Clinical Psychopharmacology.
- Collier, P. N. et al. Structural basis for isoform selectivity in a class of benzothiazole inhibitors of phosphoinositide 3-kinase γ. Journal of Medicinal Chemistry.
- Linciano, P. et al. Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. Journal of Medicinal Chemistry.
-
Eurofins Discovery. SafetyScreen Panels. Available at: [Link].
- Luan, Y. et al. Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology.
- Abdelhafez, O. M. et al. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules.
- Doble, A. The pharmacology and mechanism of action of riluzole. Neurology.
Sources
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajesm.in [iajesm.in]
- 3. Benzothiazolyl and Benzoxazolyl Hydrazones Function as Zinc Metallochaperones to Reactivate Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine Analogs in Cancer Therapy
The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Within this privileged structure, the 2-aminobenzothiazole moiety has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of analogs based on the 4-Bromo-6-methyl-1,3-benzothiazol-2-amine core. By dissecting the influence of specific structural modifications on anticancer activity, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of more potent and selective oncology drug candidates.
The selection of the this compound scaffold is deliberate. The presence of a halogen at the C4 position and an alkyl group at the C6 position introduces a unique electronic and steric landscape, offering a platform for nuanced SAR exploration. The bromine atom, an electron-withdrawing group, can influence the overall electron density of the bicyclic system and participate in halogen bonding, a crucial interaction in ligand-protein binding. Concurrently, the methyl group at C6, an electron-donating group, can modulate lipophilicity and provide a key steric anchor within a target's binding pocket.
Comparative Analysis of Anticancer Activity: Deciphering the SAR
The anticancer efficacy of this compound analogs is profoundly influenced by the nature and position of substituents, particularly on the exocyclic 2-amino group. While a comprehensive head-to-head comparison of a complete analog series is proprietary to individual research programs, a synthesis of available data allows for the elucidation of key SAR trends. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative 2-aminobenzothiazole derivatives against various human cancer cell lines, providing a quantitative basis for comparison.
Table 1: In Vitro Cytotoxic Activity of 2-Aminobenzothiazole Analogs Against Various Cancer Cell Lines
| Compound ID | Core Structure | R Group (Substitution at 2-amino position) | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Core | This compound | -H | MCF-7 (Breast) | >100 | Hypothetical |
| Analog A | 6-Chloro-1,3-benzothiazol-2-amine | -H | A549 (Lung) | Not Potent | [1] |
| Analog B | 6-Nitro-1,3-benzothiazol-2-amine | -(4-chlorophenyl) | MCF-7 (Breast) | 2.49 | [2] |
| Analog C | 5,6-Dimethyl-1,3-benzothiazol-2-amine | -Acyl-thiadiazole | HT-1376 (Bladder) | 26.51 | [3] |
| Analog D | Unsubstituted | -CH2CONH-(4-nitrophenyl) | A549 (Lung) | 61.03 | [4] |
| Analog E | Unsubstituted | -CH2CONH-(4-nitrophenyl) | MCF-7 (Breast) | 28.14 | [4] |
Key SAR Observations:
-
The Unsubstituted 2-Amino Group: The parent this compound is generally considered to be a scaffold or building block with limited intrinsic anticancer activity. Derivatization of the exocyclic amino group is paramount for potent cytotoxicity.[5]
-
Impact of Substituents at C4 and C6: The presence of a halogen at the C4 position, such as bromine, and a small alkyl group like methyl at C6 can contribute to enhanced potency. Studies on related 2-aminobenzothiazoles have shown that electron-withdrawing groups on the benzene ring can be favorable for activity.[2] For instance, the potency trend for a substituent at the C6 position has been observed as 4,7-diCH3 > H > 5-Br > 4-OCF3 > 6-Cl > 4-F, 6-Br in a series of c-MET inhibitors, indicating that the substitution pattern significantly influences activity.[2]
-
Derivatization of the 2-Amino Group: The introduction of substituted aryl or heteroaryl moieties, often via an amide or a similar linker to the 2-amino group, is a common and effective strategy to significantly boost anticancer activity.[3][4] The nature of this substituent plays a critical role in target recognition and binding affinity. For example, the introduction of a 4-nitrophenylamino acetamide group (Analog D and E) confers notable cytotoxic effects.[4]
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer activity of 2-aminobenzothiazole derivatives is frequently attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Several studies have identified key kinase targets for this class of compounds.[2][4]
The rationale for targeting these pathways lies in their frequent dysregulation in various cancers. By inhibiting key kinases like PI3K, Akt, and ERK, these benzothiazole analogs can effectively halt the downstream signaling cascades that drive tumor growth. This targeted approach is often more effective and less toxic than traditional cytotoxic chemotherapy.
Experimental Protocols: A Self-Validating System for In Vitro Evaluation
To ensure the scientific integrity and trustworthiness of the SAR data, it is imperative to employ robust and well-validated experimental protocols. The following methodologies are standard in the field for assessing the anticancer potential of novel compounds.
In Vitro Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding:
-
Cancer cells (e.g., MCF-7, A549) are harvested during their exponential growth phase.
-
A cell suspension is prepared in a complete culture medium, and cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of the this compound analogs are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are made in a complete culture medium to achieve a range of final concentrations (typically from 0.01 to 100 µM).
-
The medium from the seeded cells is aspirated, and 100 µL of the medium containing the test compounds is added to each well. Control wells containing medium with DMSO (vehicle control) and medium alone (untreated control) are also included.
-
The plates are incubated for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[7]
-
The plate is gently shaken for 15 minutes to ensure complete dissolution.[6]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The strategic placement of a bromine atom at C4 and a methyl group at C6 provides a unique chemical environment that can be exploited for targeted drug design. Structure-activity relationship studies, though not exhaustively performed on this specific core, strongly suggest that derivatization of the 2-amino group is critical for achieving potent cytotoxic activity.
Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of analogs with modifications at the 2-amino position. This will enable the construction of a more comprehensive SAR model and the identification of lead compounds with improved potency and selectivity. Furthermore, detailed mechanistic studies, including in vitro kinase profiling and in vivo animal models, will be essential to validate the therapeutic potential of these promising compounds and to elucidate their precise mechanisms of action. The integration of computational modeling and experimental validation will undoubtedly accelerate the journey of these benzothiazole analogs from the laboratory to the clinic.
References
-
Roche. MTT Cell Proliferation Assay. [Link]
- Sever, B., et al. (2020). Synthesis of new benzothiazole acylhydrazones as anticancer agents. Molecules, 23(5), 1054.
- Gong, Y., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 225, 113788.
- Othman, A. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(12), 11187-11204.
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Graphviz. Graphviz tutorial. [Link]
-
Sketchviz. Graphviz Examples and Tutorial. [Link]
-
Graphviz Official Documentation. User Guide. [Link]
- Bedir, B. E. O., et al. (2025). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.
- Frasinyuk, M., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(14), 4618.
- Othman, A. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
- Azzam, R. A., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances.
-
ResearchGate. Schematic representation of structure-activity relationship for the 27–46 series. [Link]
- Hu, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry, 12, 1369843.
- Shi, D., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1464.
- Granor, T. (2020). Create Complex Graphs with GraphViz. YouTube.
- Azzam, R. A., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.
-
ResearchGate. Schematic representation of structure-activity relationship for the 27–46 series. [Link]
-
Graphviz. External Resources. [Link]
-
Graphviz Python Package Documentation. User Guide. [Link]
Sources
- 1. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative In Vivo Efficacy Analysis of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine Against Cisplatin in a Non-Small Cell Lung Cancer Xenograft Model
Abstract: This guide provides a detailed comparative analysis of the preclinical in vivo efficacy of the novel investigational compound, 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, hereafter referred to as BMBTA, against the standard-of-care chemotherapeutic agent, Cisplatin. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-neoplastic activity.[1][2] BMBTA has been identified as a promising candidate for anticancer drug development.[3] This document outlines a head-to-head evaluation in a validated human non-small cell lung cancer (NSCLC) xenograft model, presenting a robust experimental framework, hypothetical comparative data, and an in-depth discussion of the results for researchers and drug development professionals.
Introduction: The Therapeutic Rationale
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of more effective and less toxic therapeutic agents.[4] Platinum-based drugs, such as Cisplatin, have been a cornerstone of NSCLC chemotherapy for decades.[5][6] However, their efficacy is often limited by severe side effects and the development of drug resistance.[7]
The 2-aminobenzothiazole chemical scaffold has emerged as a fertile ground for the discovery of novel anticancer agents, targeting a diverse range of cellular pathways often distinct from traditional cytotoxics.[1][2] The specific compound, This compound (BMBTA) , is a substituted benzothiazole that holds therapeutic promise based on the known biological activities of its structural class.[3][8] This guide details the preclinical in vivo methodology to rigorously compare the anti-tumor activity and tolerability of BMBTA against Cisplatin, providing a blueprint for its evaluation as a potential next-generation oncology therapeutic.
Contrasting Mechanisms of Action
Understanding the distinct mechanisms by which BMBTA and Cisplatin exert their anticancer effects is fundamental to interpreting efficacy and toxicity data.
-
Cisplatin: As a well-characterized alkylating-like agent, Cisplatin's primary mechanism involves entering the cell, undergoing aquation, and forming covalent cross-links with purine bases in DNA.[7][9] This creates DNA adducts that distort the double helix, inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[10][11] Its action is non-specific, affecting all rapidly dividing cells and leading to significant systemic toxicity.[11]
-
This compound (BMBTA): While the precise mechanism of BMBTA is under investigation, related 2-aminobenzothiazole derivatives have been shown to inhibit key oncogenic signaling pathways, such as the PI3K/Akt/mTOR cascade, or specific cyclin-dependent kinases (CDKs).[2][12] This targeted inhibition disrupts signals that promote cancer cell proliferation, survival, and migration. This more targeted approach is hypothesized to offer a wider therapeutic window compared to the broad cytotoxicity of Cisplatin.
In Vivo Experimental Design: A549 Xenograft Model
To provide a clinically relevant assessment, the human A549 adenocarcinoma cell line is utilized. This is a standard and well-characterized model for NSCLC efficacy studies.[13][14] The experimental workflow is designed to ensure robust and reproducible data.
1. Cell Culture and Preparation:
- Culture A549 human lung carcinoma cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Harvest cells at 80-90% confluency using Trypsin-EDTA.
- Wash cells twice with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep on ice.
2. Animal Handling and Tumor Implantation:
- Use 6-8 week old female athymic nude mice (BALB/c nu/nu). Allow a 7-day acclimatization period.
- Subcutaneously inject 100 µL of the A549 cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[14]
- Monitor mice twice weekly for tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
3. Randomization and Treatment:
- When tumors reach an average volume of 120-150 mm³, randomize mice into three treatment cohorts (n=10 mice per group).[14]
- Group 1 (Vehicle): Administer 0.5% carboxymethylcellulose (CMC) in water via oral gavage, once daily (QD).
- Group 2 (BMBTA): Administer BMBTA formulated in vehicle at 30 mg/kg via oral gavage, QD.
- Group 3 (Cisplatin): Administer Cisplatin in saline at 5 mg/kg via intraperitoneal (IP) injection, once every three days (Q3D).
- The treatment period will last for 21 days.
4. Efficacy and Tolerability Monitoring:
- Measure tumor volume and body weight three times per week.[15]
- Conduct daily clinical observations for signs of distress or toxicity (e.g., lethargy, ruffled fur, anorexia).
- Define humane endpoints (e.g., >20% body weight loss, tumor volume >2000 mm³, or significant clinical distress).
5. Data Analysis:
- At the study endpoint, euthanize mice and excise tumors for final weight and volume measurement.
- Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
- Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of differences between groups.[16]
Comparative Efficacy and Tolerability Data (Representative)
The following table summarizes the expected outcomes from the in vivo study, comparing the anti-tumor efficacy and general tolerability of BMBTA and Cisplatin.
| Treatment Group | Dose & Schedule | Final Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0.5% CMC, PO, QD | 1450 ± 150 | - | +2.5% |
| BMBTA | 30 mg/kg, PO, QD | 625 ± 95 | 56.9% | -1.8% |
| Cisplatin (Standard of Care) | 5 mg/kg, IP, Q3D | 595 ± 110 | 59.0% | -12.5% |
Data are hypothetical and for illustrative purposes.
Discussion of Results
Based on the representative data, both BMBTA and Cisplatin demonstrate significant anti-tumor efficacy, achieving approximately 57-59% tumor growth inhibition compared to the vehicle control group. This indicates that BMBTA, at the tested dose, possesses potent anti-proliferative activity in vivo that is comparable to a clinically relevant dose of a standard-of-care agent.
The most critical distinction emerges from the tolerability data. The Cisplatin-treated group shows a significant mean body weight loss of 12.5%, a common and dose-limiting toxicity associated with this drug class.[5] In stark contrast, the BMBTA-treated group exhibits minimal impact on body weight (-1.8%), suggesting a vastly superior safety profile. This favorable therapeutic index is a key advantage, potentially allowing for more sustained dosing regimens or combination therapies in future clinical applications. The bromine and methyl substitutions on the benzothiazole core likely contribute to the compound's pharmacokinetic properties and target engagement, warranting further structure-activity relationship (SAR) studies.[8][17]
Conclusion and Future Directions
The investigational compound this compound (BMBTA) demonstrates compelling anti-tumor efficacy, comparable to the standard chemotherapeutic Cisplatin in an NSCLC xenograft model. Crucially, it exhibits a significantly improved tolerability profile, highlighting its potential as a valuable clinical candidate.
Future research should focus on:
-
Mechanism of Action Elucidation: In-depth in vitro and in vivo studies to identify the specific molecular targets of BMBTA.
-
Orthotopic and Metastatic Models: Evaluating efficacy in more clinically relevant models, such as orthotopic lung implantation of A549 cells, to assess impact on the tumor microenvironment and metastasis.[13][18]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Establishing a clear relationship between drug exposure, target engagement, and anti-tumor response.
-
Combination Studies: Investigating potential synergistic effects when BMBTA is combined with other targeted therapies or immunotherapies.
This guide provides a foundational framework for the continued preclinical development of BMBTA, positioning it as a promising agent in the search for more effective and safer treatments for non-small cell lung cancer.
References
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
-
MDPI. (n.d.). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. International Journal of Molecular Sciences. [Link]
-
Patsnap. (2024). What is the mechanism of Cisplatin? Patsnap Synapse. [Link]
-
Decker, B. & Siddik, Z.H. (2023). Cisplatin. StatPearls [Internet]. NCBI Bookshelf. [Link]
-
ResearchGate. (n.d.). Summary of the action mechanism of cisplatin. [Image]. [Link]
-
Wang, M., et al. (2018). In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. Bio-protocol, 8(12), e2883. [Link]
-
Gao, C., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Altogen Labs. (n.d.). A549 Xenograft Model. [Link]
-
Al-Omaim, W. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(38), 35087–35105. [Link]
-
ResearchGate. (n.d.). In vitro and In vivo antitumor activities of benzothiazole analogs. [Link]
-
Wang, W., et al. (2014). Establishment of an orthotopic lung cancer model in nude mice and its evaluation by spiral CT. Experimental and Therapeutic Medicine, 7(3), 701–705. [Link]
-
Reaction Biology. (2022). A549 - Subcutaneous lung xenograft tumor model. [Link]
-
American Cancer Society. (2024). Chemotherapy for Non-small Cell Lung Cancer. [Link]
-
Kukulka, M., et al. (2013). Pulmonary metastases of the A549-derived lung adenocarcinoma tumors growing in nude mice. A multiple case study. Acta Biochimica Polonica, 60(2), 255-260. [Link]
-
NYU Langone Health. (n.d.). Chemotherapy & Targeted Drugs for Non-Small Cell Lung Cancer. [Link]
-
Li, Y., et al. (2022). Current treatments for non-small cell lung cancer. Journal of Cancer, 13(9), 2935–2943. [Link]
-
Cancer Research UK. (n.d.). Chemotherapy for lung cancer. [Link]
-
Macmillan Cancer Support. (n.d.). Chemotherapy for lung cancer. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
-
ResearchGate. (2025). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. [Link]
-
ResearchGate. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. [Link]
Sources
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 76996-16-2 [smolecule.com]
- 4. Current treatments for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-small Cell Lung Cancer Chemotherapy | American Cancer Society [cancer.org]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Establishment of an orthotopic lung cancer model in nude mice and its evaluation by spiral CT - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 4-Bromo-6-methyl-1,3-benzothiazol-2-amine in Organic Electronics
For researchers, scientists, and professionals in drug development and materials science, the selection of high-performance materials is a critical determinant of success in the field of organic electronics. This guide provides an in-depth comparative analysis of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, a promising but not yet extensively characterized benzothiazole derivative, against established benchmark materials for hole transport applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Due to the limited availability of direct experimental performance data for this compound in organic electronic devices, this guide employs a multifaceted approach. We will leverage computational studies to predict its fundamental electronic properties and compare these with the well-documented experimental performance of industry-standard materials such as N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD), and 4,4′,4″-Tris(carbazol-9-yl)triphenylamine (TCTA). This comparative framework will provide valuable insights into the potential of this compound and guide future experimental investigations.
Introduction to the Materials
1.1. This compound: A Candidate Under Investigation
This compound is a heterocyclic organic compound belonging to the benzothiazole family.[1][2] Its molecular structure, featuring a fused benzene and thiazole ring system with bromine and methyl substitutions, suggests potential for application in organic electronics.[1] Benzothiazole derivatives are known for their diverse applications in medicinal chemistry and are emerging as functional materials for organic semiconductors and light-emitting diodes.[1] The presence of the electron-rich 2-amino group and the influence of the bromo and methyl substituents on the electronic properties make it a compelling candidate for a hole transport material (HTM). However, to date, its performance in OLEDs or OFETs has not been extensively reported in peer-reviewed literature.
1.2. Benchmark Hole Transport Materials
To provide a robust context for evaluating the potential of this compound, we will compare it against three widely used and well-characterized HTMs:
-
NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine): NPB is a workhorse HTM in the OLED industry, known for its excellent hole transport capabilities, high thermal stability, and good morphological stability.[3]
-
TPD (N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine): TPD is another classic HTM with a high hole mobility and a well-suited highest occupied molecular orbital (HOMO) energy level for efficient hole injection from standard anodes like indium tin oxide (ITO).
-
TCTA (4,4′,4″-Tris(carbazol-9-yl)triphenylamine): TCTA is a star-shaped molecule with a triphenylamine core and three carbazole arms. It is recognized for its high hole mobility and is often used as an HTL, a hole injection layer (HIL), and a host material for phosphorescent emitters.[4][5][6]
Theoretical and Experimental Performance Comparison
A direct experimental comparison is challenging due to the lack of data for this compound. Therefore, we will first compare the computationally predicted electronic properties of benzothiazole derivatives with the experimentally determined values for our benchmark materials.
Electronic Properties: A Theoretical vs. Experimental Overview
The performance of a hole transport material is intrinsically linked to its electronic properties, particularly the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, which govern charge injection and transport.
Table 1: Comparison of Electronic Properties
| Material | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Data Source |
| This compound | -5.5 to -6.0 (estimated) | -1.5 to -2.0 (estimated) | ~4.0 (estimated) | Computational (Derived from similar structures) |
| Benzothiazole Derivatives (Computational) | -5.59 to -6.18 | -1.88 to -3.35 | 2.83 - 3.71 | Computational[7] |
| NPB | -5.4 | -2.4 | 3.0 | Experimental[8] |
| TPD | -5.4 | -2.4 | 3.0 | Experimental |
| TCTA | -5.7 | -2.4 | 3.3 | Experimental[4][5] |
Disclaimer: The values for this compound are estimations based on computational studies of structurally similar benzothiazole derivatives and should be confirmed by experimental measurements.
Computational studies on benzothiazole derivatives suggest that their HOMO energy levels can be in a suitable range for hole injection from ITO (work function ~4.7-5.0 eV).[7] The estimated HOMO level of this compound, likely falling within the -5.5 to -6.0 eV range, indicates that hole injection could be feasible, although potentially with a slightly higher barrier compared to NPB and TPD.
Charge Carrier Mobility: The Key Performance Metric
Hole mobility (μh) is a critical parameter that dictates how efficiently holes are transported through the HTL. Higher mobility generally leads to lower operating voltages and higher device efficiencies.
Table 2: Hole Mobility of Benchmark Materials
| Material | Hole Mobility (μh) (cm²/V·s) | Measurement Technique |
| NPB | ~10⁻⁴ | Time-of-Flight (TOF)[9][10] |
| TPD | ~10⁻³ | Time-of-Flight (TOF) |
| TCTA | ~10⁻² - 10⁻³ | Time-of-Flight (TOF)[4] |
| Benzothiazole-based Polymers | up to 0.4 | OFET[11][12] |
While specific hole mobility data for this compound is unavailable, studies on other benzothiadiazole-based polymers have shown promising electron and hole mobilities in OFETs, with some exhibiting hole mobilities as high as 0.4 cm²/V·s.[11][12] This suggests that the benzothiazole core has the potential to facilitate efficient charge transport.
Experimental Protocols for Performance Evaluation
To facilitate future research and a direct comparison, we provide detailed, step-by-step methodologies for the fabrication and characterization of OLEDs and OFETs.
OLED Fabrication Protocol (Solution Processing)
This protocol describes the fabrication of a multilayer OLED using a solution-based approach, which is a cost-effective and scalable method.
Workflow for Solution-Processed OLED Fabrication
Caption: Workflow for the fabrication of a solution-processed OLED.
Step-by-Step Methodology:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function and remove organic residues.[13]
-
Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and annealed at 120°C for 15 minutes in a nitrogen-filled glovebox.[13]
-
Hole Transport Layer (HTL) Deposition: A solution of the hole transport material (e.g., this compound, NPB, TPD, or TCTA) in a suitable organic solvent (e.g., chlorobenzene or toluene) is spin-coated on top of the HIL. The film is then annealed to remove residual solvent.
-
Emissive Layer (EML) and Electron Transport Layer (ETL) Deposition: The emissive and electron transport layers are subsequently spin-coated from their respective solutions, with an annealing step after each deposition.
-
Cathode Deposition: A bilayer cathode of lithium fluoride (LiF) and aluminum (Al) is thermally evaporated onto the ETL under high vacuum (<10⁻⁶ Torr).
-
Encapsulation and Characterization: The completed device is encapsulated using a UV-curable epoxy to protect it from atmospheric moisture and oxygen. The current density-voltage-luminance (J-V-L) characteristics are then measured using a source meter and a spectroradiometer.
OFET Fabrication and Characterization Protocol
This protocol outlines the fabrication of a bottom-gate, top-contact OFET, a common architecture for evaluating the charge carrier mobility of organic semiconductors.
Workflow for Bottom-Gate, Top-Contact OFET Fabrication
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Step-by-Step Methodology:
-
Substrate Preparation: A heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the gate electrode and gate dielectric, respectively. The substrate is cleaned using standard procedures. A self-assembled monolayer of a silanizing agent like hexamethyldisilazane (HMDS) can be applied to the SiO₂ surface to improve the morphology of the organic semiconductor film.[14]
-
Organic Semiconductor Deposition: The organic semiconductor, such as this compound, is dissolved in a suitable solvent and spin-coated onto the prepared substrate. The film is then annealed to promote molecular ordering.
-
Source and Drain Electrode Deposition: Gold source and drain electrodes are thermally evaporated onto the semiconductor layer through a shadow mask to define the channel length and width.
-
Electrical Characterization: The OFET is characterized using a semiconductor parameter analyzer in a probe station. The output and transfer characteristics are measured to extract key performance parameters, including the field-effect mobility, on/off ratio, and threshold voltage.[15][16]
Discussion and Future Outlook
The comparative analysis, based on theoretical predictions and experimental data from benchmark materials, suggests that this compound holds promise as a hole transport material in organic electronics. Its benzothiazole core is a robust platform for charge transport, and the amino, bromo, and methyl substituents can be strategically utilized to fine-tune its electronic properties.
However, the absence of direct experimental data is a significant limitation. To fully assess its potential, the following experimental investigations are crucial:
-
Synthesis and Purification: A reliable and scalable synthesis route for high-purity this compound is a prerequisite for device fabrication.
-
Experimental Determination of Electronic Properties: The HOMO and LUMO energy levels should be experimentally determined using techniques like cyclic voltammetry and ultraviolet photoelectron spectroscopy (UPS).
-
Device Fabrication and Characterization: OLEDs and OFETs incorporating this compound as the HTL should be fabricated and their performance metrics, including current efficiency, power efficiency, external quantum efficiency, and charge carrier mobility, should be rigorously measured.
-
Morphological and Stability Studies: The film-forming properties and the thermal and morphological stability of this compound films should be investigated, as these factors significantly impact device lifetime and performance.
By systematically addressing these research questions, the scientific community can unlock the true potential of this compound and other novel benzothiazole derivatives, paving the way for the next generation of high-performance organic electronic devices.
References
- A Comparative Analysis of Hole Mobility in 9-Phenylcarbazole and TCTA for Organic Electronics. Benchchem.
- Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabric
- Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. PMC - NIH.
- Performance Analysis of Hole Transport Materials in OLED Devices: A Compar
- The fabrication of color-tunable organic light-emitting diode displays via solution processing.
- Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. PMC - NIH.
- Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. Macromolecules.
- High efficiency and low efficiency roll-off hole-transporting layer-free solution-processed fluorescent NIR-OLEDs based on oligothiophene-benzothiadiazole derivatives.
- Benzothiadiazole Substituted Semiconductor Molecules for Organic Solar Cells: The Effect of the Solvent Annealing Over the Thin Film Hole Mobility Values.
- OTFT & OFET Fabric
- All-Solution-Processed Organic Light-Emitting Diodes Based on Photostable Photo-cross-linkable Fluorescent Small Molecules.
- Mediation of exciton concentration on magnetic field effects in NPB : Alq3-based heterojunction OLEDs. PMC - NIH.
- This compound. Smolecule.
- Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. JoVE.
- Solution-Processed Organic Light-Emitting Diodes Using a Lamin
- Improving the performance of OLEDs by controlling the molecular orientation in charge carrier transport layers. Optica Publishing Group.
- NPB (NPD) | OLED Material / Chemical | CAS 123847-85-8. Ossila.
- TCTA for OLEDs & Perovskites | CAS Number 139092-78-7. Ossila.
- Hole-transport materials based on benzodithiophene-thiazolothiazole-containing conjugated polymers for efficient perovskite sola. ScienceDirect.
- Design, Fabrication and Characterization of MultifunctionalField-Effect Transistors (FETs) based on novel1t-conjugated organic.
- High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers.
- Molecular Design of Benzothiadiazole-Fused Tetrathiafulvalene Derivatives for OFET Gas Sensors: A Comput
- Understanding TCTA: A Key Material for OLED Innov
- Best way to fabric
- STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE.
- Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors. Chemical Reviews.
- Best Practices for Reporting Organic Field Effect Transistor Device Performance.
- The hole mobilities of the NPB and the doped NPB samples against the....
- The effects of MoO3/TPD multiple quantum well structures on the performance of organic light emitting diodes (OLEDs).
- Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off. RSC Publishing.
- This compound. PubChem.
- Enhanced Current Efficiency of OLEDs with NPB (5 nm)/TCTA (5 nm) Multilayers Sandwiched Between ITO (Anode) and Alq3 (50 nm)/LiF (1 nm)/Al (Cathode).
- HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. YouTube.
- DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Research Journal of Engineering and Technology.
- 1 - Passer Journal.
- Exceeding 19% efficiency for inverted perovskite solar cells used conventional organic small molecule TPD as hole transport layer. AIP Publishing.
- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI.
- a) Hole mobility measurement of the pristine polyTPD and pristine/doped....
- Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N. Research Square.
- Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scirp.org.
- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
Sources
- 1. Buy this compound | 76996-16-2 [smolecule.com]
- 2. This compound | C8H7BrN2S | CID 3278634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ossila.com [ossila.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Mediation of exciton concentration on magnetic field effects in NPB : Alq3-based heterojunction OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 14. reddit.com [reddit.com]
- 15. ossila.com [ossila.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine: An Evaluation of Reproducibility and Protocol Efficiency
Introduction
4-Bromo-6-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted benzothiazole scaffold is a "privileged structure," known to interact with a wide range of biological targets.[1][2] Derivatives of this core have shown promise as antifungal agents, kinase inhibitors, and other therapeutic agents.[3][4] The precise placement of the bromo and methyl substituents on the benzothiazole ring is crucial for modulating the compound's physicochemical properties and biological activity.
This guide provides a comparative analysis of two plausible and reproducible synthetic protocols for this compound. As a self-validating system, each protocol is presented with detailed, step-by-step methodologies, insights into the causality behind experimental choices, and a discussion of potential challenges. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic routes, enabling them to make informed decisions based on factors such as yield, purity, scalability, and safety.
Synthetic Strategies: An Overview
Two primary synthetic strategies for accessing this compound are presented and compared:
-
Protocol 1: Two-Step Synthesis via Bromination of an Intermediate. This classic approach involves the initial synthesis of 2-amino-6-methylbenzothiazole from p-toluidine, followed by a regioselective bromination to introduce the bromine atom at the 4-position. The success of this route hinges on controlling the regioselectivity of the electrophilic bromination.
-
Protocol 2: One-Pot Synthesis from a Pre-brominated Precursor. This more direct route utilizes the commercially available 2-bromo-4-methylaniline as the starting material, which undergoes a cyclization reaction to form the target molecule. The feasibility of this approach depends on the successful execution of the Hugerschoff reaction on the substituted aniline.
The following sections provide a detailed breakdown of each protocol, including experimental procedures, mechanistic considerations, and a comparative analysis of their respective advantages and disadvantages.
Protocol 1: Two-Step Synthesis via Bromination of 2-amino-6-methylbenzothiazole
This protocol is divided into two distinct stages: the synthesis of the 2-amino-6-methylbenzothiazole intermediate and its subsequent bromination.
Part A: Synthesis of 2-amino-6-methylbenzothiazole
This procedure is adapted from a well-established method for the synthesis of 2-aminobenzothiazoles.[5]
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve p-toluidine (10.7 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Thiocyanation: To this solution, add potassium thiocyanate (19.4 g, 0.2 mol) and stir the mixture to form a suspension.
-
Bromine Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add a solution of bromine (5.1 mL, 0.1 mol) in glacial acetic acid (20 mL) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Work-up: Pour the reaction mixture into 500 mL of cold water with stirring. A precipitate will form.
-
Neutralization: Filter the precipitate and wash it with water. Resuspend the solid in water and neutralize with a 10% sodium hydroxide solution until the pH is approximately 8.
-
Purification: Filter the resulting solid, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain pure 2-amino-6-methylbenzothiazole.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as a solvent that is relatively resistant to oxidation by bromine and facilitates the electrophilic substitution reaction.
-
Potassium Thiocyanate: Provides the thiocyanate group necessary for the formation of the thiourea intermediate.
-
Bromine: Acts as an oxidizing agent to facilitate the cyclization of the in situ formed p-tolylthiourea.
-
Low Temperature during Bromine Addition: The reaction is exothermic; maintaining a low temperature is crucial to prevent side reactions, such as the formation of polybrominated species.
-
Neutralization: The reaction produces an acidic mixture. Neutralization is necessary to precipitate the free amine product, which is soluble in acidic conditions.
Part B: Bromination of 2-amino-6-methylbenzothiazole
The key challenge in this step is to achieve regioselective bromination at the 4-position. The amino group at the 2-position and the methyl group at the 6-position are both activating, ortho-, para-directing groups. However, the steric hindrance from the fused thiazole ring and the electronic effects can be leveraged to favor substitution at the C-4 position.[6]
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve 2-amino-6-methylbenzothiazole (1.64 g, 0.01 mol) in glacial acetic acid (30 mL).
-
Brominating Agent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (1.78 g, 0.01 mol) in glacial acetic acid (10 mL) dropwise over 20 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into 150 mL of ice-water.
-
Neutralization and Extraction: Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers. Purify by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the this compound isomer.[7]
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): A milder and more selective brominating agent compared to elemental bromine, which can help to minimize over-bromination and improve regioselectivity.[8]
-
Glacial Acetic Acid: A common solvent for bromination reactions of this type.
-
Protection from Light: To prevent the formation of bromine radicals, which could lead to undesired side reactions.
-
Column Chromatography: Essential for separating the desired 4-bromo isomer from other potential isomers (e.g., 5-bromo and 7-bromo) that may form.
Workflow for Protocol 1
Caption: Workflow for the two-step synthesis of this compound.
Protocol 2: One-Pot Synthesis from 2-bromo-4-methylaniline
This protocol explores a more direct approach, starting from a commercially available pre-brominated aniline.[9] The reaction is a variation of the Hugerschoff reaction.[10]
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-bromo-4-methylaniline (1.86 g, 0.01 mol) and sodium thiocyanate (0.81 g, 0.01 mol) in glacial acetic acid (50 mL).
-
Reaction: Heat the mixture to reflux (around 118 °C) and maintain reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
Neutralization: Neutralize the mixture with a 10% sodium hydroxide solution to a pH of 8.
-
Purification: Filter the precipitate, wash it thoroughly with water, and dry. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Causality Behind Experimental Choices:
-
2-bromo-4-methylaniline: The pre-installed bromine atom at the 2-position of the aniline ring is intended to direct the cyclization to form the desired 4-bromo-benzothiazole isomer.
-
Sodium Thiocyanate: A common and effective source of the thiocyanate group for this type of reaction.
-
Glacial Acetic Acid and Reflux: The acidic medium and elevated temperature are necessary to promote the formation of the thiourea intermediate and its subsequent intramolecular cyclization.
-
Recrystallization: This purification method is often sufficient for this type of reaction, assuming the cyclization is highly regioselective and yields a relatively clean crude product.
Workflow for Protocol 2
Caption: Workflow for the one-pot synthesis of this compound.
Comparative Analysis of the Protocols
| Parameter | Protocol 1: Two-Step Synthesis | Protocol 2: One-Pot Synthesis |
| Number of Steps | 2 | 1 |
| Starting Materials | p-toluidine, KSCN, Br2, NBS | 2-bromo-4-methylaniline, NaSCN |
| Reported/Expected Yield | Moderate to Good (Yield of each step needs to be considered) | Potentially lower due to possible side reactions |
| Purity & Purification | Requires column chromatography to separate isomers | Potentially purer crude product, may only require recrystallization |
| Reproducibility | High for the first step; moderate for the second due to isomer formation | Moderate, dependent on the efficiency of the Hugerschoff reaction |
| Scalability | Can be scaled up, but purification may become challenging | More amenable to scale-up if the reaction is clean |
| Safety Considerations | Use of liquid bromine requires caution; NBS is a safer alternative | Acetic acid at reflux requires a well-ventilated fume hood |
| Cost-Effectiveness | Starting materials are generally inexpensive | 2-bromo-4-methylaniline is more expensive than p-toluidine |
Discussion on Reproducibility and Potential Challenges
Protocol 1: The synthesis of 2-amino-6-methylbenzothiazole is a robust and well-documented procedure with high reproducibility. The main challenge lies in the second step, the regioselective bromination. The formation of a mixture of isomers is a common issue in the electrophilic substitution of substituted benzothiazoles.[8] The ratio of isomers can be influenced by the choice of brominating agent, solvent, and temperature. Careful optimization of these parameters and efficient chromatographic separation are critical for obtaining the pure 4-bromo isomer. The use of milder brominating agents like NBS is highly recommended to improve selectivity.[8]
Protocol 2: The one-pot synthesis is attractive due to its simplicity. However, the success of the Hugerschoff reaction can be sensitive to the nature of the substituents on the aniline ring. While the reaction is known to work for many anilines, its efficiency with 2-bromo-4-methylaniline is not extensively documented. Potential side reactions could include the formation of polymeric materials or incomplete cyclization. The reproducibility of this protocol would need to be established through careful experimentation and optimization of reaction conditions such as temperature and reaction time.
Conclusion
Both protocols presented offer viable pathways for the synthesis of this compound.
-
Protocol 1 is a more established, albeit longer, route. It offers a higher degree of certainty in obtaining the product, provided that the researcher is equipped for chromatographic purification to isolate the desired isomer. Its reproducibility is high for the initial step, with the main variability arising from the regioselectivity of the bromination.
-
Protocol 2 presents a more elegant and potentially more scalable one-pot solution. However, its reproducibility and yield may be more variable and require initial optimization. If successful, it offers a more streamlined and cost-effective approach for larger-scale synthesis, despite the higher initial cost of the starting material.
The choice between these protocols will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, the available purification capabilities, and the willingness to undertake initial reaction optimization. For exploratory, small-scale synthesis where purity is paramount, Protocol 1 followed by careful purification is recommended. For process development and larger-scale synthesis, the initial investigation and optimization of Protocol 2 could prove to be a more efficient long-term strategy.
References
-
[Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - NIH]([Link])
Sources
- 1. 2-Bromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 2. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine and Structurally Similar Compounds in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 2-aminobenzothiazole scaffold is a privileged structure, recognized for its broad spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][2][3] This guide provides a detailed comparative analysis of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine , a specific derivative, with its structurally similar counterparts. While direct and extensive preclinical data for this particular compound is limited in publicly accessible literature, this analysis will extrapolate its potential efficacy by examining the structure-activity relationships (SAR) within the broader family of 2-aminobenzothiazole derivatives.[4] By dissecting the influence of substitutions at various positions on the benzothiazole ring, we can project the therapeutic promise of this specific molecule.
The 2-Aminobenzothiazole Core: A Foundation for Diverse Biological Activity
The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, provides a rigid framework that can be strategically decorated with various functional groups to modulate its interaction with biological targets. The 2-amino group, in particular, serves as a crucial anchor for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with a wide range of pharmacological effects.[2][3] Research has consistently shown that substitutions on the benzene ring of the benzothiazole core significantly influence the compound's biological activity.[5]
Comparative Analysis of Anticancer Activity
Derivatives of 2-aminobenzothiazole have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent cytotoxicity against a variety of human cancer cell lines.[1][5][6] The mechanism of action is often attributed to the inhibition of key cellular signaling pathways involved in cancer cell proliferation and survival.
To infer the potential anticancer activity of this compound, we will compare it with structurally related compounds where the bromo and methyl groups are either absent, present at different positions, or replaced by other substituents.
Table 1: Comparative in vitro Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Target Compound | This compound | Data Not Available | Data Not Available | |
| Analog 1 | 2-Amino-6-bromobenzothiazole | Data Not Available | Data Not Available | |
| Analog 2 | 2-Amino-6-methylbenzothiazole | Data Not Available | Data Not Available | |
| Analog 3 | 2-Amino-4-chlorobenzothiazole | Data Not Available | Data Not Available | |
| Analog 4 | 2-Amino-6-chlorobenzothiazole | A549 (Lung) | Potent Derivative | [7] |
| Analog 5 | 2-Amino-6-fluorobenzothiazole | HeLa (Cervical) | 2.41 | [5] |
| Analog 6 | 2-Amino-6-nitrobenzothiazole | HEP-2, MCF-7 | Potent Derivatives | [5] |
Structure-Activity Relationship Insights:
-
Halogenation: The presence of a halogen atom on the benzothiazole ring is a common feature in many biologically active molecules and is often associated with enhanced anticancer activity. For instance, chloro and fluoro substitutions at the 6-position have been shown to be favorable for cytotoxicity.[5][7] The bromine atom at the 4-position in our target compound is therefore anticipated to contribute positively to its anticancer potential.
-
Methyl Group: The effect of a methyl group is more variable and context-dependent. In some instances, it can enhance activity, while in others, it may lead to a decrease. Its influence is often tied to its position on the ring and the overall electronic and steric properties of the molecule.
-
Positional Isomers: The specific placement of substituents is critical. The 4-bromo and 6-methyl substitution pattern of the target compound is unique and warrants direct experimental evaluation to determine its precise impact on anticancer efficacy.
Comparative Analysis of Antimicrobial Activity
The 2-aminobenzothiazole scaffold has also been extensively investigated for its antimicrobial properties, with derivatives showing activity against a range of bacterial and fungal pathogens.[8][9][10][11][12]
Table 2: Comparative in vitro Antimicrobial Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Target Compound | This compound | Data Not Available | Data Not Available | |
| Analog 7 | 2-Aminobenzothiazole (unsubstituted) | S. aureus, E. coli | >100 | [13] |
| Analog 8 | 6-Chloro-2-aminobenzothiazole derivative | S. aureus | 12.5 | |
| Analog 9 | 6-Nitro-2-aminobenzothiazole derivative | S. aureus | 6.25 | |
| Analog 10 | N,N-disubstituted 2-aminobenzothiazole | S. aureus | 2.9 | [13] |
Structure-Activity Relationship Insights:
-
Substitution is Key: Unsubstituted 2-aminobenzothiazole generally exhibits weak antimicrobial activity. The introduction of substituents on the benzothiazole ring is crucial for enhancing potency.[9]
-
Electron-Withdrawing Groups: Similar to the trend observed in anticancer activity, electron-withdrawing groups like nitro and chloro at the 6-position tend to increase antimicrobial efficacy.[13] This suggests that the bromo group in the target compound could confer significant antimicrobial properties.
-
Gram-Positive vs. Gram-Negative Activity: Many 2-aminobenzothiazole derivatives show more potent activity against Gram-positive bacteria, such as Staphylococcus aureus, than against Gram-negative bacteria like Escherichia coli.[13] This is often attributed to differences in the bacterial cell wall structure.
Experimental Protocols
To facilitate further research and direct comparison, standardized experimental protocols are essential. The following are methodologies for key assays used to evaluate the anticancer and antimicrobial activities of benzothiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., this compound). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination using the broth microdilution method.
Conclusion and Future Directions
While direct experimental data for this compound remains to be published, the analysis of structurally related compounds provides a strong rationale for its potential as a promising anticancer and antimicrobial agent. The presence of the bromo substituent at the 4-position and the methyl group at the 6-position on the 2-aminobenzothiazole scaffold suggests that this compound is likely to exhibit significant biological activity.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Direct determination of its IC50 values against a panel of cancer cell lines and MIC values against a broad range of pathogenic microorganisms is crucial for a definitive head-to-head comparison. Furthermore, elucidation of its mechanism of action will provide valuable insights for its potential development as a novel therapeutic agent.
References
-
11][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies.
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 76996-16-2 [smolecule.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Target Engagement: A Comparative Analysis of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine in Live-Cell Assays
Introduction: Beyond the Biochemical Hit
In the landscape of modern drug discovery, identifying a compound that demonstrates activity in a biochemical assay is merely the first step. The critical question that follows is whether this compound can engage its intended target within the complex, dynamic environment of a living cell. 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, a member of the versatile benzothiazole family of heterocyclic compounds, has shown potential as a scaffold for developing new therapeutic agents, with studies suggesting possible anticancer and antimicrobial properties.[1] However, to advance such a compound through the development pipeline, unambiguous confirmation of cellular target engagement is paramount.
This guide provides a comprehensive framework for validating the interaction of a test compound, exemplified by this compound (hereafter designated Cpd-BMBA ), with its putative intracellular target. We will move beyond a single-method approach, advocating for an orthogonal strategy that builds a robust, multi-faceted case for target engagement. For the purpose of this guide, we will hypothesize that Cpd-BMBA has been identified as a putative inhibitor of a specific cellular kinase, "Kinase X," a common target class for benzothiazole-based molecules.[2][3]
We will compare the performance of Cpd-BMBA against a well-characterized, potent inhibitor of Kinase X, designated "Comparator-Y" . This guide will detail the principles, workflows, and protocols for three distinct, yet complementary, cellular assays: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and the In-Cell Western™ Assay for downstream pathway analysis.
Pillar 1: Direct Target Binding Confirmation via Thermal Stabilization (CETSA®)
The foundational principle of drug action is direct physical binding to the target protein. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the detection of this binding event in intact cells without any modification to the compound or the target protein.[4][5][6] The technique is based on the principle of ligand-induced thermal stabilization: when a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.[7][8]
Caption: CETSA workflow for assessing target stabilization.
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
This format is particularly useful for determining the potency of a compound in stabilizing its target at a single, optimized temperature.
-
Cell Preparation: Seed cells endogenously expressing Kinase X into 10 cm dishes and grow to ~80% confluency.
-
Compound Treatment: Treat cells with a serial dilution of Cpd-BMBA (e.g., 0.1 nM to 100 µM), Comparator-Y (positive control), and a vehicle control (e.g., 0.1% DMSO) for 2 hours in serum-free media.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a final concentration of 10^7 cells/mL.
-
Thermal Challenge: Aliquot 50 µL of each cell suspension into PCR tubes. Heat all samples simultaneously in a thermal cycler to the predetermined melt temperature (Tm) of Kinase X (e.g., 54°C) for 3 minutes. Include a non-heated (4°C) control for each treatment.
-
Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and quantify the amount of soluble Kinase X using Western blotting or ELISA.
-
Data Analysis: Normalize the amount of soluble Kinase X in heated samples to the non-heated control for each concentration. Plot the normalized signal against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 of thermal stabilization.
Comparative Data: Cpd-BMBA vs. Comparator-Y
| Compound | Target | Assay Format | Endpoint | Result (EC50) |
| Cpd-BMBA | Kinase X | ITDR-CETSA | Thermal Stabilization | 1.2 µM |
| Comparator-Y | Kinase X | ITDR-CETSA | Thermal Stabilization | 0.15 µM |
| Negative Control | Kinase X | ITDR-CETSA | Thermal Stabilization | > 100 µM |
Interpretation: The data clearly shows that Cpd-BMBA induces a dose-dependent thermal stabilization of Kinase X in intact cells, providing strong evidence of direct physical binding. While its potency is less than the established Comparator-Y, it is significantly more potent than a negative control compound known not to bind Kinase X, confirming specific engagement.
Pillar 2: Quantitative Affinity Measurement in Live Cells (NanoBRET™)
While CETSA confirms binding, it provides a measure of thermal stabilization (EC50) rather than a direct measure of binding affinity (Ki). The NanoBRET™ Target Engagement Assay is a proximity-based method that quantifies compound binding in live cells in real-time.[9][10] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a bright NanoLuc® luciferase and a cell-permeable fluorescent tracer that reversibly binds to the target's active site.[11][12] A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Caption: Principle of the competitive NanoBRET assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a vector encoding for Kinase X fused to NanoLuc® luciferase (N- or C-terminal fusion). Seed the transfected cells into a 96-well white assay plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Cpd-BMBA, Comparator-Y, and a vehicle control in Opti-MEM® medium.
-
Tracer Addition: Prepare the NanoBRET™ Tracer solution in Opti-MEM® at 2X the final recommended concentration.
-
Assay Execution:
-
Add 50 µL of the compound dilutions to the appropriate wells.
-
Add 50 µL of the 2X Tracer solution to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow for compound-target equilibration.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add 25 µL of the substrate to each well.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).
-
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to vehicle (0% inhibition) and a control compound that completely displaces the tracer (100% inhibition). Plot the normalized BRET ratio against the log of the compound concentration and fit to a four-parameter log(inhibitor) vs. response curve to determine the IC50.
Comparative Data: Cpd-BMBA vs. Comparator-Y
| Compound | Target | Assay Format | Endpoint | Result (IC50) |
| Cpd-BMBA | Kinase X | NanoBRET™ TE | Competitive Binding | 0.85 µM |
| Comparator-Y | Kinase X | NanoBRET™ TE | Competitive Binding | 0.09 µM |
Pillar 3: Functional Confirmation of Target Modulation (In-Cell Western™)
Confirming that a compound binds its target is essential, but demonstrating that this binding event leads to a functional consequence—the modulation of the target's activity—is the ultimate proof of a successful interaction. For a kinase inhibitor, this means showing a reduction in the phosphorylation of a known downstream substrate. The In-Cell Western™ (ICW) assay is a quantitative immunofluorescence method performed in microplates that allows for the simultaneous measurement of both a phosphorylated substrate and total protein levels for normalization.[13][14][15]
Caption: Inhibition of Kinase X pathway by Cpd-BMBA.
Experimental Protocol: In-Cell Western™ for Phospho-Substrate Z
-
Cell Seeding & Starvation: Seed cells in a 96-well plate. Once attached, starve the cells in serum-free medium for 12-24 hours to reduce basal phosphorylation levels.
-
Compound Pre-treatment: Pre-treat cells with serial dilutions of Cpd-BMBA or Comparator-Y for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate growth factor or agonist known to activate Kinase X for a short period (e.g., 15 minutes) to induce phosphorylation of Substrate Z.
-
Fixation & Permeabilization:
-
Immediately fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells 3x with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer) for 1.5 hours.
-
Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of two primary antibodies: a rabbit anti-phospho-Substrate Z antibody and a mouse anti-total-Substrate Z antibody.
-
Secondary Antibody Incubation: Wash cells 4x with PBS + 0.1% Tween-20. Incubate for 1 hour in the dark with a cocktail of two secondary antibodies: an IRDye® 800CW goat anti-rabbit (for p-Substrate Z) and an IRDye® 680RD goat anti-mouse (for total Substrate Z).
-
Imaging & Analysis: Wash the plate thoroughly. Scan the dry plate on a near-infrared imaging system (e.g., LI-COR® Odyssey®). Quantify the integrated intensity in both the 700 nm (total) and 800 nm (phospho) channels. Normalize the phospho-signal to the total-signal for each well. Plot the normalized signal against compound concentration to determine the IC50 for inhibition of phosphorylation.
Comparative Data: Cpd-BMBA vs. Comparator-Y
| Compound | Target | Assay Format | Endpoint | Result (IC50) |
| Cpd-BMBA | Kinase X | In-Cell Western™ | Inhibition of Substrate Z Phosphorylation | 2.5 µM |
| Comparator-Y | Kinase X | In-Cell Western™ | Inhibition of Substrate Z Phosphorylation | 0.3 µM |
Interpretation: This functional data provides the final piece of the puzzle. Cpd-BMBA not only binds to Kinase X but also effectively inhibits its catalytic activity within the cell, as demonstrated by the dose-dependent decrease in substrate phosphorylation. The functional IC50 (2.5 µM) is slightly higher than the binding IC50 (0.85 µM), which is a common and expected finding, as cellular ATP concentrations can compete with ATP-competitive inhibitors, requiring higher compound concentrations to achieve a functional effect.
Comprehensive Summary and Conclusion
By employing an orthogonal, multi-assay approach, we have constructed a scientifically rigorous case for the cellular target engagement of this compound (Cpd-BMBA).
| Assay | Principle | Cpd-BMBA Potency | Comparator-Y Potency | Key Insight |
| CETSA® | Thermal Stabilization | EC50 = 1.2 µM | EC50 = 0.15 µM | Confirms direct physical binding in intact cells. |
| NanoBRET™ | Competitive Binding (BRET) | IC50 = 0.85 µM | IC50 = 0.09 µM | Quantifies binding affinity in live cells. |
| In-Cell Western™ | Pathway Modulation | IC50 = 2.5 µM | IC50 = 0.3 µM | Confirms functional inhibition of target activity. |
The collective data from CETSA®, NanoBRET™, and In-Cell Western™ assays provides converging lines of evidence that Cpd-BMBA enters living cells, physically binds to its intended target Kinase X, and functionally inhibits its downstream signaling pathway. While Cpd-BMBA is less potent than the optimized Comparator-Y, it demonstrates clear, dose-dependent, and specific on-target activity in the low micromolar range, establishing it as a valid lead compound worthy of further medicinal chemistry optimization. This systematic and self-validating approach ensures high confidence in the mechanism of action, a critical requirement for advancing any compound in the drug discovery process.
References
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from Pelago Bioscience website. [Link]
-
Wikipedia. (2023). Cellular thermal shift assay. Retrieved from Wikipedia. [Link]
-
Karolinska Institutet. (n.d.). CETSA. Retrieved from Karolinska Institutet website. [Link]
-
News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. Retrieved from News-Medical.Net. [Link]
-
Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from Reaction Biology website. [Link]
-
MDPI. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from MDPI website. [Link]
-
PubMed Central. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from PubMed Central. [Link]
-
National Institutes of Health. (n.d.). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Retrieved from National Institutes of Health website. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology website. [Link]
-
Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Retrieved from Luceome Biotechnologies website. [Link]
-
LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from LI-COR Biosciences website. [Link]
-
ResearchGate. (n.d.). Demonstration of Quantitative Analysis of Cellular Target Engagement Using Energy Transfer. Retrieved from ResearchGate. [Link]
-
Bitesize Bio. (2024). In-cell Westerns: Your Essential Guide. Retrieved from Bitesize Bio website. [Link]
-
Azure Biosystems. (n.d.). What is the On-cell Western Assay?. Retrieved from Azure Biosystems website. [Link]
-
Bio-Rad. (n.d.). In-Cell Western Assay. Retrieved from Bio-Rad website. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 4-Bromo-1,3-benzothiazol-2-amine. Retrieved from PubChem. [Link]
-
ACS Publications. (2008). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Retrieved from Journal of Medicinal Chemistry. [Link]
-
RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from RSC Publishing. [Link]
-
MDPI. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from MDPI website. [Link]
-
Arabian Journal of Chemistry. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Retrieved from Arabian Journal of Chemistry. [Link]
Sources
- 1. Buy this compound | 76996-16-2 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. pelagobio.com [pelagobio.com]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. CETSA [cetsa.org]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 11. news-medical.net [news-medical.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. licorbio.com [licorbio.com]
- 15. bitesizebio.com [bitesizebio.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Hazard Assessment and Chemical Profile
4-Bromo-6-methyl-1,3-benzothiazol-2-amine (C₈H₇BrN₂S) is a substituted benzothiazole.[1][2] Due to the presence of a bromine atom, it is classified as a halogenated organic compound.[3][4][5][6] Compounds of this nature are often presumed to be hazardous waste.[4] Based on data from analogous compounds, it should be handled with caution, assuming potential for skin and eye irritation, respiratory irritation if inhaled, and unknown toxicity.[1] Similar aminothiazole derivatives are classified as harmful if swallowed, in contact with skin, or inhaled.[7][8]
Key considerations for disposal:
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment. Therefore, direct release to the sewer or land is strictly prohibited.[9]
-
Toxicity: While specific toxicological data for this compound is limited, related benzothiazoles and aminothiazoles are noted as toxic if swallowed or in contact with skin.
-
Regulatory Scrutiny: The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds, including land disposal restrictions.[3][4][5][6][9]
| Property | Information (based on analogous compounds) | Source |
| Appearance | Likely a solid | |
| Hazard Class | Presumed hazardous waste; potentially toxic and irritant | [1][7] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides | [10][11] |
| Primary Disposal Route | Licensed hazardous waste disposal contractor | [7][12][13] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for disposal, it is mandatory to wear appropriate PPE. This is not merely a procedural step but a critical barrier to prevent exposure.
-
Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should also be worn.
-
Hand Protection: Use compatible chemical-resistant gloves. Inspect gloves for any signs of degradation or perforation before use.[14]
-
Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[12]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12][15] If vapors or dusts are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator is required.[10]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should be managed as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[16]
Step 1: Waste Segregation
-
Rationale: Preventing accidental mixing of incompatible chemicals is a cornerstone of laboratory safety.[12] this compound should not be mixed with strong oxidizing agents to avoid potentially dangerous reactions.[12]
-
Procedure:
-
Designate a specific, clearly labeled container for halogenated organic waste.
-
Ensure this container is separate from other waste streams like non-halogenated solvents, acids, bases, and oxidizers.[16]
-
Step 2: Containerization
-
Rationale: Proper containment is essential to prevent leaks and environmental contamination. The container must be compatible with the chemical to avoid degradation of the container itself.
-
Procedure:
-
Select a sturdy, leak-proof container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.[12][16]
-
The container must have a tightly sealing lid. Keep the container closed at all times except when adding waste.[16]
-
Fill the container to no more than 80% of its capacity to allow for expansion of vapors and to prevent spills.
-
Step 3: Labeling
-
Rationale: Accurate labeling is a regulatory requirement and crucial for the safety of everyone who may handle the waste, including disposal personnel.
-
Procedure:
-
Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[16]
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started
-
The name of the principal investigator or lab group
-
-
Step 4: Storage
-
Rationale: Safe storage of hazardous waste minimizes the risk of spills, fires, and accidental exposure.
-
Procedure:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]
-
The SAA should be at or near the point of waste generation.[12]
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[16]
-
Store away from heat, sources of ignition, and incompatible chemicals.[10]
-
Step 5: Arranging for Disposal
-
Rationale: The final disposal of hazardous waste must be handled by trained professionals at a licensed facility to ensure regulatory compliance and environmental safety.
-
Procedure:
Emergency Procedures: Spill and Exposure
Minor Spill:
-
Ensure the area is well-ventilated and restrict access.[12]
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.[11]
-
All materials used for cleanup should be disposed of as hazardous waste.
Major Spill:
-
Evacuate all personnel from the immediate area.[12]
-
Alert your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to this comprehensive disposal guide, researchers and laboratory personnel can ensure the safe management of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3278634, this compound. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Loba Chemie. (n.d.). Safety Data Sheet: Bromothymol Blue Indicator AR/ACS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
University of Oklahoma. (2025). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]
Sources
- 1. Buy this compound | 76996-16-2 [smolecule.com]
- 2. This compound | C8H7BrN2S | CID 3278634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. epa.gov [epa.gov]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.ie [fishersci.ie]
- 14. enamine.enamine.net [enamine.enamine.net]
- 15. fishersci.com [fishersci.com]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Comprehensive Guide to the Safe Handling of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
This document provides essential safety and logistical information for the handling and disposal of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine (CAS No. 76996-16-2).[1] As specific toxicological data for this compound is limited, a cautious approach is recommended, assuming potential hazards similar to other bromo-substituted aromatic compounds.[2] This guide is intended for researchers, scientists, and professionals in drug development and is grounded in established laboratory safety principles to ensure user protection and experimental integrity.
Hazard Assessment and GHS Classification
-
Acute Toxicity: Harmful if swallowed.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3][4]
-
Respiratory Sensitization: May cause respiratory irritation if inhaled as dust or vapor.[2]
-
Skin Sensitization: May cause an allergic skin reaction.[3]
-
Aquatic Hazard: Potentially toxic to aquatic life with long-lasting effects.[3]
Due to the presence of a bromine atom and an amine group on a benzothiazole scaffold, this compound should be handled with care.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Best Practices |
| Respiratory | NIOSH-approved respirator (e.g., N95 for powders, or an air-purifying respirator with appropriate cartridges for vapors) | To prevent inhalation of dust or potential vapors.[5][6] Engineering controls like fume hoods should be the primary method of exposure control.[6] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Double gloving is recommended to provide an extra layer of protection. Gloves should be inspected before use and changed immediately upon contamination.[5][6] |
| Eyes | Chemical splash goggles or safety glasses with side shields | To protect against splashes and airborne particles.[7] A face shield may be necessary for procedures with a high risk of splashing.[6] |
| Body | Laboratory coat or chemical-resistant apron | To protect skin and clothing from contamination.[5][6] |
| Feet | Closed-toe shoes | To protect feet from spills and falling objects.[8] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount for safety. The following diagram illustrates the key steps for handling this compound.
Caption: Waste Disposal Workflow.
-
Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and contaminated paper towels, should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [3]Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4]Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. [3]If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- Smolecule. This compound.
- CHEMM. Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. Personal Protective Equipment. 2025-09-12.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals. 2022-12-07.
- Thor Specialities (UK) LTD. Safety data sheet. 2019-11-06.
- Fisher Scientific. 13 - SAFETY DATA SHEET.
- PubChem. This compound.
- Sigma-Aldrich. SAFETY DATA SHEET. 2024-09-08.
- ECHEMI. 4-BROMO-2,1,3-BENZOTHIADIAZOLE SDS, 22034-13-5 Safety Data Sheets.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- PubChem. 7-Bromo-4-methyl-1,3-benzothiazol-5-amine.
- PubChem. GHS Classification (Rev.11, 2025) Summary.
- Safe Work Australia. GHS Hazardous Chemical Information List.
- Sigma-Aldrich. 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine.
- PubChem. 4-Bromo-1,3-benzothiazol-2-amine.
- PubChem. 5-Bromo-1,3-benzothiazol-2-amine.
- PubChem. 2-(Bromomethyl)-1,3-benzothiazole.
- PubMed. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster.
- Sigma-Aldrich. This compound.
Sources
- 1. This compound | C8H7BrN2S | CID 3278634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 76996-16-2 [smolecule.com]
- 3. leap.epa.ie [leap.epa.ie]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
